molecular formula C2H3Br2Cl B13735961 1,1-Dibromo-2-chloroethane CAS No. 27949-36-6

1,1-Dibromo-2-chloroethane

Cat. No.: B13735961
CAS No.: 27949-36-6
M. Wt: 222.30 g/mol
InChI Key: WEBVTPPSMMFBQU-UHFFFAOYSA-N
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Description

1,1-Dibromo-2-chloroethane is an organic halogenated compound with the molecular formula C2H3Br2Cl and a molecular weight of 222.31 g/mol . It is a chemical reagent for research and development purposes. As a halogenated alkane, it may serve as a versatile building block or intermediate in organic synthesis, particularly in reactions where its distinct halogen arrangement can be exploited for sequential functional group transformations. Specific applications, physical properties such as boiling and melting points, and mechanism of action for this compound are not fully detailed in the available literature. Researchers are advised to handle this compound with appropriate safety precautions. This product is intended for research use only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,1-dibromo-2-chloroethane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H3Br2Cl/c3-2(4)1-5/h2H,1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEBVTPPSMMFBQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(Br)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H3Br2Cl
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70868255
Record name 1,1-Dibromo-2-chloroethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70868255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.30 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27949-36-6, 73506-94-2
Record name 1,1-Dibromo-2-chloroethane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027949366
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethane, dibromochloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073506942
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1,1-Dibromo-2-chloroethane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1-Dibromo-2-chloroethane, a halogenated hydrocarbon, presents a unique combination of reactive sites, making it a compound of interest in synthetic organic chemistry. Its structure, featuring a geminal dibromo group and a vicinal chloro group, suggests potential for a variety of chemical transformations. This guide provides a summary of its known and predicted chemical and physical properties, potential synthetic pathways, and general safety considerations.

Chemical and Physical Properties

Comprehensive experimental data for this compound is sparse. The following tables summarize available computed data and qualitative descriptions. For comparative purposes, experimental data for the related isomer, 1,2-dibromo-1-chloroethane, is also included where available, but it should be explicitly noted that these are distinct compounds with different properties.

General Properties
PropertyValueSource
IUPAC Name This compoundPubChem[1]
CAS Number 27949-36-6PubChem[1]
Molecular Formula C₂H₃Br₂ClPubChem[1]
Appearance Clear liquid (presumed)BOC Sciences[2]
Physical Constants
PropertyThis compound (Computed/Predicted)1,2-Dibromo-1-chloroethane (Experimental)Source
Molecular Weight 222.30 g/mol 222.304 g/mol PubChem[1], Guidechem
Density Not Available2.23 g/cm³Guidechem
Boiling Point Not Available158.8 °C at 760 mmHgGuidechem
Melting Point Not AvailableNot Available
Refractive Index Not Available1.546Guidechem
Solubility

Qualitative assessments suggest that this compound is likely soluble in a range of organic solvents and has limited solubility in water, a common characteristic of halogenated hydrocarbons.

SolventSolubility
Water Sparingly soluble
Organic Solvents (e.g., alcohols, ethers, benzene) Soluble

Spectroscopic Data

No specific experimental spectroscopic data (NMR, IR, MS) for this compound has been identified in the available literature. Spectroscopic analysis would be essential for the unambiguous identification and characterization of this compound. For illustrative purposes, general characteristics expected in the spectra of a related isomer, 1-bromo-2-chloroethane, are described.

  • ¹H NMR: The proton NMR spectrum of this compound is predicted to show two signals: a triplet corresponding to the single proton on the carbon bearing the two bromine atoms, and a doublet for the two protons on the carbon with the chlorine atom. The chemical shifts would be influenced by the electronegativity of the adjacent halogens.

  • ¹³C NMR: Two distinct signals are expected in the carbon NMR spectrum, corresponding to the two non-equivalent carbon atoms.

  • IR Spectroscopy: The infrared spectrum would likely exhibit characteristic C-H stretching and bending vibrations. Strong absorptions corresponding to the C-Br and C-Cl stretching frequencies would also be expected in the fingerprint region.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak with a characteristic isotopic pattern due to the presence of bromine and chlorine isotopes. Fragmentation would likely involve the loss of halogen atoms or molecules.

Reactivity and Potential Signaling Pathways

As a polyhalogenated alkane, this compound is expected to undergo reactions typical of this class of compounds, primarily nucleophilic substitution and elimination reactions. The presence of multiple halogen atoms provides several potential reaction pathways.

The following diagram illustrates a generalized reaction pathway for a haloalkane undergoing nucleophilic substitution.

G cluster_main Generalized Nucleophilic Substitution Reactant This compound (R-X) Product Substituted Product (R-Nu) Reactant->Product Reaction Nucleophile Nucleophile (Nu⁻) Nucleophile->Reactant Leaving_Group Leaving Group (X⁻)

Caption: Generalized nucleophilic substitution pathway.

Experimental Protocols

Detailed, validated experimental protocols for the synthesis of this compound are not available in the reviewed literature. However, a plausible synthetic approach could involve the halogenation of a suitable starting material. One potential, though unverified, method could be the free-radical bromination of 1-bromo-2-chloroethane.

The following diagram outlines a conceptual workflow for a generic organic synthesis experiment.

G cluster_workflow Conceptual Synthetic Workflow Start Starting Materials Reaction Reaction Setup (Solvent, Temperature Control) Start->Reaction Addition Addition of Reagents Reaction->Addition Monitoring Reaction Monitoring (TLC, GC) Addition->Monitoring Workup Aqueous Workup (Quenching, Extraction) Monitoring->Workup Purification Purification (Distillation, Chromatography) Workup->Purification Analysis Product Characterization (NMR, IR, MS) Purification->Analysis Final_Product Pure Product Analysis->Final_Product

Caption: A conceptual workflow for organic synthesis.

Safety and Handling

As with all halogenated hydrocarbons, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, is essential.

General Hazards of Halogenated Hydrocarbons:

  • Toxicity: Can be toxic if inhaled, ingested, or absorbed through the skin.

  • Irritation: May cause skin, eye, and respiratory tract irritation.

  • Environmental Hazard: Many halogenated hydrocarbons are persistent in the environment.

Refer to the Safety Data Sheet (SDS) for specific handling and disposal information, which should be obtained from the supplier before use.

Conclusion

This compound is a chemical compound for which there is a notable lack of comprehensive, experimentally-derived data in the public domain. While its structure suggests potential for interesting reactivity, any research or development involving this compound should begin with a thorough experimental characterization of its physical, chemical, and toxicological properties. The information presented in this guide serves as a starting point based on available predictions and data from related compounds.

References

Technical Guide: Physical Properties of 1,1-Dibromo-2-chloroethane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physical properties of 1,1-Dibromo-2-chloroethane. Due to the limited availability of direct experimental data for this specific compound, this guide also includes detailed, generalized experimental protocols for the determination of key physical characteristics, offering a foundational methodology for researchers.

Core Physical Properties

Quantitative Data Summary

The following table summarizes the available computed physical property data for this compound. These values are derived from computational chemistry models and serve as a reliable estimate in the absence of direct experimental measurements.[1]

PropertyValueSource
Molecular Formula C₂H₃Br₂ClPubChem[1]
Molecular Weight 222.30 g/mol PubChem[1]
XLogP3 2.5PubChem[1]
Hydrogen Bond Donor Count 0PubChem[1]
Hydrogen Bond Acceptor Count 0PubChem[1]
Rotatable Bond Count 1PubChem[1]
Exact Mass 221.82695 g/mol PubChem[1]
Monoisotopic Mass 219.82900 g/mol PubChem[1]
Topological Polar Surface Area 0 ŲPubChem[1]
Heavy Atom Count 5PubChem[1]
Complexity 21.6PubChem[1]

Experimental Protocols for Physical Property Determination

For researchers requiring precise experimental values, the following standard laboratory protocols can be employed to determine the density, boiling point, and melting point of this compound.

Determination of Density

The density of a liquid can be determined using a pycnometer, a specialized flask that allows for the precise measurement of a known volume of liquid.

Methodology:

  • Cleaning and Drying: Thoroughly clean the pycnometer with a suitable solvent (e.g., acetone) and dry it completely.

  • Mass of Empty Pycnometer: Accurately weigh the empty, dry pycnometer and its stopper on an analytical balance. Record this mass.

  • Filling the Pycnometer: Fill the pycnometer with this compound, ensuring no air bubbles are trapped. Insert the stopper, allowing excess liquid to be expelled through the capillary.

  • Equilibration and Mass of Filled Pycnometer: Place the filled pycnometer in a constant temperature water bath to allow it to reach thermal equilibrium. Carefully wipe dry the outside of the pycnometer and weigh it. Record this mass.

  • Calibration with Water: Repeat the procedure using deionized water to determine the exact volume of the pycnometer.

  • Calculation: The density (ρ) is calculated using the formula: ρ = (mass of liquid) / (volume of liquid)

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common and efficient method for determining the boiling point of a small sample is the micro boiling point or Siwoloboff method.

Methodology:

  • Sample Preparation: Place a small amount (a few drops) of this compound into a small-diameter test tube (fusion tube).

  • Capillary Tube Insertion: Seal one end of a capillary tube using a flame. Place the sealed capillary tube, open end down, into the fusion tube containing the sample.

  • Heating: Attach the fusion tube to a thermometer and immerse it in a heating bath (e.g., a Thiele tube filled with mineral oil).

  • Observation: Heat the bath gently. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • Boiling Point Determination: Continue heating until a steady stream of bubbles is observed. Then, remove the heat source. The temperature at which the bubbling ceases and the liquid begins to enter the capillary tube is the boiling point of the substance.

Determination of Melting Point

As this compound is expected to be a liquid at or near room temperature, its melting point would be determined at sub-ambient temperatures. This requires a specialized cooling apparatus.

Methodology:

  • Sample Preparation: A small sample of this compound is frozen using a suitable cooling bath (e.g., dry ice/acetone).

  • Capillary Loading: A small amount of the frozen solid is quickly packed into a capillary tube.

  • Melting Point Apparatus: The capillary tube is placed in a melting point apparatus equipped with a cooling stage or in a Thiele tube with a low-freezing point liquid.

  • Observation: The temperature is slowly raised. The temperature at which the first drop of liquid is observed is the beginning of the melting range, and the temperature at which the last crystal melts is the end of the melting range. For a pure compound, this range should be narrow.

Plausible Synthesis Workflow

While specific industrial synthesis routes for this compound are not widely published, a plausible laboratory-scale synthesis can be proposed based on the reactions of related haloalkanes. A common method for the synthesis of mixed halogenated alkanes is through the addition of a hydrogen halide to a haloalkene.

SynthesisWorkflow chloroethene Chloroethene (Vinyl Chloride) reaction Electrophilic Addition chloroethene->reaction hbr Hydrogen Bromide (HBr) hbr->reaction product This compound reaction->product Markovnikov's Rule predicts 1-bromo-1-chloroethane. Anti-Markovnikov conditions would be needed for the 1,2-isomer, and further reaction for the 1,1-dibromo product.

Caption: Plausible synthesis of a bromo-chloroethane isomer.

It is important to note that the direct synthesis of this compound via this method would likely yield a mixture of isomers. The regioselectivity of the addition of HBr to chloroethene would need to be carefully controlled, and subsequent bromination of the initial product would be required to obtain the desired 1,1-dibromo substitution pattern. Further purification steps would be necessary to isolate the target compound.

References

An In-Depth Technical Guide to 1,1-Dibromo-2-chloroethane (CAS number 27949-36-6)

Author: BenchChem Technical Support Team. Date: December 2025

A review of available data on 1,1-Dibromo-2-chloroethane (CAS 27949-36-6) reveals a significant scarcity of in-depth experimental data, limiting the scope of a comprehensive technical guide. This document summarizes the currently accessible information and highlights the areas where data is unavailable.

Physicochemical Properties

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 27949-36-6[2][3][4]
Molecular Formula C₂H₃Br₂Cl[1][2][4]
Molecular Weight 222.30 g/mol [2][4]
IUPAC Name This compound[2][3]
Appearance Clear liquid[1]
Boiling Point Data not available
Melting Point Data not available
Density Data not available
Solubility Data not available

Synthesis and Applications

This compound is commercially available and is indicated for use as a primary and secondary intermediate in organic synthesis.[1] However, detailed experimental protocols for its synthesis are not described in the surveyed literature for this specific CAS number. General synthesis routes for similar halogenated ethanes often involve the halogenation of corresponding alkanes or alkenes, but specific reaction conditions, catalysts, and purification methods for this compound are not documented.

Toxicological Data

There is a significant lack of publicly available toxicological data for this compound (CAS 27949-36-6). No information regarding its LD50, carcinogenicity, mutagenicity, or reproductive toxicity was found during the comprehensive search. Safety data sheets for this specific compound with detailed toxicological endpoints are not available. For related compounds, such as 1,2-dibromoethane, extensive toxicological data exists, but this cannot be directly extrapolated to the 1,1-dibromo-2-chloro isomer.

Experimental Protocols

Detailed experimental protocols for the synthesis, handling, or analysis of this compound are not available in the public domain. While general analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) would be applicable for its characterization, specific methods and parameters have not been published.

Signaling Pathways and Biological Activity

No information has been found regarding any interaction of this compound with biological systems or its involvement in any signaling pathways. Its biological activity remains uncharacterized in the available scientific literature.

Data Scarcity and Conclusion

The comprehensive investigation into the properties and activities of this compound (CAS 27949-36-6) has revealed that this compound is not well-documented in publicly accessible scientific databases and literature. The core requirements for an in-depth technical guide, including quantitative data, experimental protocols, and biological pathways, cannot be met due to this lack of information.

Researchers, scientists, and drug development professionals interested in this specific halogenated ethane (B1197151) should be aware of the current knowledge gap. Further experimental investigation would be necessary to characterize its physicochemical properties, toxicological profile, and biological activity. For projects requiring a well-characterized dibromochloroethane isomer, it is recommended to consider more thoroughly studied related compounds for which extensive data is available.

Logical Relationship Diagram: Data Availability for this compound

This compound This compound Physicochemical_Data Physicochemical Data This compound->Physicochemical_Data Toxicological_Data Toxicological Data This compound->Toxicological_Data Experimental_Protocols Experimental Protocols This compound->Experimental_Protocols Biological_Activity Biological Activity This compound->Biological_Activity Molecular_Formula_Weight Molecular Formula & Weight (Available) Physicochemical_Data->Molecular_Formula_Weight Quantitative_Properties Boiling/Melting Point, Density (Data Not Available) Physicochemical_Data->Quantitative_Properties LD50_Carcinogenicity LD50, Carcinogenicity, etc. (Data Not Available) Toxicological_Data->LD50_Carcinogenicity Synthesis_Analysis Synthesis & Analysis Protocols (Data Not Available) Experimental_Protocols->Synthesis_Analysis Signaling_Pathways Signaling Pathways (Data Not Available) Biological_Activity->Signaling_Pathways

Caption: Data availability for this compound.

References

In-Depth Technical Guide to the Molecular Structure of 1,1-Dibromo-2-chloroethane

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the molecular structure and properties of 1,1-Dibromo-2-chloroethane, tailored for researchers, scientists, and professionals in drug development.

Chemical Identity and Properties

This compound is a halogenated hydrocarbon with the chemical formula C2H3Br2Cl.[1] It is characterized by a two-carbon ethane (B1197151) backbone where one carbon atom is bonded to two bromine atoms and a hydrogen atom, while the other carbon atom is bonded to a chlorine atom and two hydrogen atoms.

The following table summarizes the key computed chemical properties and identifiers for this compound.

PropertyValue
IUPAC Name This compound[1]
Molecular Formula C2H3Br2Cl[1]
Molecular Weight 222.30 g/mol [1]
CAS Number 27949-36-6[1]
InChI InChI=1S/C2H3Br2Cl/c3-2(4)1-5/h2H,1H2[1]
InChIKey WEBVTPPSMMFBQU-UHFFFAOYSA-N[1]
Canonical SMILES C(C(Br)Br)Cl[1]
XLogP3 2.5[1]
Exact Mass 221.82695 Da[1]
Monoisotopic Mass 219.82900 Da[1]
Heavy Atom Count 5[1]
Rotatable Bond Count 1[1]
Hydrogen Bond Donor Count 0[1]
Hydrogen Bond Acceptor Count 0[1]
Topological Polar Surface Area 0 Ų[1]

Molecular Structure Visualization

The structural formula of this compound illustrates the specific arrangement and connectivity of its constituent atoms. The diagram below provides a 2D representation of this structure.

References

An In-depth Technical Guide to 1,1-Dibromo-2-chloroethane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1-Dibromo-2-chloroethane, with the IUPAC name This compound , is a halogenated hydrocarbon of interest in synthetic organic chemistry.[1] Its structure, featuring two bromine atoms and one chlorine atom on an ethane (B1197151) backbone, provides multiple reactive sites, making it a potentially valuable building block for the synthesis of more complex molecules. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, and safety considerations.

Chemical and Physical Properties

While specific experimental data for this compound is limited, its properties can be estimated based on its structure and comparison with the closely related compound, 1-bromo-2-chloroethane (B52838).

PropertyValueSource
IUPAC Name This compound[1]
CAS Number 27949-36-6[1]
Molecular Formula C₂H₃Br₂Cl[1]
Molecular Weight 222.30 g/mol [1]
Boiling Point 106-107 °C (estimated)[2]
Melting Point -18 to -14 °C (estimated)[2]
Density 1.723 g/mL at 25 °C (estimated)[2]

Note: Boiling point, melting point, and density are based on data for 1-bromo-2-chloroethane as a proxy due to the lack of available data for this compound.

Synthesis Pathway

A plausible and common method for the synthesis of mixed haloalkanes is the electrophilic addition of a halogen to an alkene. In the case of this compound, this would involve the reaction of vinyl chloride (chloroethene) with bromine (Br₂).

Synthesis_Pathway Synthesis of this compound Vinyl_Chloride Vinyl Chloride (Chloroethene) Intermediate Bromonium Ion Intermediate Vinyl_Chloride->Intermediate + Br₂ Bromine Bromine (Br₂) Product This compound Intermediate->Product + Br⁻ Logical_Workflow Experimental Workflow for Synthesis Start Reaction Setup Reactants Introduction of Reactants (Vinyl Chloride and Bromine) Start->Reactants Reaction Electrophilic Addition Reaction Reactants->Reaction Workup Aqueous Work-up (Quenching and Washing) Reaction->Workup Drying Drying of Organic Phase Workup->Drying Purification Purification by Distillation Drying->Purification End Pure Product Purification->End

References

Spectroscopic Analysis of 1,1-Dibromo-2-chloroethane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available, experimentally determined spectroscopic data for 1,1-Dibromo-2-chloroethane (CAS No. 27949-36-6) is limited. This guide provides a detailed overview of the predicted spectroscopic characteristics of this compound based on established principles of chemical spectroscopy. For comparative purposes, this document may reference data from isomeric or structurally similar compounds. All data presented herein should be considered theoretical unless explicitly stated otherwise.

Introduction

This compound is a halogenated hydrocarbon with the chemical formula C₂H₃Br₂Cl. Accurate structural elucidation and characterization of such compounds are critical in various fields, including chemical synthesis, materials science, and environmental analysis. Spectroscopic techniques such as Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for determining the molecular structure and purity of chemical compounds. This guide offers a comprehensive overview of the expected spectroscopic data for this compound and provides detailed experimental protocols for acquiring such data.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of its chemical structure and established correlation tables for spectroscopic data.

Infrared (IR) Spectroscopy

The infrared spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to the vibrational modes of its constituent bonds.

Wavenumber (cm⁻¹)Vibration ModePredicted Intensity
2980-2920C-H StretchMedium
1450-1380C-H BendMedium
800-600C-Cl StretchStrong
700-500C-Br StretchStrong
¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectrum is predicted to show two distinct signals corresponding to the two different proton environments in the molecule.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~5.9 - 6.2Triplet1HCHBr₂
~4.0 - 4.3Doublet2HCH₂Cl
¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The ¹³C NMR spectrum is expected to display two signals, one for each of the carbon atoms in their unique chemical environments.

Chemical Shift (δ, ppm)Assignment
~40 - 45CHBr₂
~50 - 55CH₂Cl
Mass Spectrometry (MS)

The mass spectrum of this compound will show a characteristic molecular ion peak and several fragment ions. The isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in a complex isotopic distribution for the molecular ion and bromine/chlorine-containing fragments.

m/z RatioIonComments
219, 221, 223, 225[C₂H₃⁷⁹Br₂³⁵Cl]⁺, etc.Molecular ion (M⁺) cluster, showing characteristic isotopic pattern of two bromines and one chlorine.
141, 143, 145[C₂H₃⁷⁹Br³⁵Cl]⁺, etc.Loss of one bromine atom.
185, 187[C₂H₃⁷⁹Br₂]⁺, etc.Loss of the chlorine atom.
62, 64[CH₂³⁵Cl]⁺, [CH₂³⁷Cl]⁺Fragment from cleavage of the C-C bond.

Experimental Protocols

The following are detailed, generalized protocols for the acquisition of spectroscopic data for a volatile organic compound such as this compound.

Infrared (IR) Spectroscopy

Objective: To obtain the infrared spectrum of liquid this compound.

Methodology:

  • Sample Preparation: A neat liquid sample is used. A single drop of this compound is placed between two salt plates (typically NaCl or KBr).

  • Instrument Setup:

    • Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer is used.

    • A background spectrum of the clean, empty salt plates is recorded.

  • Data Acquisition:

    • The salt plates with the sample are placed in the spectrometer's sample holder.

    • The infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

    • Multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

  • Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final infrared spectrum of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To acquire ¹H and ¹³C NMR spectra of this compound.

Methodology:

  • Sample Preparation:

    • Approximately 5-10 mg of this compound is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube.[1]

    • A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), is added.

  • Instrument Setup:

    • Spectrometer: A high-field NMR spectrometer (e.g., 300 MHz or higher) is used.

    • The instrument is tuned to the appropriate frequencies for ¹H and ¹³C nuclei.

  • Data Acquisition:

    • ¹H NMR: A standard one-dimensional proton NMR experiment is performed. Key parameters include the spectral width, acquisition time, and relaxation delay.

    • ¹³C NMR: A proton-decoupled ¹³C NMR experiment is conducted to obtain singlets for each carbon environment. A larger number of scans is typically required for ¹³C due to its lower natural abundance and sensitivity.

  • Data Processing:

    • The acquired free induction decays (FIDs) are Fourier transformed to produce the NMR spectra.

    • Phase and baseline corrections are applied.

    • The chemical shifts are referenced to the TMS signal (0.00 ppm).

Mass Spectrometry (MS)

Objective: To obtain the mass spectrum of this compound.

Methodology:

  • Sample Introduction:

    • For a volatile compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method.

    • A dilute solution of the sample in a volatile solvent (e.g., dichloromethane) is injected into the gas chromatograph.

  • Gas Chromatography:

    • The sample is vaporized and separated on a capillary column. The temperature program of the GC oven is optimized to ensure good separation.

  • Ionization:

    • As the compound elutes from the GC column, it enters the ion source of the mass spectrometer.

    • Electron Ionization (EI) is a common method, where the sample molecules are bombarded with a high-energy electron beam (typically 70 eV).

  • Mass Analysis:

    • The resulting positively charged ions and fragment ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole).

  • Detection: The ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z ratio.

Logical Workflow for Structural Elucidation

The following diagram illustrates the logical relationship between the different spectroscopic techniques in the process of identifying an unknown compound, such as this compound.

Spectroscopic_Workflow Unknown Unknown Sample MS Mass Spectrometry Unknown->MS Molecular Weight & Isotopic Pattern IR IR Spectroscopy Unknown->IR Functional Groups NMR NMR Spectroscopy Unknown->NMR Connectivity Structure Proposed Structure: This compound MS->Structure IR->Structure H_NMR 1H NMR NMR->H_NMR C_NMR 13C NMR NMR->C_NMR H_NMR->Structure C_NMR->Structure

Caption: A logical workflow for the structural elucidation of an organic compound.

This structured approach, combining data from multiple spectroscopic techniques, allows for the unambiguous identification and characterization of chemical compounds like this compound.

References

An In-depth Technical Guide to the Predicted NMR Spectrum of 1,1-Dibromo-2-chloroethane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Predicted ¹H and ¹³C NMR Spectral Data

The predicted NMR data for 1,1-dibromo-2-chloroethane in a standard deuterated solvent, such as chloroform-d (B32938) (CDCl₃), with tetramethylsilane (B1202638) (TMS) as the internal standard (δ = 0.00 ppm), are summarized below.

Predicted ¹H NMR Data

The proton NMR spectrum is anticipated to show two distinct signals corresponding to the two different proton environments in the molecule.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Predicted Coupling Constant (³JHH, Hz) Integration
-CHBr₂ (Hᵃ)~ 5.9 - 6.2Triplet (t)~ 6.0 - 7.01H
-CH₂Cl (Hᵇ)~ 4.1 - 4.4Doublet (d)~ 6.0 - 7.02H

Rationale for Prediction:

  • Chemical Shift: The methine proton (-CHBr₂) is attached to a carbon bearing two highly electronegative bromine atoms, which strongly deshields it, pushing its chemical shift significantly downfield. This is further influenced by the adjacent chloro-substituted carbon. The methylene (B1212753) protons (-CH₂Cl) are attached to a carbon bearing one chlorine atom and are adjacent to the dibrominated carbon, resulting in a downfield shift, but less pronounced than that of the methine proton.

  • Multiplicity: Following the n+1 rule, the methine proton (Hᵃ) is split by the two adjacent methylene protons (Hᵇ), resulting in a triplet (2+1=3). The two equivalent methylene protons (Hᵇ) are split by the single adjacent methine proton (Hᵃ), resulting in a doublet (1+1=2).

  • Coupling Constant: For acyclic systems with free rotation, vicinal (three-bond) coupling constants typically fall in the range of 6-8 Hz.[1]

Predicted ¹³C NMR Data

The proton-decoupled ¹³C NMR spectrum is expected to display two signals, one for each of the chemically non-equivalent carbon atoms.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
-C HBr₂ (C¹)~ 35 - 45
-C H₂Cl (C²)~ 45 - 55

Rationale for Prediction:

  • Chemical Shift: The chemical shifts are influenced by the electronegativity of the attached halogens.[2] The carbon atom bonded to two bromine atoms (C¹) is expected to be significantly deshielded. The carbon atom bonded to one chlorine atom (C²) will also be deshielded. Generally, chlorine has a slightly stronger deshielding effect on an attached carbon than bromine in similar environments.[2] Typical chemical shift ranges for carbons in chloroalkanes are around 40-45 ppm, and for bromoalkanes, around 25-50 ppm.[3][4] The presence of multiple halogens and their vicinal positions makes precise prediction challenging without experimental data, but these ranges provide a reasonable estimate.

Experimental Protocol for NMR Spectrum Acquisition

This section outlines a standard methodology for acquiring high-resolution ¹H and ¹³C NMR spectra for a liquid haloalkane like this compound.

Sample Preparation
  • Sample Weighing: Accurately weigh approximately 10-20 mg of neat this compound for ¹H NMR, and 50-100 mg for ¹³C NMR, into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃, 99.8%+ D), to the vial.[5] CDCl₃ is a common choice for nonpolar organic compounds.[5]

  • Internal Standard: Ensure the solvent contains an internal standard for chemical shift referencing. Tetramethylsilane (TMS) is the standard reference (δ = 0.00 ppm) for both ¹H and ¹³C NMR in organic solvents.[6]

  • Dissolution: Gently agitate the vial to ensure the sample is completely dissolved and the solution is homogeneous.

  • Filtering and Transfer: Using a Pasteur pipette with a small cotton or glass wool plug, filter the solution directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[7] The final solution height in the tube should be approximately 4-5 cm.[5]

  • Capping and Cleaning: Cap the NMR tube securely. Wipe the outside of the tube with a lint-free tissue soaked in ethanol (B145695) or acetone (B3395972) to remove any fingerprints or dust before inserting it into the spectrometer.[5]

NMR Spectrometer and Parameters
  • Instrument: A high-field Fourier Transform (FT) NMR spectrometer, for instance, operating at a frequency of 400 MHz for ¹H nuclei.

  • Locking and Shimming: The spectrometer's field frequency is locked onto the deuterium (B1214612) signal of the solvent (e.g., CDCl₃). The magnetic field homogeneity is then optimized by shimming to achieve sharp, symmetrical peaks.[5]

  • ¹H NMR Acquisition Parameters:

    • Pulse Sequence: Standard single-pulse sequence.

    • Spectral Width: ~16 ppm.

    • Number of Scans: 8 to 16 scans.

    • Relaxation Delay: 1-2 seconds.

    • Temperature: 298 K (25 °C).

  • ¹³C NMR Acquisition Parameters:

    • Pulse Sequence: Standard single-pulse with proton decoupling (e.g., zgpg30).

    • Spectral Width: ~240 ppm.

    • Number of Scans: 512 to 1024 scans (or more, as ¹³C has low natural abundance and sensitivity).

    • Relaxation Delay: 2-5 seconds.

    • Temperature: 298 K (25 °C).

Visualization of Spin-Spin Coupling

The following diagram illustrates the predicted scalar coupling (J-coupling) relationship between the two distinct proton environments in this compound.

G H_a Hᵃ (-CHBr₂) 1 Proton H_b Hᵇ (-CH₂Cl) 2 Protons H_a->H_b ³JHH

Caption: Predicted ³JHH coupling pathway in this compound.

References

An In-depth Technical Guide to the Mass Spectrum of 1,1-Dibromo-2-chloroethane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the anticipated mass spectrum of 1,1-dibromo-2-chloroethane. Due to the absence of publicly available experimental data for this specific isomer, this document presents a predicted mass spectrum and fragmentation pattern based on established principles of mass spectrometry and data from structurally similar haloalkanes. This guide includes a summary of predicted quantitative data, a detailed experimental protocol for acquiring such a spectrum, and a visualization of the expected fragmentation pathways.

Predicted Mass Spectrum Data

The mass spectrum of this compound is expected to be characterized by a complex molecular ion region due to the isotopic abundances of bromine and chlorine. The presence of two bromine atoms (isotopes 79Br and 81Br with approximately 1:1 natural abundance) and one chlorine atom (isotopes 35Cl and 37Cl with approximately 3:1 natural abundance) will result in a distinctive pattern of isotopic peaks for the molecular ion and any halogen-containing fragments.

The predicted major fragments are based on the relative bond strengths and the stability of the resulting carbocations. The C-Br bond is generally weaker than the C-Cl and C-C bonds, suggesting that the initial loss of a bromine radical is a likely fragmentation pathway.

Table 1: Predicted Mass Spectrum Data for this compound

m/z (Mass-to-Charge Ratio)Predicted Fragment IonIsotopic CompositionNotes
219, 221, 223, 225[C₂H₃⁷⁹Br₂³⁵Cl]⁺C₂H₃Br₂ClMolecular ion (M⁺) cluster. The relative intensities will depend on the combined isotopic abundances of Br and Cl.
141, 143[C₂H₃⁷⁹Br³⁵Cl]⁺C₂H₃BrClLoss of a bromine radical. This is expected to be a significant fragment.
113, 115[C₂H₃³⁵Cl₂]⁺C₂H₃Cl₂Less likely fragment, shown for comparison.
97, 99[CH₂³⁵Cl]⁺CH₂ClAlpha-cleavage product.
62, 64[CH₂³⁵Cl]⁺CH₂ClCleavage of the C-C bond.
27[C₂H₃]⁺C₂H₃Ethenyl cation from loss of all halogens.

Experimental Protocol

The following is a detailed methodology for the acquisition of an electron ionization (EI) mass spectrum of this compound using a Gas Chromatography-Mass Spectrometry (GC-MS) system.

Objective: To obtain the mass spectrum of this compound and identify its major fragment ions.

Materials:

  • This compound (analytical standard)

  • High-purity solvent (e.g., dichloromethane (B109758) or methanol)

  • GC-MS instrument equipped with an electron ionization source and a quadrupole or time-of-flight (TOF) mass analyzer.

  • Capillary GC column suitable for halogenated compounds (e.g., DB-5ms).

  • Microsyringe for sample injection.

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of this compound in the chosen solvent (e.g., 1 µL in 1 mL). The concentration should be optimized to avoid detector saturation.

  • GC-MS Instrument Setup:

    • Gas Chromatograph (GC) Conditions:

      • Injector Temperature: 250 °C

      • Injection Mode: Splitless (or split, depending on concentration)

      • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

      • Oven Temperature Program:

        • Initial temperature: 40 °C, hold for 2 minutes.

        • Ramp: Increase to 250 °C at a rate of 10 °C/min.

        • Final hold: Hold at 250 °C for 5 minutes.

    • Mass Spectrometer (MS) Conditions:

      • Ionization Mode: Electron Ionization (EI)

      • Electron Energy: 70 eV

      • Ion Source Temperature: 230 °C

      • Quadrupole Temperature: 150 °C

      • Mass Range: Scan from m/z 25 to 300.

      • Scan Rate: 2 scans/second.

  • Data Acquisition:

    • Inject 1 µL of the prepared sample into the GC-MS system.

    • Start the data acquisition. The total run time will be determined by the GC temperature program.

  • Data Analysis:

    • Identify the chromatographic peak corresponding to this compound.

    • Extract the mass spectrum from this peak.

    • Identify the molecular ion cluster and the major fragment ions.

    • Analyze the isotopic patterns to confirm the presence of bromine and chlorine in the fragments.

Predicted Fragmentation Pathway

The fragmentation of this compound under electron ionization is expected to proceed through several key steps, primarily involving the cleavage of carbon-halogen and carbon-carbon bonds. The following diagram illustrates the predicted major fragmentation pathways.

Fragmentation_Pathway M [C₂H₃Br₂Cl]⁺ (m/z 219, 221, 223, 225) F1 [C₂H₃BrCl]⁺ (m/z 141, 143) M->F1 - Br• F3 [CHBr₂]⁺ (m/z 171, 173, 175) M->F3 - CH₂Cl• F2 [CH₂Cl]⁺ (m/z 49, 51) F1->F2 - CBrH₂• F4 [C₂H₃]⁺ (m/z 27) F1->F4 - Br•, - Cl•

Caption: Predicted fragmentation of this compound.

This technical guide provides a foundational understanding of the expected mass spectrum of this compound. Experimental verification is essential to confirm these predictions and to fully characterize the fragmentation behavior of this compound.

An In-depth Technical Guide to the Solubility of 1,1-Dibromo-2-chloroethane in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 1,1-Dibromo-2-chloroethane in various organic solvents. Due to a lack of publicly available quantitative solubility data, this document focuses on qualitative solubility principles, factors influencing the dissolution of this compound, and detailed experimental protocols for determining its solubility. This guide is intended to be a valuable resource for laboratory researchers, chemists, and professionals in the pharmaceutical and chemical industries who utilize halogenated hydrocarbons in their work.

Introduction to this compound

This compound, with the chemical formula C₂H₃Br₂Cl, is a halogenated hydrocarbon. Its structure, featuring both bromine and chlorine atoms, imparts specific physicochemical properties that dictate its behavior in various solvent systems.[1] Understanding its solubility is critical for a range of applications, including its use as a reaction intermediate, in the synthesis of pesticides, and as a solvent in laboratory processes.[1] The polarity induced by the electronegative halogen atoms, combined with its hydrocarbon backbone, results in a nuanced solubility profile across different classes of organic solvents.

Factors Influencing Solubility

The dissolution of this compound in a given organic solvent is governed by the principle of "like dissolves like," which is a function of several key intermolecular and systemic factors:

  • Polarity: The presence of carbon-bromine and carbon-chlorine bonds makes this compound a polar molecule. This polarity allows for dipole-dipole interactions with polar solvents.

  • Intermolecular Forces: The primary intermolecular forces at play are London dispersion forces and dipole-dipole interactions. For dissolution to occur, the energy of the new solute-solvent interactions must be sufficient to overcome the existing solute-solute and solvent-solvent interactions.

  • Temperature: The solubility of liquids in other liquids can be affected by temperature, though the effect is often less pronounced than that of solids. For most systems, miscibility increases with temperature. However, this relationship must be determined empirically for each specific solute-solvent pair.

  • Pressure: For liquid-liquid systems, pressure generally has a negligible effect on solubility under standard laboratory conditions.

Qualitative Solubility Profile

Table 1: Qualitative Solubility of this compound in Common Organic Solvents

Solvent ClassRepresentative SolventsExpected Qualitative SolubilityRationale
Polar Protic Solvents Alcohols (e.g., Methanol, Ethanol)Generally Soluble[1]The polar C-Br and C-Cl bonds can engage in dipole-dipole interactions with the hydroxyl group of alcohols.
Polar Aprotic Solvents Ethers (e.g., Diethyl Ether), AcetoneGenerally Soluble[1]Strong dipole-dipole interactions are possible between the halogenated ethane (B1197151) and the polar groups of these solvents.
Non-Polar Solvents Alkanes (e.g., Hexane), Aromatics (e.g., Benzene)Reasonably Soluble[1]The hydrocarbon portion of this compound allows for van der Waals forces (London dispersion forces) to interact with non-polar solvents.
Aqueous Solvents WaterSparingly Soluble[1]The molecule is not capable of hydrogen bonding with water, and the energy required to break the strong hydrogen bonds between water molecules is not sufficiently compensated by the formation of new, weaker dipole-dipole interactions.[1]

Experimental Determination of Solubility

To obtain precise, quantitative solubility data, a systematic experimental approach is necessary. The following protocols describe standard laboratory methods for both qualitative and quantitative solubility determination.

Experimental Workflow for Solubility Determination

The general process for determining the solubility of a liquid solute like this compound in an organic solvent is outlined in the following workflow diagram.

G A Sample Preparation (this compound and Solvent) B Select Method (Qualitative or Quantitative) A->B C Qualitative Assessment: Miscibility Observation B->C Qualitative D Quantitative Measurement: Saturated Solution Preparation B->D Quantitative I Soluble/Miscible? C->I E Equilibration (Constant Temperature Agitation) D->E F Phase Separation (Centrifugation or Settling) E->F G Analysis of Supernatant (e.g., GC, HPLC, Density) F->G H Data Calculation (e.g., g/100mL, mol/L) G->H J Report Results H->J I->J

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 1,1-Dibromo-2-chloroethane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the proposed synthesis of 1,1-dibromo-2-chloroethane, a halogenated hydrocarbon with potential applications as a synthetic intermediate in pharmaceutical and chemical research. Due to the limited availability of direct synthetic procedures in the literature, this protocol is based on the principles of free-radical halogenation, a robust method for the functionalization of alkanes. The proposed synthesis involves the regioselective bromination of the commercially available starting material, 1-bromo-2-chloroethane (B52838). This document outlines the experimental procedure, necessary reagents and equipment, safety precautions, and methods for purification and characterization of the target compound.

Introduction

Halogenated ethanes are a class of organic compounds with significant utility in organic synthesis, serving as versatile building blocks and intermediates. The presence of multiple halogen atoms imparts unique reactivity to these molecules. This compound is a lesser-studied member of this family, and established, detailed synthetic protocols are not widely reported. This application note describes a plausible and scientifically sound method for its preparation via the free-radical bromination of 1-bromo-2-chloroethane. This process is predicated on the known selectivity of radical bromination, which favors the abstraction of a hydrogen atom that leads to the formation of the most stable radical intermediate. It is anticipated that the radical formed on the carbon atom already bearing a bromine atom will be preferentially formed, leading to the desired this compound product.

Data Presentation

The following tables summarize the key quantitative data for the starting material and the target product. It is important to note that while experimental data for the starting material, 1-bromo-2-chloroethane, is readily available, the data for the target compound, this compound, is primarily computed, as experimental values are not widely published.

Table 1: Physical and Chemical Properties

Property1-Bromo-2-chloroethane (Starting Material)This compound (Target Product)
CAS Number 107-04-027949-36-6
Molecular Formula C₂H₄BrClC₂H₃Br₂Cl
Molecular Weight 143.41 g/mol 222.30 g/mol [1]
Boiling Point 106-107 °CNot available (predicted to be higher than the starting material)
Density 1.723 g/mL at 25 °CNot available
Refractive Index (n20/D) 1.488Not available
Appearance Clear, colorless liquid[2]Expected to be a clear liquid[3]

Table 2: Spectroscopic Data (Predicted)

Spectroscopic DataThis compound (Target Product) - Predicted Values
¹H NMR Triplet (2H, -CH₂Cl), Triplet (1H, -CHBr₂) - Note: Actual spectrum may show more complex splitting.
¹³C NMR Two distinct signals are expected for the -CH₂Cl and -CHBr₂ carbons.
Mass Spectrum (m/z) Molecular ion peaks with characteristic isotopic patterns for two bromine atoms and one chlorine atom.

Experimental Protocol: Synthesis of this compound

This protocol details the proposed synthesis of this compound from 1-bromo-2-chloroethane via free-radical bromination.

Materials:

  • 1-Bromo-2-chloroethane (98% or higher purity)

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) as a radical initiator

  • Carbon tetrachloride (CCl₄) or other suitable inert solvent

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution

  • Deionized water

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • Fractional distillation apparatus

  • UV lamp (optional, for initiation)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1-bromo-2-chloroethane (1.0 eq) in carbon tetrachloride.

  • Addition of Reagents: Add N-bromosuccinimide (1.0-1.1 eq) and a catalytic amount of the radical initiator (AIBN or BPO, ~0.02-0.05 eq) to the flask.

  • Initiation and Reaction: The reaction mixture is heated to reflux (the boiling point of CCl₄ is approximately 77 °C) with vigorous stirring. Initiation can also be facilitated by irradiation with a UV lamp. The reaction progress can be monitored by observing the consumption of the dense NBS at the bottom of the flask as it is converted to the less dense succinimide (B58015) which will float.

  • Work-up: After the reaction is complete (typically after several hours, when all NBS has reacted), the mixture is cooled to room temperature. The solid succinimide is removed by filtration.

  • The filtrate is then transferred to a separatory funnel and washed sequentially with saturated aqueous sodium bicarbonate solution, saturated aqueous sodium thiosulfate solution (to remove any remaining bromine), and finally with deionized water.

  • Drying and Solvent Removal: The organic layer is separated and dried over anhydrous sodium sulfate or magnesium sulfate. The drying agent is removed by filtration, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by fractional distillation to separate the desired this compound from any unreacted starting material and potential isomeric byproducts (such as 1,2-dibromo-1-chloroethane).

Safety Precautions:

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Halogenated hydrocarbons are toxic and should be handled with care. Avoid inhalation and skin contact.

  • Carbon tetrachloride is a known carcinogen and is toxic. Use appropriate personal protective equipment (gloves, lab coat, safety glasses).

  • N-Bromosuccinimide is a lachrymator and should be handled carefully.

  • The radical initiators AIBN and BPO can be explosive under certain conditions. Follow the safety guidelines for their handling and storage.

Characterization

The purified product should be characterized by standard analytical techniques to confirm its identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the structure of this compound. The ¹H NMR is expected to show a triplet for the two protons of the -CH₂Cl group and a triplet for the single proton of the -CHBr₂ group. The integration of these signals should be in a 2:1 ratio. The ¹³C NMR should display two distinct signals corresponding to the two different carbon environments.

  • Mass Spectrometry (MS): Mass spectral analysis will show the molecular ion peak and a characteristic fragmentation pattern. The isotopic distribution of the molecular ion will be indicative of the presence of two bromine atoms and one chlorine atom.

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic C-H and C-halogen stretching frequencies.

Diagrams

Experimental Workflow for the Synthesis of this compound

Synthesis_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis reagents 1-Bromo-2-chloroethane N-Bromosuccinimide (NBS) AIBN (Initiator) Carbon Tetrachloride (Solvent) setup Combine reagents in a round-bottom flask with reflux condenser reagents->setup reflux Heat to reflux with stirring (UV initiation optional) setup->reflux cool_filter Cool and filter to remove succinimide reflux->cool_filter wash Wash with NaHCO₃, Na₂S₂O₃, and H₂O cool_filter->wash dry Dry organic layer with Na₂SO₄ wash->dry evaporate Remove solvent via rotary evaporation dry->evaporate distill Purify by fractional distillation evaporate->distill product This compound distill->product analysis Characterize by: - ¹H and ¹³C NMR - Mass Spectrometry - IR Spectroscopy product->analysis

Caption: A workflow diagram illustrating the key steps in the proposed synthesis of this compound.

References

Application Notes and Protocols: Synthesis of 1,1-Dibromo-2-chloroethane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 1,1-dibromo-2-chloroethane. The synthesis involves the reaction of vinyl chloride with bromine. This protocol includes information on the required reagents, equipment, step-by-step procedure, safety precautions, and data interpretation.

Introduction

This compound is a halogenated hydrocarbon with the molecular formula C2H3Br2Cl.[1] It serves as a valuable intermediate in organic synthesis, particularly in the preparation of more complex molecules in the pharmaceutical and agrochemical industries. The presence of three halogen atoms provides multiple reaction sites for further functionalization.

Reaction Scheme

The synthesis of this compound can be achieved through the addition of bromine (Br₂) to vinyl chloride (CH₂=CHCl).

Overall Reaction:

CH₂=CHCl + Br₂ → CH₂Br-CHBrCl (1,2-dibromo-1-chloroethane) Note: The primary product of this reaction is 1,2-dibromo-1-chloroethane. Isomerization or alternative reaction conditions would be required to obtain the this compound isomer. The following protocol is based on a general procedure for the bromination of a chloroalkene.

Materials and Equipment

3.1 Reagents

ReagentFormulaMolar Mass ( g/mol )Purity
Vinyl ChlorideC₂H₃Cl62.50≥99%
BromineBr₂159.808≥99.5%
Carbon TetrachlorideCCl₄153.82Anhydrous, ≥99.5%
Sodium BicarbonateNaHCO₃84.007Saturated Solution
Anhydrous Sodium SulfateNa₂SO₄142.04Granular

3.2 Equipment

  • Three-necked round-bottom flask (250 mL)

  • Dropping funnel

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • Fume hood

Experimental Protocol

4.1 Reaction Setup

  • Assemble a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser in a fume hood.

  • Ensure all glassware is dry before use.

  • Place the reaction flask in an ice bath on a magnetic stirrer.

4.2 Synthesis Procedure

  • Dissolve a known molar equivalent of vinyl chloride in anhydrous carbon tetrachloride in the reaction flask.

  • Slowly add a stoichiometric equivalent of bromine, dissolved in a minimal amount of carbon tetrachloride, to the dropping funnel.

  • Add the bromine solution dropwise to the stirred vinyl chloride solution over a period of 30-60 minutes. Maintain the reaction temperature at 0-5 °C using the ice bath.

  • After the addition is complete, allow the reaction mixture to stir for an additional 2 hours at room temperature.

4.3 Work-up and Purification

  • Transfer the reaction mixture to a separatory funnel.

  • Wash the organic layer with a saturated sodium bicarbonate solution to remove any unreacted bromine and acidic byproducts.

  • Separate the organic layer and wash it with deionized water.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter to remove the drying agent.

  • Remove the solvent (carbon tetrachloride) under reduced pressure using a rotary evaporator to obtain the crude product.

  • The crude product can be further purified by fractional distillation if necessary.

Data and Characterization

PropertyValue
Molecular Formula C₂H₃Br₂Cl[1]
Molar Mass 222.30 g/mol [1][2]
Appearance Colorless to pale yellow liquid[3]
Boiling Point Literature values may vary depending on the isomer.
Solubility Soluble in organic solvents like acetone, benzene, and chloroform; low solubility in water.[3]

Characterization of the final product should be performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and Infrared (IR) spectroscopy to confirm the structure and purity.

Safety Precautions

6.1 Personal Protective Equipment (PPE)

  • Wear tightly fitting safety goggles with side-shields.[4]

  • Handle with chemical-resistant gloves (e.g., nitrile rubber).[4]

  • Wear a lab coat and appropriate protective clothing.[4]

  • If ventilation is inadequate, use a full-face respirator.[4]

6.2 Handling and Storage

  • All procedures should be performed in a well-ventilated fume hood.[5]

  • Avoid breathing vapors or mist.[4][5]

  • Avoid contact with skin and eyes.[4]

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.[4]

  • Keep away from sources of ignition.[4]

  • Ground all equipment to prevent static discharge.[4]

6.3 First Aid Measures

  • If inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[4]

  • In case of skin contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a physician.[4]

  • In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[4]

  • If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[4]

Workflow Diagram

SynthesisWorkflow A Setup: Assemble dry three-necked flask with stirrer, dropping funnel, and condenser. B Dissolve Vinyl Chloride in CCl4 in the reaction flask. A->B C Cool flask to 0-5 °C in an ice bath. B->C D Slowly add Bromine solution dropwise over 30-60 min. C->D E Stir at room temperature for 2 hours. D->E F Work-up: Transfer to separatory funnel. E->F G Wash with NaHCO3 solution. F->G H Wash with deionized water. G->H I Dry organic layer with Na2SO4. H->I J Filter to remove drying agent. I->J K Purification: Remove solvent via rotary evaporation. J->K L Characterize final product (NMR, GC-MS, IR). K->L

Caption: Workflow for the synthesis of this compound.

References

Application Notes and Protocols for 1,1-Dibromo-2-chloroethane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1-Dibromo-2-chloroethane is a halogenated hydrocarbon of interest in synthetic organic chemistry. Its utility as an intermediate for the introduction of functional groups makes it a potential building block in the synthesis of more complex molecules, including those with pharmaceutical or agrochemical applications. This document provides an overview of its physicochemical properties, proposed synthetic methods, and potential applications, along with detailed experimental protocols and safety information. Due to the limited availability of direct experimental data for this specific compound, the following protocols are based on established general methods for the synthesis and reactions of analogous geminal dihalides.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and related compounds is presented below. Data for this compound is estimated based on available information for structurally similar compounds.

PropertyThis compound1-Bromo-2-chloroethane1,2-Dibromoethane
CAS Number 27949-36-6107-04-0106-93-4
Molecular Formula C₂H₃Br₂ClC₂H₄BrClC₂H₄Br₂
Molecular Weight 222.30 g/mol 143.41 g/mol 187.86 g/mol
Appearance Colorless to pale yellow liquid (presumed)Colorless liquidColorless liquid
Boiling Point Estimated 150-160 °C106-107 °C131-132 °C
Density Estimated >1.9 g/cm³1.733 g/cm³2.18 g/cm³
Solubility Sparingly soluble in water; soluble in organic solvents.[1]Sparingly soluble in water; soluble in organic solvents.[2]Sparingly soluble in water; soluble in organic solvents.

Proposed Synthesis of this compound

A plausible method for the synthesis of this compound is via the reaction of chloroacetaldehyde (B151913) with a suitable brominating agent, analogous to the Corey-Fuchs reaction for the preparation of 1,1-dibromoalkenes from aldehydes.[3][4][5]

Protocol: Synthesis of this compound from Chloroacetaldehyde

Materials:

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet.

  • Under a nitrogen atmosphere, dissolve triphenylphosphine (2.0 eq) in anhydrous dichloromethane at 0 °C.

  • Slowly add carbon tetrabromide (1.0 eq) in portions to the stirred solution. The mixture will turn dark and then into a thick, ylide-containing slurry.

  • To this slurry, add a solution of chloroacetaldehyde (1.0 eq) in anhydrous dichloromethane dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction to stir at 0 °C for 1-2 hours, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate the solvent under reduced pressure.

  • The crude product will contain triphenylphosphine oxide as a major byproduct. Purify the crude mixture by column chromatography on silica gel using a hexane/ethyl acetate (B1210297) gradient to afford pure this compound.

Expected Yield: 60-70% (based on analogous reactions).

Characterization Data (Hypothetical):

  • ¹H NMR (CDCl₃, 400 MHz): δ 5.8-6.0 (t, 1H, J = 4.0 Hz, -CHBr₂), 3.8-4.0 (d, 2H, J = 4.0 Hz, -CH₂Cl).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 40-45 (-CH₂Cl), 35-40 (-CHBr₂).

  • IR (neat, cm⁻¹): 2950-3000 (C-H stretch), 700-800 (C-Cl stretch), 550-650 (C-Br stretch).

  • Mass Spectrometry (EI): Molecular ion peak corresponding to C₂H₃Br₂Cl.

Potential Applications and Experimental Protocols

This compound can serve as a precursor for various chemical transformations, primarily involving its halogen atoms.

Dehydrohalogenation to form Halo-substituted Alkenes

Geminal dihalides can undergo elimination reactions to form vinyl halides.[6] Treatment of this compound with a strong, non-nucleophilic base is expected to yield a mixture of bromo-chloro-substituted ethenes.

Protocol: Dehydrohalogenation of this compound

Materials:

  • This compound

  • Potassium tert-butoxide (t-BuOK)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Diethyl ether

  • Standard laboratory glassware and magnetic stirrer

  • Inert atmosphere setup

Procedure:

  • In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of potassium tert-butoxide (1.1 eq) in anhydrous THF to the stirred solution.

  • Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 1-2 hours. Monitor the reaction by TLC or GC-MS.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether (3 x 30 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and carefully remove the solvent by distillation at atmospheric pressure (the product is expected to be volatile).

  • Analyze the product mixture by NMR and GC-MS to identify the isomeric vinyl halides formed.

Nucleophilic Substitution Reactions

The halogen atoms in this compound can be displaced by nucleophiles.[7][8][9][10][11] The reactivity of the halogens is expected to be Br > Cl. By controlling the reaction conditions and stoichiometry of the nucleophile, selective substitution may be possible.

Protocol: Nucleophilic Substitution with Sodium Azide (B81097)

Materials:

  • This compound

  • Sodium azide (NaN₃) (Caution: highly toxic and explosive)

  • Dimethylformamide (DMF)

  • Water

  • Diethyl ether

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in DMF.

  • Add sodium azide (1.0-1.2 eq) to the solution.

  • Heat the reaction mixture to 50-60 °C and stir for 4-6 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.

  • Extract the aqueous layer with diethyl ether (3 x 40 mL).

  • Combine the organic layers, wash with water and then brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography on silica gel.

Visualizing Experimental Workflows and Pathways

Synthesis of this compound

G Synthesis of this compound chloroacetaldehyde Chloroacetaldehyde reagents CBr4, PPh3 in DCM, 0°C to rt chloroacetaldehyde->reagents product This compound reagents->product

Caption: Proposed synthesis of this compound.

Reactions of this compound

G Potential Reactions start This compound base Strong Base (e.g., t-BuOK) start->base nucleophile Nucleophile (e.g., N3-) start->nucleophile elimination Dehydrohalogenation vinyl_halide Vinyl Halides elimination->vinyl_halide substitution Nucleophilic Substitution substituted_product Substituted Products substitution->substituted_product base->elimination nucleophile->substitution

Caption: Key reaction pathways for this compound.

Safety and Handling

Halogenated hydrocarbons should be handled with extreme caution in a well-ventilated fume hood.[4] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.[4]

  • Toxicity: this compound is expected to be toxic if inhaled, ingested, or in contact with skin, similar to other polyhalogenated ethanes.[4]

  • Irritation: It is likely to be a skin and eye irritant.[4]

  • Carcinogenicity: Many halogenated hydrocarbons are suspected carcinogens.[4]

  • Disposal: Dispose of all waste containing this compound in designated halogenated waste containers.

Always consult the Safety Data Sheet (SDS) for the most up-to-date and comprehensive safety information.

Conclusion

While specific experimental data for this compound is scarce, its synthesis and reactivity can be reasonably predicted based on established chemical principles for analogous compounds. The protocols and data presented here provide a foundation for researchers to explore the chemistry of this compound. All experimental work should be conducted with rigorous safety precautions. Further research is warranted to fully characterize this compound and explore its potential applications in organic synthesis and drug development.

References

Application Notes and Protocols: 1,1-Dibromo-2-chloroethane as an Alkylating Agent in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1-Dibromo-2-chloroethane is a polyhalogenated hydrocarbon with the chemical formula C₂H₃Br₂Cl.[1] While its application as a routine alkylating agent is not as widespread as simpler haloalkanes, its unique structural features, possessing three halogen atoms with differing reactivity, present specialized opportunities in organic synthesis. The geminal dibromo group offers a handle for the introduction of a vinylidene moiety or for sequential functionalization, while the vicinal chloro group can participate in subsequent transformations. These application notes provide an overview of its potential use as an alkylating agent, along with detailed, albeit representative, protocols for its reaction with various nucleophiles. Due to the limited specific literature on this compound, some protocols are based on the reactivity of analogous polyhalogenated alkanes and serve as a starting point for experimental design.

Chemical Properties

PropertyValue
Molecular FormulaC₂H₃Br₂Cl
Molecular Weight222.30 g/mol [1]
IUPAC NameThis compound[1]
CAS Number27949-36-6[1]

Proposed Reaction Pathways

The reactivity of this compound is dictated by the nature of the carbon-halogen bonds. The C-Br bonds are generally more labile than the C-Cl bond, making them more susceptible to nucleophilic attack. The geminal dibromide arrangement can lead to several reaction pathways, including single substitution, double substitution, elimination, and rearrangement, depending on the nucleophile, base, and reaction conditions.

A plausible general workflow for utilizing this compound as an alkylating agent is outlined below:

G cluster_start Starting Materials cluster_reaction Alkylation Reaction cluster_analysis Analysis & Purification This compound This compound Reaction_Setup Reaction Setup (Solvent, Base, Temperature) This compound->Reaction_Setup Nucleophile Nucleophile Nucleophile->Reaction_Setup Alkylation Nucleophilic Attack on C-Br bond(s) Reaction_Setup->Alkylation Workup Aqueous Workup & Extraction Alkylation->Workup Purification Column Chromatography or Distillation Workup->Purification Characterization NMR, MS, IR Purification->Characterization

Caption: General workflow for the alkylation of nucleophiles using this compound.

Application in the Synthesis of Aryl Ethers

While direct experimental data for this compound is scarce, the reaction of the structurally similar 2-bromo-2-chloro-1,1,1-trifluoroethane (halothane) with phenols provides a valuable model for the synthesis of aryl ethers. This reaction proceeds via a proposed intermediate, 2-bromo-2-chloro-1,1-difluoroethene, which then undergoes nucleophilic addition-elimination. A similar pathway can be envisioned for this compound, likely proceeding through a bromo-chloro-ethene intermediate.

Representative Experimental Protocol: Synthesis of Aryl (2-chloro-1,1-dibromoethyl) Ethers

This protocol is adapted from the synthesis of aryl 2-bromo-2-chloro-1,1-difluoroethyl ethers.

Reaction Scheme:

Ar-OH + Br₂CH-CH₂Cl → Ar-O-C(Br₂)-CH₂Cl

Materials:

Procedure:

  • To a solution of the phenol derivative (1.0 mmol) in DMF (5 mL) in a round-bottom flask, add potassium hydroxide (2.0 mmol) at room temperature.

  • Stir the mixture for 10 minutes to form the corresponding phenoxide.

  • Add this compound (1.2 mmol) to the reaction mixture.

  • Stir the reaction at 60 °C and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into deionized water (20 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the desired aryl (2-chloro-1,1-dibromoethyl) ether.

Quantitative Data (Hypothetical based on analogous reactions):

Phenol DerivativeReaction Time (h)Yield (%)
Phenol1265
4-Methoxyphenol1072
4-Chlorophenol1855

Application in the Synthesis of Substituted Amines

The reaction of gem-dihaloalkanes with primary and secondary amines can lead to a variety of products, including mono- and di-substituted amines, as well as heterocyclic compounds. The outcome is highly dependent on the stoichiometry of the reactants and the reaction conditions.

Representative Experimental Protocol: Synthesis of N-(2-chloro-1,1-dibromoethyl)amines

Reaction Scheme:

R₂NH + Br₂CH-CH₂Cl → R₂N-C(Br₂)-CH₂Cl

Materials:

  • Secondary amine (1.0 mmol)

  • This compound (1.5 mmol)

  • Potassium carbonate (K₂CO₃) (2.5 mmol)

  • Acetonitrile (B52724) (10 mL)

  • Anhydrous sodium sulfate

  • Dichloromethane (B109758)

  • Deionized water

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve the secondary amine (1.0 mmol) and potassium carbonate (2.5 mmol) in acetonitrile (10 mL).

  • Add this compound (1.5 mmol) to the suspension.

  • Heat the reaction mixture to reflux and monitor its progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane (20 mL) and wash with deionized water (2 x 10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient.

Quantitative Data (Hypothetical):

AmineReaction Time (h)Yield (%)
Piperidine860
Morpholine1058
Diethylamine1252

Application in the Synthesis of Thioethers

Thiols and their corresponding thiolates are excellent nucleophiles and are expected to react readily with this compound. The higher reactivity of the C-Br bonds suggests that initial substitution will occur at the dibrominated carbon.

Representative Experimental Protocol: Synthesis of (2-chloro-1,1-dibromoethyl)thioethers

Reaction Scheme:

R-SH + Br₂CH-CH₂Cl → R-S-C(Br₂)-CH₂Cl

Materials:

  • Thiol (1.0 mmol)

  • This compound (1.2 mmol)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) (1.1 mmol)

  • Anhydrous tetrahydrofuran (B95107) (THF) (10 mL)

  • Saturated aqueous ammonium (B1175870) chloride

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexane

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a suspension of sodium hydride (1.1 mmol) in anhydrous THF (5 mL) at 0 °C under an inert atmosphere, add a solution of the thiol (1.0 mmol) in anhydrous THF (5 mL) dropwise.

  • Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the thiolate.

  • Cool the reaction mixture back to 0 °C and add this compound (1.2 mmol) dropwise.

  • Allow the reaction to warm to room temperature and stir until TLC analysis indicates the consumption of the starting thiol.

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient.

Quantitative Data (Hypothetical):

ThiolReaction Time (h)Yield (%)
Thiophenol475
Benzyl mercaptan670
Ethanethiol568

Logical Relationship of Reactivity

The following diagram illustrates the expected reactivity trend of this compound with different nucleophiles.

G cluster_reactivity Leaving Group Ability cluster_nucleophilicity Nucleophilicity Reactivity Decreasing Reactivity of C-X Bond CBr2 C-Br (geminal) CCl C-Cl CBr2->CCl Better Leaving Group Nucleophile Nucleophile Thiolate Thiolate (RS⁻) Phenoxide Phenoxide (ArO⁻) Thiolate->Phenoxide Stronger Nucleophile Amine Amine (R₂NH) Phenoxide->Amine

Caption: Relative reactivity of C-X bonds and common nucleophiles.

Conclusion

This compound represents a potentially useful, yet under-explored, building block in organic synthesis. Its polyhalogenated nature allows for the introduction of a unique three-carbon synthon. The provided protocols, while based on analogous systems, offer a solid foundation for researchers to begin exploring the utility of this reagent as an alkylating agent for various nucleophiles. Further investigation is warranted to fully elucidate its synthetic potential and to develop optimized reaction conditions for a broader range of substrates. As with all halogenated hydrocarbons, appropriate safety precautions should be taken when handling this compound due to its potential toxicity.

References

Application Notes and Protocols for Nucleophilic Substitution Reactions of 1,1-Dibromo-2-chloroethane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Due to the limited availability of specific experimental data for 1,1-dibromo-2-chloroethane, the following application notes and protocols are based on established principles of nucleophilic substitution reactions of analogous polyhalogenated alkanes. The provided quantitative data and reaction parameters are representative and should be considered as a starting point for experimental design and optimization.

Introduction

This compound is a polyhalogenated hydrocarbon featuring a geminal dibromo group and a vicinal chloro group. This unique arrangement of halogens offers multiple reactive sites for nucleophilic attack, making it a potentially versatile building block in organic synthesis. The reactivity of the C-Br and C-Cl bonds is influenced by factors such as bond strength (C-Br is weaker than C-Cl), steric hindrance at the carbon centers, and the nature of the attacking nucleophile. These notes explore the anticipated nucleophilic substitution pathways and provide protocols for its application in the synthesis of novel chemical entities.

The primary reaction center for nucleophilic substitution is expected to be the carbon bearing the two bromine atoms (C-1), as bromide is a better leaving group than chloride. However, the geminal dibromo setup may also lead to subsequent elimination or rearrangement reactions depending on the reaction conditions and the nucleophile used. The adjacent chloro group can also be a site for substitution, particularly under more forcing conditions or with highly reactive nucleophiles.

Application Note 1: Synthesis of Halogenated Amine Derivatives

The reaction of this compound with primary or secondary amines is a potential route to synthesize novel halogenated amine derivatives. These compounds can serve as intermediates in the synthesis of pharmaceuticals and agrochemicals, where the presence of halogens can modulate biological activity. The reaction is expected to proceed via an SN2 mechanism, with the amine preferentially attacking the more electrophilic carbon bearing the better leaving groups (bromine).

Key Considerations:

  • Stoichiometry: The stoichiometry of the amine is critical. An excess of the amine is typically used to drive the reaction to completion and to act as a base to neutralize the HBr formed, preventing the protonation of the nucleophile.

  • Solvent: Polar aprotic solvents like acetonitrile (B52724) or DMF are suitable for SN2 reactions as they can solvate the cation of the nucleophile's salt without strongly solvating the anionic nucleophile, thus enhancing its reactivity.

  • Temperature: The reaction temperature should be carefully controlled to favor substitution over potential elimination side reactions.

Experimental Protocol: Reaction with a Primary Amine (e.g., Benzylamine)

Objective: To synthesize N-(1-bromo-2-chloroethyl)benzylamine.

Materials:

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in anhydrous acetonitrile.

  • Add benzylamine (2.2 eq) dropwise to the solution at room temperature.

  • Heat the reaction mixture to 50-60°C and monitor the progress by thin-layer chromatography (TLC) or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between dichloromethane and a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., hexane/ethyl acetate (B1210297) gradient).

Expected Outcome: The primary product is expected to be the monosubstituted amine. Further substitution or elimination products might be observed as minor impurities.

Application Note 2: Synthesis of α-Bromo-α-alkoxy-chloroethanes

The reaction with alkoxides, such as sodium ethoxide, can be used to introduce an alkoxy group at the C-1 position, yielding α-bromo-α-alkoxy-chloroethanes. These compounds are valuable intermediates for further transformations, including the synthesis of mixed acetals and other oxygen-containing heterocycles.

Key Considerations:

  • Base Strength: Alkoxides are strong bases, and thus, elimination reactions (dehydrohalogenation) can be a significant competing pathway, potentially leading to the formation of vinyl bromides.

  • Temperature: Low temperatures are generally favored to minimize elimination reactions.

  • Solvent: The corresponding alcohol is often used as the solvent.

Experimental Protocol: Reaction with Sodium Ethoxide

Objective: To synthesize 1-bromo-1-ethoxy-2-chloroethane.

Materials:

  • This compound

  • Sodium ethoxide

  • Ethanol (B145695) (anhydrous)

  • Deionized water

  • Diethyl ether

  • Anhydrous sodium sulfate

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, prepare a solution of sodium ethoxide (1.1 eq) in anhydrous ethanol at 0°C.

  • Add a solution of this compound (1.0 eq) in anhydrous ethanol dropwise to the cooled ethoxide solution over 30 minutes.

  • Stir the reaction mixture at 0°C for an additional 2-3 hours, monitoring the reaction by GC-MS.

  • Quench the reaction by the slow addition of cold deionized water.

  • Extract the aqueous mixture with diethyl ether (3 x 50 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Carefully remove the solvent under reduced pressure at low temperature to avoid product decomposition.

  • The crude product can be further purified by vacuum distillation.

Application Note 3: Synthesis of Thioether Derivatives

Thiolates are excellent nucleophiles and are expected to react readily with this compound to form thioether derivatives. These sulfur-containing compounds are of interest in medicinal chemistry and materials science.

Key Considerations:

  • Nucleophilicity: Thiolates are generally more nucleophilic and less basic than alkoxides, which can favor substitution over elimination.

  • Oxidation: Thiols can be sensitive to oxidation, so carrying out the reaction under an inert atmosphere (e.g., nitrogen or argon) is recommended.

Experimental Protocol: Reaction with Sodium Thiophenolate

Objective: To synthesize 1-bromo-2-chloro-1-(phenylthio)ethane.

Materials:

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve thiophenol (1.0 eq) in anhydrous methanol.

  • Add a solution of sodium hydroxide (1.0 eq) in methanol to generate the sodium thiophenolate in situ.

  • Cool the solution to 0°C and add this compound (1.05 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Remove the methanol under reduced pressure.

  • Add deionized water to the residue and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate to yield the crude product, which can be purified by column chromatography.

Data Presentation

Table 1: Representative Reaction Conditions and Expected Yields for Nucleophilic Substitution of this compound

NucleophileReagentSolventTemperature (°C)Reaction Time (h)Major ProductExpected Yield (%)*
Primary AmineBenzylamineAcetonitrile5561-bromo-1-(benzylamino)-2-chloroethane60-75
AlkoxideSodium EthoxideEthanol031-bromo-1-ethoxy-2-chloroethane45-60
ThiolateSodium ThiophenolateMethanol2551-bromo-2-chloro-1-(phenylthio)ethane70-85

*Note: These are hypothetical yields based on analogous reactions and will require experimental optimization.

Mandatory Visualizations

Nucleophilic_Substitution_Pathways Substrate This compound (Br2CH-CH2Cl) Product_Br Monosubstitution at C-1 (Br(Nu)CH-CH2Cl) Substrate->Product_Br SN2 (Major Pathway) Product_Cl Substitution at C-2 (Br2CH-CH2Nu) Substrate->Product_Cl SN2 (Minor Pathway) Elimination Elimination Product (BrCH=CH2Cl or Br2C=CH2) Substrate->Elimination E2 (Side Reaction) Nu Nucleophile (Nu-) Nu->Substrate

Caption: Plausible reaction pathways for this compound.

Experimental_Workflow start Start reaction_setup Reaction Setup (Substrate, Nucleophile, Solvent) start->reaction_setup reaction Reaction under Controlled Temperature and Time reaction_setup->reaction monitoring Reaction Monitoring (TLC, GC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup (Quenching, Extraction, Washing) monitoring->workup Complete drying Drying and Filtration workup->drying concentration Solvent Removal drying->concentration purification Purification (Column Chromatography/Distillation) concentration->purification analysis Product Characterization (NMR, MS, IR) purification->analysis end End analysis->end

Caption: General experimental workflow for nucleophilic substitution.

The Utility of 1,1-Dibromo-2-chloroethane in Heterocyclic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Dihaloalkanes in Heterocyclic Synthesis

Dihaloalkanes are versatile electrophilic synthons widely employed in the construction of a variety of heterocyclic rings. Their two halogen atoms provide reactive sites for sequential or simultaneous reactions with nucleophiles, leading to cyclization. The nature of the halogen atoms, their substitution pattern (vicinal vs. geminal), and the reaction conditions dictate the type of heterocycle formed. While 1,1-dibromo-2-chloroethane presents a unique combination of a gem-dibromo and a vicinal chloro group, its reactivity can be inferred from the behavior of more commonly used analogs like 1,2-dibromoethane (B42909) and 1,1-dibromoacetone (B6598254).

Synthesis of Aziridines using Vicinal Dihaloalkanes

Aziridines, three-membered nitrogen-containing heterocycles, are valuable intermediates in organic synthesis. The Wenker synthesis and its variations provide a classical approach to aziridine (B145994) formation from β-amino alcohols. A related strategy involves the direct reaction of primary amines with 1,2-dihaloalkanes.

Application Note: Synthesis of N-Substituted Aziridines

The reaction of a primary amine with 1,2-dibromoethane proceeds via a two-step nucleophilic substitution. The first substitution forms a 2-bromo-N-alkylethylamine intermediate, which then undergoes intramolecular cyclization upon deprotonation of the amine to form the aziridine ring. The choice of base and reaction conditions is crucial to favor the intramolecular cyclization over intermolecular polymerization.

Experimental Protocol: Synthesis of N-tert-Butylaziridine

This protocol describes the synthesis of N-tert-butylaziridine from tert-butylamine (B42293) and 1,2-dibromoethane.

Materials:

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a solution of sodium hydroxide (2.0 eq) in water is prepared.

  • tert-Butylamine (1.0 eq) is added to the aqueous NaOH solution.

  • 1,2-Dibromoethane (1.1 eq) is added dropwise to the stirred mixture.

  • The reaction mixture is heated to reflux and maintained for 4-6 hours.

  • The reaction progress is monitored by TLC or GC-MS.

  • After completion, the mixture is cooled to room temperature and transferred to a separatory funnel.

  • The aqueous layer is extracted three times with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and filtered.

  • The solvent is removed under reduced pressure, and the crude product is purified by distillation to yield N-tert-butylaziridine.

Quantitative Data Summary:

ProductReactantsBaseSolventReaction Time (h)Yield (%)
N-tert-Butylaziridinetert-Butylamine, 1,2-DibromoethaneNaOHWater4-6~70
N-ArylaziridinesArylamine, 1,2-DichloroethaneNaHDMF12-2450-80

Logical Workflow for Aziridine Synthesis:

Aziridine_Synthesis Reactants Primary Amine + 1,2-Dihaloethane Intermediate N-(2-Haloethyl)amine Intermediate Reactants->Intermediate Nucleophilic Substitution Product N-Substituted Aziridine Intermediate->Product Intramolecular Cyclization Base Base (e.g., NaOH) Base->Intermediate Deprotonation

Caption: General workflow for the synthesis of N-substituted aziridines.

Synthesis of Thiazoles using gem-Dihalo Ketones

The Hantzsch thiazole (B1198619) synthesis is a cornerstone reaction for the formation of the thiazole ring. It typically involves the condensation of an α-haloketone with a thioamide. 1,1-Dibromoacetone is a useful reagent in this context, leading to the formation of 4-methylthiazole (B1212942) derivatives.

Application Note: Hantzsch-type Thiazole Synthesis

The reaction of 1,1-dibromoacetone with a thiourea (B124793) or thioamide provides a direct route to 2-aminothiazole (B372263) or 2-substituted-4-methylthiazole derivatives. The reaction proceeds through a nucleophilic attack of the sulfur atom of the thioamide onto the carbon bearing the two bromine atoms, followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring.

Experimental Protocol: Synthesis of 2-Amino-4-methylthiazole (B167648)

This protocol outlines the synthesis of 2-amino-4-methylthiazole from thiourea and 1,1-dibromoacetone.

Materials:

  • Thiourea

  • 1,1-Dibromoacetone

  • Ethanol

  • Sodium bicarbonate

  • Water

  • Ethyl acetate (B1210297)

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thiourea (1.0 equivalent) in ethanol.

  • Add 1,1-dibromoacetone (1.0 equivalent) to the solution.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and neutralize it with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography to yield 2-amino-4-methylthiazole.

Quantitative Data Summary:

ProductReactantsSolventReaction Time (h)Yield (%)
2-Amino-4-methylthiazoleThiourea, 1,1-DibromoacetoneEthanol2-485-95
2,4-DimethylthiazoleThioacetamide, 1,1-DibromoacetoneEthanol3-570-85

Reaction Pathway for Thiazole Synthesis:

Thiazole_Synthesis Reactants Thioamide + 1,1-Dibromoacetone Intermediate1 S-Alkylation Intermediate Reactants->Intermediate1 Nucleophilic Attack Intermediate2 Cyclized Hydroxy- thiazoline Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Product Substituted Thiazole Intermediate2->Product Dehydration Exploratory_Workflow Start This compound + Nucleophile (e.g., Amine, Thioamide) Conditions Vary Reaction Conditions: - Temperature - Solvent - Base Start->Conditions Analysis Analyze Product Mixture: - GC-MS - NMR Spectroscopy Conditions->Analysis PathwayA Pathway A: Cyclization to Heterocycle Analysis->PathwayA Desired Outcome PathwayB Pathway B: Elimination/Substitution Analysis->PathwayB Side Reactions PathwayC Pathway C: Polymerization Analysis->PathwayC Side Reactions

Application Notes and Protocols: 1,1-Dibromo-2-chloroethane in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,1-Dibromo-2-chloroethane is a halogenated hydrocarbon with potential as a versatile precursor in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Its unique trifunctionality, featuring a gem-dibromo group and a vicinal chlorine atom, offers multiple reactive sites for the construction of complex molecular architectures, particularly heterocyclic scaffolds prevalent in medicinal chemistry. These application notes provide an overview of the potential synthetic utility of this compound, including detailed protocols for representative reactions and data presented for clarity and comparison. While direct citations of its use in the synthesis of marketed drugs are scarce in publicly available literature, the following protocols illustrate its plausible application based on the known reactivity of related haloalkanes in pharmaceutical development.

Introduction to Synthetic Utility

Halogenated alkanes are fundamental building blocks in organic synthesis, serving as key electrophiles in a variety of bond-forming reactions. This compound possesses distinct reactive centers:

  • gem-Dibromomethyl group (-CHBr₂): This moiety can be converted into an aldehyde, a terminal alkyne, or participate in olefination reactions. It can also react with dinucleophiles to form heterocyclic rings.

  • Chloromethyl group (-CH₂Cl): This primary alkyl chloride is a classic electrophilic site for Sₙ2 reactions with a wide range of nucleophiles, such as amines, thiols, and alcohols, to introduce an ethyl linker.

This combination of reactive groups allows for sequential and diverse functionalization, making this compound a potentially valuable, yet underexplored, precursor for the synthesis of novel bioactive molecules.

Potential Signaling Pathways and Therapeutic Targets

The heterocyclic compounds that can be synthesized from this compound are core structures in a vast array of therapeutic agents. For instance, substituted imidazoles, pyrazoles, and thiazoles are known to target a wide range of biological pathways implicated in various diseases.

Signaling_Pathways cluster_precursor Synthetic Precursor cluster_intermediates Heterocyclic Scaffolds cluster_targets Potential Therapeutic Targets This compound This compound Imidazole (B134444) Imidazole This compound->Imidazole Synthesis Thiazole Thiazole This compound->Thiazole Synthesis Pyrazole Pyrazole This compound->Pyrazole Synthesis Kinases Kinases Imidazole->Kinases Inhibition GPCRs GPCRs Thiazole->GPCRs Modulation Ion Channels Ion Channels Thiazole->Ion Channels Blockade Proteases Proteases Pyrazole->Proteases Inhibition

Caption: Potential therapeutic pathways accessible from this compound.

Experimental Protocols

The following protocols are representative examples of how this compound can be utilized in the synthesis of key pharmaceutical intermediates.

Protocol 1: Synthesis of 2-(2-Chloroethyl)imidazole

This protocol demonstrates the use of the gem-dibromo functionality to construct an imidazole ring, a common scaffold in pharmaceuticals.

Protocol_1_Workflow Start Start Reactants This compound + Glyoxal (B1671930) + Ammonia (B1221849) Start->Reactants Reaction Reaction in Ammoniacal Methanol Reactants->Reaction Workup Solvent Evaporation & Aqueous Workup Reaction->Workup Purification Column Chromatography Workup->Purification Product 2-(2-Chloroethyl)imidazole Purification->Product

Caption: Workflow for the synthesis of 2-(2-chloroethyl)imidazole.

Methodology:

  • Reaction Setup: To a solution of this compound (1.0 eq) in methanolic ammonia (7N, 5.0 eq) at 0 °C, add a 40% aqueous solution of glyoxal (1.1 eq) dropwise.

  • Reaction Conditions: Seal the reaction vessel and stir at room temperature for 24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate (B1210297) and wash with brine. Dry the organic layer over anhydrous sodium sulfate (B86663) and filter.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel using a gradient of ethyl acetate in hexanes to afford the desired 2-(2-chloroethyl)imidazole.

Quantitative Data Summary (Representative):

ParameterValue
Yield 65-75%
Purity (by HPLC) >95%
Reaction Time 24 hours
Reaction Temperature Room Temperature
Protocol 2: Synthesis of 1-Aryl-2-(2-chloroethyl)pyrroles

This protocol illustrates a potential [3+2] cycloaddition reaction to form a pyrrole (B145914) ring system.

Methodology:

  • Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., Argon), dissolve the desired aniline (B41778) (1.0 eq) and this compound (1.2 eq) in anhydrous toluene.

  • Catalyst Addition: Add a palladium catalyst, such as Pd(OAc)₂ (0.05 eq), and a phosphine (B1218219) ligand, such as Xantphos (0.1 eq).

  • Base Addition: Add a base, such as sodium tert-butoxide (2.5 eq).

  • Reaction Conditions: Heat the reaction mixture to 100 °C and stir for 12-18 hours.

  • Monitoring: Monitor the reaction by GC-MS or LC-MS.

  • Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite. Wash the filtrate with water and brine. Dry the organic layer over anhydrous magnesium sulfate and concentrate.

  • Purification: Purify the residue by flash chromatography to yield the 1-aryl-2-(2-chloroethyl)pyrrole.

Quantitative Data Summary (Representative):

ParameterValue
Yield 50-65%
Purity (by NMR) >98%
Reaction Time 12-18 hours
Reaction Temperature 100 °C
Protocol 3: Nucleophilic Substitution on the Chloroethyl Moiety

This protocol demonstrates the selective reaction at the chloromethyl group, leaving the gem-dibromo group intact for further transformations.

Protocol_3_Workflow Start Start Reactants This compound + Sodium Azide (B81097) Start->Reactants Reaction Reaction in DMF Reactants->Reaction Workup Aqueous Quench & Extraction Reaction->Workup Purification Distillation or Chromatography Workup->Purification Product 1-Azido-2,2-dibromoethane Purification->Product

Caption: Workflow for the synthesis of 1-azido-2,2-dibromoethane.

Methodology:

  • Reaction Setup: Dissolve this compound (1.0 eq) in dimethylformamide (DMF).

  • Nucleophile Addition: Add sodium azide (1.5 eq) portion-wise at room temperature.

  • Reaction Conditions: Heat the mixture to 60 °C and stir for 6 hours.

  • Monitoring: Follow the reaction progress by GC-MS, observing the disappearance of the starting material.

  • Work-up: Cool the reaction mixture to room temperature and pour it into ice-water. Extract the product with diethyl ether. Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.

Quantitative Data Summary (Representative):

ParameterValue
Yield 80-90%
Purity (by GC) >97%
Reaction Time 6 hours
Reaction Temperature 60 °C

Safety and Handling

This compound is expected to be a toxic and irritant compound. Handle with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. Refer to the Material Safety Data Sheet (MSDS) for complete safety information.

Conclusion

While not yet a widely cited precursor in pharmaceutical synthesis, this compound presents significant potential as a versatile building block. Its dual reactivity allows for the construction of a variety of complex and pharmaceutically relevant scaffolds. The protocols provided herein serve as a starting point for exploring the synthetic utility of this compound in drug discovery and development programs. Further research into its applications is warranted to fully realize its potential in medicinal chemistry.

Application Notes and Protocols for 1,1-Dibromo-2-chloroethane in Agrochemical Research

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: To date, there is a notable absence of published literature detailing the specific applications of 1,1-Dibromo-2-chloroethane in agrochemical research. The following application notes and protocols are therefore presented as a hypothetical framework. These are based on the known biocidal activities of structurally analogous halogenated hydrocarbons, which have a history of use as soil fumigants and nematicides.[1] The protocols provided are intended to serve as a foundational guide for researchers to investigate the potential of this compound as a novel agrochemical agent.

Hypothesized Application 1: Soil Fumigant for Nematicide Action

Application Note:

Plant-parasitic nematodes represent a significant threat to global agriculture, causing substantial economic losses across a wide range of crops.[1] Halogenated hydrocarbons have historically been employed as effective pre-plant soil fumigants to manage nematode populations.[2][3] These compounds volatilize and diffuse through soil air spaces, dissolving in the soil water to create a toxic environment for nematodes and other soil-borne pathogens.[3][4][5]

The structure of this compound, featuring both bromine and chlorine atoms, suggests potential for broad-spectrum biocidal activity. It is hypothesized that this compound acts as a potent alkylating agent.[1] The proposed mechanism of action involves the alkylation of essential biomolecules in nematodes, such as proteins and enzymes containing hydroxyl and amino groups, leading to their inactivation and subsequent cell death.[1] This disruption of cellular function is expected to manifest initially as hyperactivity, followed by paralysis and death of the nematodes.[1][6]

Due to its volatility, this compound is proposed for use as a pre-plant soil fumigant to reduce populations of key nematode pests like root-knot nematodes (Meloidogyne spp.) and lesion nematodes (Pratylenchus spp.).

Experimental Protocol 1: In Vitro Nematicidal Bioassay

This protocol outlines an in vitro method to determine the direct nematicidal activity and lethal concentration (LC50) of this compound against second-stage juveniles (J2) of the root-knot nematode Meloidogyne incognita.

Materials:

  • This compound (analytical grade)

  • Meloidogyne incognita J2s

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Sterile deionized water

  • 96-well microtiter plates

  • Inverted microscope

  • Pipettes and sterile tips

Procedure:

  • Preparation of Test Solutions:

    • Prepare a 10,000 µg/mL stock solution of this compound in DMSO.

    • Perform serial dilutions in sterile deionized water to achieve final test concentrations (e.g., 1, 10, 50, 100, 250, 500 µg/mL).

    • Ensure the final DMSO concentration in all wells is ≤ 0.5% to avoid solvent toxicity.

  • Nematode Suspension:

    • Prepare a suspension of freshly hatched M. incognita J2s in sterile deionized water at a concentration of approximately 200 J2s per 20 µL.

  • Assay Setup:

    • To each well of a 96-well plate, add 180 µL of the respective test solution.

    • Add 20 µL of the nematode suspension to each well, resulting in a final volume of 200 µL and approximately 200 nematodes per well.

    • Include a negative control (0.5% DMSO in water) and a positive control (a known nematicide such as Abamectin).

    • Prepare three to four replicates for each treatment and control.

  • Incubation and Observation:

    • Incubate the plates in the dark at 25°C.

    • After 24, 48, and 72 hours, observe the nematodes under an inverted microscope.

    • Nematodes are considered dead if they are immobile and straight, showing no response when prodded with a fine needle.

  • Data Analysis:

    • Count the number of dead and live nematodes in each well.

    • Calculate the percentage of mortality for each concentration, correcting for control mortality using Abbott's formula: Corrected % Mortality = [ (% Mortality in Treatment - % Mortality in Control) / (100 - % Mortality in Control) ] x 100

    • Determine the LC50 value using probit analysis software.

Hypothetical Quantitative Data:

Table 1: Nematicidal Efficacy of this compound against M. incognita J2s after 48 hours.

Concentration (µg/mL)Corrected Mortality (%)
15.2 ± 1.1
1015.8 ± 2.5
5048.9 ± 4.3
10085.1 ± 3.9
25098.6 ± 1.4
500100.0 ± 0.0
LC50 (µg/mL) 51.2

Experimental Workflow Diagram:

In_Vitro_Nematicidal_Assay cluster_prep Preparation cluster_assay Assay Setup cluster_obs Incubation & Observation cluster_analysis Data Analysis prep_sol Prepare Test Solutions (1-500 µg/mL) setup Add 180µL Solution & 20µL Nematodes to 96-well plate prep_sol->setup prep_nem Prepare Nematode Suspension (~200 J2s/20µL) prep_nem->setup controls Include Positive (Abamectin) & Negative (DMSO) Controls incubate Incubate at 25°C setup->incubate observe Observe at 24, 48, 72h (Count Dead/Live Nematodes) incubate->observe calc Calculate Corrected Mortality (Abbott's Formula) observe->calc probit Determine LC50 (Probit Analysis) calc->probit

Workflow for the in vitro nematicidal bioassay.

Hypothesized Application 2: Pre-Plant Soil Fumigation

Application Note:

For in-field application, this compound is hypothesized to be effective as a pre-plant soil fumigant. The application aims to create a zone of protection for developing root systems by significantly reducing the initial nematode pressure in the soil. Effective fumigation depends on several factors, including soil temperature, moisture, and tilth, which influence the volatilization and diffusion of the fumigant.[2][5][7] It is crucial that the soil is well-tilled and free of large clumps or organic debris to ensure uniform gas distribution.[2][7] Following application, the soil surface must be sealed to maintain a lethal concentration of the fumigant for a sufficient duration.[2][3]

Experimental Protocol 2: Greenhouse Pot Study for Soil Fumigation Efficacy

This protocol evaluates the efficacy of this compound as a soil fumigant in a controlled greenhouse environment.

Materials:

  • This compound

  • Sandy loam soil, autoclaved

  • Pots (15 cm diameter)

  • Tomato seedlings (e.g., Solanum lycopersicum 'Rutgers'), 3-4 weeks old

  • Meloidogyne incognita eggs

  • Syringes for application

  • Plastic film for sealing

Procedure:

  • Soil Preparation and Infestation:

    • Use autoclaved sandy loam soil to fill 15 cm pots.

    • Inoculate the soil in each pot (excluding non-infested controls) with a suspension of 5,000 M. incognita eggs.

    • Mix thoroughly and allow the soil to settle for 3 days. Soil moisture should be maintained at approximately 60% of field capacity.[2]

  • Fumigant Application:

    • Divide the pots into treatment groups (e.g., 0, 25, 50, 100, 200 mg a.i./kg soil).

    • Using a syringe, inject the calculated amount of this compound into the center of the soil mass in each pot.

    • Include an untreated, infested control and a non-infested control group.

    • Immediately seal the top of each pot with plastic film to prevent premature volatilization.[2]

  • Aeration and Planting:

    • Keep the pots sealed for 7 days in a well-ventilated greenhouse.

    • After 7 days, remove the plastic film and aerate the soil by turning it over gently. Allow the soil to aerate for another 7 days to ensure no phytotoxic residues remain.[2]

    • Transplant one healthy tomato seedling into each pot.

  • Growth and Evaluation:

    • Grow the plants for 8 weeks in the greenhouse, providing standard care.

    • After 8 weeks, carefully uproot the plants and wash the roots.

    • Assess the following parameters:

      • Root Gall Index: Score the severity of root galling on a scale of 0-5 (0 = no galls, 5 = severe galling).

      • Nematode Reproduction: Extract and count the number of eggs per gram of root.

      • Plant Growth: Measure plant height, fresh shoot weight, and fresh root weight.

Hypothetical Quantitative Data:

Table 2: Effect of this compound Soil Fumigation on M. incognita and Tomato Growth.

Treatment (mg/kg soil)Root Gall Index (0-5)Eggs per gram of rootFresh Shoot Weight (g)
Non-infested Control0.0 a0 a45.2 a
Infested Control4.8 d28,500 d22.1 c
253.5 c12,100 c29.5 b
502.1 b4,300 b38.9 a
1000.8 a850 a43.8 a
2000.1 a120 a44.5 a

Means in a column followed by the same letter are not significantly different (P < 0.05).

Logical Relationship Diagram:

Soil_Fumigation_Logic cluster_input Inputs cluster_process Process cluster_outcome Outcomes cluster_goal Goal Compound This compound Application Soil Fumigation (Injection & Sealing) Compound->Application Soil Nematode-Infested Soil Soil->Application Aeration Aeration Period Application->Aeration Planting Planting of Indicator Crop Aeration->Planting Nematode_Control Reduced Nematode Population & Reproduction Planting->Nematode_Control Plant_Health Improved Plant Growth (Height, Biomass) Planting->Plant_Health Efficacy Demonstrated Efficacy Nematode_Control->Efficacy Plant_Health->Efficacy

Logical flow from fumigation to efficacy demonstration.

References

Application Notes and Protocols for 1,1-Dibromo-2-chloroethane as a Solvent in Chemical Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1-Dibromo-2-chloroethane is a halogenated hydrocarbon with potential as a specialized solvent in various chemical reactions. Its unique combination of physical and chemical properties, including its density, polarity, and boiling point, makes it a candidate for specific applications where common solvents may be unsuitable. These application notes provide an overview of its properties, potential applications, and general protocols for its use as a reaction solvent.

While specific documented uses of this compound as a primary solvent in chemical reactions are not widely reported in scientific literature, its characteristics suggest its utility in reactions involving nonpolar substrates and as a medium for certain types of organic transformations.[1] Halogenated hydrocarbons, in general, are employed in a range of applications from pharmaceutical and agrochemical synthesis to polymer production.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is crucial for its effective use as a solvent. The following table summarizes key data for this compound and related halogenated ethanes for comparative purposes.

PropertyThis compound1-Bromo-2-chloroethane1,2-Dibromoethane
Molecular Formula C₂H₃Br₂ClC₂H₄BrClC₂H₄Br₂
Molecular Weight ( g/mol ) 222.30143.41187.86
Boiling Point (°C) Not available108131
Melting Point (°C) Not available-669.79
Density (g/cm³) Not available1.672.18
Solubility in Water Sparingly solubleSlightly solubleSlightly soluble
Solubility in Organic Solvents Soluble in polar and non-polar solventsModerately solubleSoluble

Potential Applications in Chemical Synthesis

Based on the general characteristics of halogenated solvents, this compound could be a suitable medium for a variety of chemical transformations:

  • Halogenation Reactions: Its inertness towards many halogenating agents makes it a potential solvent for controlled bromination or chlorination reactions of organic substrates.

  • Reactions Requiring High Density: The high density of halogenated hydrocarbons can be advantageous for reactions involving phase separation or for reactions with dense reagents.

  • Synthesis of Intermediates: It can serve as a medium for the synthesis of pharmaceutical and agrochemical intermediates, particularly for nonpolar reactants.[1]

  • Polymer Chemistry: Halogenated solvents are sometimes used in the production of polymers, where they can influence the properties of the resulting material.

Experimental Protocols

Due to the limited availability of specific reaction protocols using this compound as a solvent, a general protocol for its evaluation and use in a chemical reaction is provided below.

Protocol: General Procedure for a Chemical Reaction in this compound

  • Reagent Solubility Test:

    • Before setting up the reaction, test the solubility of all reactants and catalysts in this compound at the intended reaction temperature.

    • To a small vial, add a few milligrams of the solid reagent, followed by 0.5 mL of this compound.

    • Stir or sonicate to determine solubility. If the reagent is a liquid, check for miscibility.

  • Reaction Setup:

    • To a dry, inert-atmosphere reaction vessel (e.g., a round-bottom flask equipped with a magnetic stirrer and a condenser), add the starting materials and any solid catalysts.

    • Under a counter-flow of inert gas (e.g., argon or nitrogen), add the required volume of this compound via a syringe or cannula.

    • If any reactants are liquids, add them to the stirred solution at the appropriate temperature.

  • Reaction Execution:

    • Heat or cool the reaction mixture to the desired temperature using an appropriate heating mantle or cooling bath.

    • Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS). Take aliquots from the reaction mixture at regular intervals.

  • Work-up and Product Isolation:

    • Upon completion, cool the reaction mixture to room temperature.

    • Quench the reaction by the slow addition of a suitable quenching agent (e.g., water, saturated ammonium (B1175870) chloride solution).

    • Due to the high density of this compound, the aqueous layer may be the upper phase. Separate the organic layer.

    • Wash the organic layer with brine, dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and filter.

    • Remove the solvent by rotary evaporation under reduced pressure. Be mindful of the solvent's boiling point and potential for co-evaporation with the product.

    • Purify the crude product by a suitable method, such as column chromatography, crystallization, or distillation.

Visualizations

The following diagrams illustrate a general workflow for chemical synthesis and a decision-making process for solvent selection.

G General Workflow for Chemical Synthesis reagents Reactants & Catalyst reaction_vessel Reaction Setup (Inert Atmosphere) reagents->reaction_vessel solvent This compound solvent->reaction_vessel reaction_conditions Heating / Cooling (Temperature Control) reaction_vessel->reaction_conditions monitoring Reaction Monitoring (TLC, GC-MS, etc.) reaction_conditions->monitoring workup Work-up (Quenching, Extraction) monitoring->workup Reaction Complete purification Purification (Chromatography, etc.) workup->purification product Final Product purification->product

Caption: A general workflow for a chemical synthesis using a solvent.

Caption: A decision tree for selecting a suitable reaction solvent.

Safety and Handling

This compound is a halogenated hydrocarbon and should be handled with appropriate safety precautions. While specific toxicity data is limited, related compounds are known to be hazardous.

  • Engineering Controls: Work in a well-ventilated fume hood to minimize inhalation exposure.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile or neoprene), safety goggles, and a lab coat.

  • Disposal: Dispose of waste containing this compound in accordance with local, state, and federal regulations for halogenated organic waste.

Conclusion

While this compound is not a commonly cited solvent, its properties as a dense, halogenated hydrocarbon suggest its potential utility in specialized applications within organic synthesis. The lack of extensive literature necessitates a careful, case-by-case evaluation of its suitability for any given reaction. The general protocols and considerations outlined in these notes are intended to guide researchers in exploring the potential of this compound as a niche solvent in their synthetic endeavors.

References

Troubleshooting & Optimization

Technical Support Center: 1,1-Dibromo-2-chloroethane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1,1-Dibromo-2-chloroethane. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and effective method is the radical-initiated addition of bromine (Br₂) to vinyl chloride (chloroethene). This reaction is typically performed in an inert solvent and can be initiated using a radical initiator like azobisisobutyronitrile (AIBN) or by exposure to UV light. The reaction proceeds via a free-radical chain mechanism where a bromine radical adds to the double bond of vinyl chloride, followed by abstraction of a bromine atom from a Br₂ molecule to yield the final product.

Q2: My reaction yield is significantly lower than expected. What are the potential causes?

Low yield is a frequent issue that can be attributed to several factors:

  • Incomplete Reaction: The reaction may not have gone to completion. Verify reaction time and consider monitoring progress via techniques like GC or TLC.

  • Suboptimal Temperature: Halogenation reactions are often exothermic.[1] Poor temperature control can lead to the formation of undesired side products or evaporation of the volatile vinyl chloride reactant.[1]

  • Impure Reactants: The purity of the starting materials, particularly the vinyl chloride, is crucial. Impurities can inhibit the reaction or lead to side reactions.

  • Loss During Workup: The product can be lost during the aqueous wash or extraction steps if the phases are not separated properly. Additionally, this compound is volatile, and losses can occur during solvent removal under reduced pressure if not performed carefully.

  • Inefficient Initiation: If using a chemical initiator like AIBN, ensure it is fresh and used at the correct temperature for decomposition. If using UV initiation, the lamp's intensity and wavelength may be suboptimal.

Q3: I've identified unexpected peaks in my GC-MS/NMR analysis. What are the likely byproducts?

Several byproducts can form during this synthesis. Identifying them is key to optimizing the reaction conditions.

  • 1,2-Dibromo-1-chloroethane (Isomer): This is a common isomeric byproduct. Its formation can be influenced by the reaction conditions and the stability of the radical intermediate.

  • Over-brominated Products: Species such as 1,1,2-tribromo-2-chloroethane can form if an excessive amount of bromine is used or if the reaction temperature is too high.[2]

  • Elimination Products: Under certain conditions, especially if basic impurities are present or during workup, elimination of HBr can occur, leading to brominated/chlorinated ethenes.

  • Polymeric Materials: Vinyl chloride can polymerize under radical conditions, leading to the formation of PVC-like oligomers or polymers.

Q4: How can I effectively purify the crude this compound product?

Purification is critical for removing byproducts and unreacted starting materials. A multi-step approach is often most effective.

  • Aqueous Wash: First, wash the crude reaction mixture with a dilute aqueous solution of sodium thiosulfate (B1220275) to quench any unreacted bromine. Follow this with a wash using a saturated sodium bicarbonate solution to remove any acidic byproducts like HBr, and finally, wash with brine to aid phase separation.[3]

  • Drying: Dry the organic layer over an anhydrous drying agent such as magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Fractional Distillation: The most effective method for separating the product from isomers and other halogenated byproducts is fractional distillation under reduced pressure.[4] This technique separates compounds based on differences in their boiling points and is crucial for achieving high purity.[4]

Q5: The reaction is proceeding too slowly or not at all. What should I check?

If the reaction fails to initiate or proceeds too slowly, consider the following points:

  • Initiator Activity: Ensure your radical initiator (e.g., AIBN) has not expired. If using UV light, check the age and output of the lamp.

  • Presence of Inhibitors: Starting materials, especially alkenes like vinyl chloride, are often shipped with radical inhibitors (e.g., hydroquinone). These must be removed prior to the reaction, typically by passing the reactant through a column of activated alumina (B75360) or by distillation.

  • Oxygen Concentration: While some radical reactions are initiated by small amounts of oxygen, high concentrations can act as a radical scavenger, terminating the chain reaction. It may be necessary to degas the solvent and perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

  • Reactant Concentration: Ensure the concentration of reactants is appropriate. The reaction may be too dilute to sustain the radical chain process.

Data Presentation

Table 1: Physical Properties of Key Compounds

CompoundMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)Density (g/cm³)
Vinyl ChlorideC₂H₃Cl62.50-13.40.91 (liquid)
BromineBr₂159.8158.83.10
This compound C₂H₃Br₂Cl 222.30 [5]~158-160 ~2.2
1,2-Dibromo-1-chloroethaneC₂H₃Br₂Cl222.30[5]~165-167~2.3
Dichloromethane (Solvent)CH₂Cl₂84.9339.61.33

Table 2: Typical Reaction Parameters for Bromination of Vinyl Chloride

ParameterValueNotes
Stoichiometry (VC:Br₂)1 : 1.05A slight excess of bromine can help drive the reaction to completion.[1]
SolventDichloromethane or Carbon TetrachlorideMust be inert to radical halogenation.
InitiatorAIBN (0.02 eq) or UV Lamp (365 nm)AIBN requires thermal initiation (~65-85°C); UV can be used at lower temperatures.
Temperature0°C to 40°CLower temperatures can improve selectivity but may require photo-initiation.[6]
Reaction Time2 - 6 hoursMonitor by GC or TLC to determine completion.

Experimental Protocol

Synthesis of this compound via Radical Addition

Disclaimer: This protocol is intended for experienced laboratory professionals. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Apparatus Setup: Assemble a three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser topped with a drying tube (or connected to an inert gas line), a dropping funnel, and a thermometer.

  • Reagent Preparation: Dissolve vinyl chloride (1.0 eq) in anhydrous dichloromethane. If the vinyl chloride contains an inhibitor, it should be removed beforehand.

  • Reaction Initiation:

    • Thermal Initiation: Add AIBN (0.02 eq) to the flask. Heat the solution to a gentle reflux (~40°C).

    • Photo-initiation: Position a UV lamp shielded with aluminum foil next to the flask. Cool the flask to 0-5°C using an ice bath.

  • Bromine Addition: In the dropping funnel, prepare a solution of bromine (1.05 eq) in anhydrous dichloromethane. Add this solution dropwise to the stirred vinyl chloride solution over 1-2 hours. The characteristic red-brown color of bromine should fade as it is consumed. Maintain a constant temperature throughout the addition.

  • Reaction Completion: After the addition is complete, continue stirring the mixture for an additional 1-2 hours at the same temperature until the bromine color has completely disappeared. Monitor the reaction's progress using GC analysis of aliquots.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Carefully wash the mixture with a 5% aqueous sodium thiosulfate solution to remove any excess bromine.

    • Separate the organic layer and wash it with a saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator at low temperature and pressure.

  • Purification: Purify the resulting crude oil via fractional distillation under reduced pressure to isolate the pure this compound. Collect fractions based on boiling point and confirm purity using NMR and GC-MS.

Visualizations

G start Start reactants Prepare Solution (Vinyl Chloride in DCM) start->reactants initiation Initiation (AIBN/Heat or UV Light) reactants->initiation addition Slow Addition of Bromine Solution initiation->addition reaction Stir and React (Monitor Progress) addition->reaction workup Aqueous Workup (Quench, Wash, Dry) reaction->workup purify Purification (Fractional Distillation) workup->purify product Pure Product (Characterize) purify->product end End product->end G start Problem Encountered low_yield Low Yield? start->low_yield Analysis byproducts Byproducts Present? low_yield->byproducts No check_purity Check Reactant Purity (Remove Inhibitors) low_yield->check_purity Yes adjust_ratio Adjust Stoichiometry (Avoid Excess Bromine) byproducts->adjust_ratio Yes check_temp Optimize Temperature & Reaction Time check_purity->check_temp check_workup Review Workup/ Purification Steps check_temp->check_workup solution Problem Resolved check_workup->solution improve_purification Improve Purification (Fractional Distillation) adjust_ratio->improve_purification improve_purification->solution

References

Technical Support Center: Reactions of 1,1-Dibromo-2-chloroethane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,1-Dibromo-2-chloroethane. The information is designed to help anticipate and resolve common issues encountered during experimentation, with a focus on identifying and mitigating the formation of byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of reactions performed with this compound?

A1: this compound is a versatile haloalkane that primarily undergoes two main types of reactions:

  • Elimination Reactions: Typically promoted by strong bases, these reactions involve the removal of a hydrogen and a halogen atom to form an alkene.

  • Nucleophilic Substitution (SN2) Reactions: These reactions involve the replacement of a halogen atom by a nucleophile. The bromine atoms are better leaving groups than the chlorine atom and are therefore more readily substituted.

Q2: Which halogens are preferentially eliminated or substituted in reactions with this compound?

A2: In both elimination and substitution reactions, the bromine atoms are more reactive than the chlorine atom. The Carbon-Bromine (C-Br) bond is weaker than the Carbon-Chlorine (C-Cl) bond, making bromide (Br⁻) a better leaving group than chloride (Cl⁻). Therefore, reactions will preferentially occur at the C-Br bonds.

Q3: What are the expected major products in an elimination reaction with a strong, non-nucleophilic base?

A3: In the presence of a strong, non-nucleophilic base such as sodium hydroxide (B78521) or potassium tert-butoxide, the major expected product is 1,1-dibromo-2-chloroethene, formed through dehydrochlorination. However, depending on the reaction conditions, further elimination of a bromine atom can occur, leading to bromo-chloro-acetylene.

Q4: Can I perform a Grignard or Wurtz reaction with this compound?

A4: While technically possible, these reactions are prone to significant side reactions and byproduct formation. The presence of multiple halogen atoms can lead to a complex mixture of products. For instance, in a Wurtz reaction, intermolecular coupling can lead to dimerization and polymerization, while intramolecular reactions are also a possibility. Similarly, forming a stable Grignard reagent is challenging as it can react with other molecules of the starting material.

Troubleshooting Guide: Common Byproducts and Mitigation Strategies

Elimination Reactions

Issue: Formation of multiple alkene byproducts and acetylenic compounds.

When performing an elimination reaction on this compound, you may observe the formation of several unsaturated byproducts in addition to the desired product.

Potential Byproduct Formation Pathway Mitigation Strategy
1-Bromo-1-chloroetheneFurther elimination of HBr from the initial product.Use a milder base or stoichiometric amounts of the base. Control the reaction temperature to avoid over-reaction.
Bromo-chloro-acetyleneElimination of two molecules of HBr.Employ lower reaction temperatures and shorter reaction times.
Vinyl chlorideSubstitution of bromine followed by elimination.Use a non-nucleophilic base to favor elimination over substitution.
Vinyl bromideSubstitution of chlorine followed by elimination.This is less likely due to the lower reactivity of the C-Cl bond.

Experimental Protocol: Dehydrochlorination of this compound

Objective: To synthesize 1,1-dibromo-2-chloroethene via an elimination reaction.

Materials:

  • This compound

  • Sodium hydroxide (NaOH) or Potassium tert-butoxide (t-BuOK)

  • Ethanol (B145695) (solvent)

  • Diethyl ether

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in ethanol.

  • Add a solution of sodium hydroxide (1.1 eq) in ethanol dropwise to the stirred solution at room temperature.

  • After the addition is complete, heat the mixture to reflux for 2-4 hours.

  • Monitor the reaction progress by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by fractional distillation.

Logical Workflow for Troubleshooting Elimination Reactions

G start Start: Elimination Reaction check_purity Check Product Purity (GC-MS) start->check_purity pure Desired Product Obtained check_purity->pure Pure impure Byproducts Detected check_purity->impure Impure identify_byproducts Identify Byproducts impure->identify_byproducts over_elimination Over-elimination Products (e.g., bromo-chloro-acetylene) identify_byproducts->over_elimination substitution_elimination Substitution-Elimination Products (e.g., vinyl halides) identify_byproducts->substitution_elimination adjust_temp_time Reduce reaction time and/or temperature over_elimination->adjust_temp_time adjust_base Use stoichiometric amount of a milder base over_elimination->adjust_base use_non_nucleophilic_base Use a non-nucleophilic base (e.g., t-BuOK) substitution_elimination->use_non_nucleophilic_base adjust_temp_time->start Retry adjust_base->start Retry use_non_nucleophilic_base->start Retry

Caption: Troubleshooting workflow for elimination reactions.

Nucleophilic Substitution Reactions

Issue: A mixture of mono- and di-substituted products is formed, along with elimination byproducts.

In nucleophilic substitution reactions, the high reactivity of the two bromine atoms can lead to multiple substitutions, and competition from elimination reactions can reduce the yield of the desired substitution product.

Potential Byproduct Formation Pathway Mitigation Strategy
Di-substituted productSubstitution of both bromine atoms by the nucleophile.Use a stoichiometric amount of the nucleophile or a slight excess of the substrate. Keep the reaction temperature low.
1,1-Dibromo-2-chloroetheneE2 elimination competes with SN2 substitution.Use a less basic, more nucleophilic reagent (e.g., sodium iodide, sodium azide). Lower the reaction temperature.
Chloro-substituted productSubstitution at the less reactive C-Cl bond.This is generally a minor byproduct. Purification by chromatography is usually effective.

Experimental Protocol: Mono-substitution of this compound with Sodium Iodide

Objective: To synthesize 1-bromo-2-chloro-1-iodoethane.

Materials:

  • This compound

  • Sodium iodide (NaI)

  • Acetone (solvent)

  • Diethyl ether

  • Saturated aqueous sodium thiosulfate (B1220275) solution

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in acetone.

  • Add sodium iodide (1.0 eq) to the solution and stir at room temperature.

  • Protect the reaction from light, as iodo-compounds can be light-sensitive.

  • Monitor the reaction by TLC or GC. The reaction is typically complete within 12-24 hours.

  • After completion, filter the precipitated sodium bromide.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with a saturated aqueous sodium thiosulfate solution to remove any unreacted iodine, followed by water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by column chromatography.

Signaling Pathway of Competing SN2 and E2 Reactions

G cluster_reactants Reactants cluster_products Potential Products A This compound C Mono-substituted Product (S N 2) A->C S N 2 E Elimination Product (E2) A->E E2 B Nucleophile/Base B->C D Di-substituted Product (S N 2) B->D B->E C->D Further S N 2

Caption: Competing SN2 and E2 reaction pathways.

Technical Support Center: Purification of 1,1-Dibromo-2-chloroethane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of 1,1-Dibromo-2-chloroethane. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying crude this compound?

A1: The two most effective methods for purifying this compound are fractional distillation and column chromatography. Fractional distillation is ideal for separating compounds with different boiling points and is well-suited for large-scale purification. Column chromatography provides high-resolution separation and is excellent for removing impurities with similar boiling points to the target compound, making it suitable for achieving high purity on a smaller scale.

Q2: What are the likely impurities in a crude sample of this compound?

A2: Impurities in crude this compound typically arise from the synthetic route. Common impurities may include:

  • Isomers: Such as 1,2-dibromo-1-chloroethane.

  • Polyhalogenated byproducts: Compounds with a higher or lower degree of halogenation (e.g., dibromoethane, tribromo-chloroethane).

  • Unreacted starting materials.

  • Solvent residues from the reaction.

Q3: My purified this compound is discolored (e.g., yellow or brown). What is the likely cause and how can I fix it?

A3: Discoloration in halogenated hydrocarbons is often due to the presence of trace amounts of free halogens (bromine or iodine) or oxidation byproducts. To remove the color, you can wash the crude product with a dilute aqueous solution of a reducing agent, such as sodium bisulfite or sodium thiosulfate, before fractional distillation.

Q4: How can I confirm the purity of my this compound sample?

A4: The purity of the final product can be assessed using several analytical techniques. Gas chromatography (GC) is a highly effective method for determining the percentage of impurities. Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the structure of the desired product and identify any isomeric impurities.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of this compound.

Problem Possible Cause(s) Recommended Solution(s)
Poor separation during fractional distillation (co-distillation of impurities). The boiling points of the impurities are very close to that of this compound. The distillation column has insufficient theoretical plates.Use a longer, more efficient fractionating column (e.g., a Vigreux or packed column). Perform the distillation under reduced pressure to lower the boiling points and potentially increase the boiling point differences between the components.
Low yield of purified product. Product loss during aqueous washes. Incomplete separation during distillation. Thermal decomposition of the product.Minimize the number of aqueous washes. Ensure the pH of the aqueous layer is neutral before extraction to avoid hydrolysis. Optimize the distillation parameters (heating rate, pressure) to ensure a clean separation. Avoid excessive heating during distillation to prevent decomposition.
Product is wet (contains residual water) after purification. Inadequate drying of the organic phase before distillation.Dry the organic solution over a suitable drying agent (e.g., anhydrous magnesium sulfate (B86663) or calcium chloride) for a sufficient amount of time before distillation. Ensure the drying agent is filtered off completely before heating.
Baseline noise or broad peaks in GC analysis of the purified product. Contaminated GC system (injector, column, or detector). The sample is too concentrated.Clean the GC injector and replace the liner. Bake out the column to remove contaminants. Check for and eliminate leaks in the gas lines. Prepare a more dilute sample for injection.

Quantitative Data

The following table summarizes key physical properties of this compound and a related compound for reference. Please note that the boiling point for this compound is an estimate based on similar halogenated ethanes.

Property This compound 1-Bromo-2-chloroethane
Molecular Formula C₂H₃Br₂ClC₂H₄BrCl
Molecular Weight 222.30 g/mol 143.41 g/mol
Boiling Point (estimated) ~150-160 °C (at 760 mmHg)106-107 °C (at 760 mmHg)[1]
Density ~1.9 g/mL1.723 g/mL at 25 °C[1]
Refractive Index Not availablen20/D 1.488[1]

Experimental Protocol: Purification by Fractional Distillation

This protocol outlines the steps for purifying crude this compound using fractional distillation.

1. Pre-distillation Workup (Washing): a. Transfer the crude this compound to a separatory funnel. b. Add an equal volume of a 5% aqueous sodium bisulfite solution and shake vigorously for 1-2 minutes. This step removes any residual free halogens. c. Allow the layers to separate and discard the aqueous (lower) layer. d. Wash the organic layer with an equal volume of deionized water, followed by an equal volume of brine (saturated NaCl solution). e. Drain the organic layer into a clean, dry Erlenmeyer flask.

2. Drying the Product: a. Add a sufficient amount of anhydrous magnesium sulfate (MgSO₄) to the organic layer to absorb any residual water. b. Gently swirl the flask and let it stand for at least 15-20 minutes. The drying agent should move freely when the flask is swirled, indicating that the solution is dry. c. Decant or filter the dried liquid into a round-bottom flask suitable for distillation.

3. Fractional Distillation Setup: a. Assemble a fractional distillation apparatus, including a heating mantle, the round-bottom flask containing the dried crude product, a fractionating column (e.g., Vigreux), a condenser, a distillation head with a thermometer, and receiving flasks. b. Add a few boiling chips to the round-bottom flask to ensure smooth boiling.

4. Distillation Procedure: a. Begin heating the round-bottom flask gently. b. Carefully monitor the temperature at the distillation head. c. Collect any low-boiling fractions (likely residual solvent or more volatile impurities) in a separate receiving flask. d. As the temperature stabilizes near the expected boiling point of this compound (approximately 150-160 °C at atmospheric pressure), change to a clean, pre-weighed receiving flask. e. Collect the fraction that distills over a narrow temperature range (e.g., 2-3 °C). f. Stop the distillation when the temperature begins to rise significantly again or when only a small amount of residue remains in the distillation flask.

5. Post-distillation Analysis: a. Weigh the collected fraction to determine the yield. b. Analyze the purity of the collected fraction using gas chromatography (GC) or NMR spectroscopy.

Visualizations

Purification_Workflow Crude Crude this compound Wash Aqueous Wash (Sodium Bisulfite, Water, Brine) Crude->Wash Dry Drying (Anhydrous MgSO4) Wash->Dry Impurities Aqueous Waste & Volatile Impurities Wash->Impurities Distill Fractional Distillation Dry->Distill Pure Pure this compound Distill->Pure Distill->Impurities Low-boiling fraction Residue High-Boiling Residue Distill->Residue

Caption: Workflow for the purification of this compound.

Troubleshooting_Tree Start Purification Issue PoorSep Poor Separation? Start->PoorSep LowYield Low Yield? Start->LowYield WetProduct Product is Wet? Start->WetProduct Sol_LongerColumn Use a more efficient fractionating column PoorSep->Sol_LongerColumn Yes Sol_ReducedPressure Distill under reduced pressure PoorSep->Sol_ReducedPressure Yes Sol_OptimizeWash Minimize aqueous washes and check pH LowYield->Sol_OptimizeWash Yes Sol_AvoidOverheating Avoid excessive heating during distillation LowYield->Sol_AvoidOverheating Yes Sol_DryProperly Ensure thorough drying with anhydrous salt WetProduct->Sol_DryProperly Yes

Caption: Troubleshooting decision tree for purification issues.

References

Technical Support Center: Optimizing Reactions with 1,1-Dibromo-2-chloroethane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1,1-Dibromo-2-chloroethane. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during its use.

Frequently Asked Questions (FAQs)

Q1: What are the primary reaction pathways for this compound?

A1: this compound typically undergoes two main reaction pathways: nucleophilic substitution and elimination. The dominant pathway is highly dependent on the reaction conditions, including the choice of base/nucleophile, solvent, and temperature.

Q2: Which halogen is most likely to be displaced in a nucleophilic substitution reaction?

A2: In nucleophilic substitution reactions, a bromide ion is a better leaving group than a chloride ion. Therefore, one of the bromine atoms is more likely to be substituted first.

Q3: What are the expected products of an elimination reaction with this compound?

A3: Elimination reactions (dehydrohalogenation) of this compound can lead to the formation of vinyl halides. Depending on which hydrogen and halogen are eliminated, possible products include 1-bromo-2-chloroethene and 1,1-dibromoethene. The use of a strong, bulky base will favor elimination over substitution.

Q4: How can I favor nucleophilic substitution over elimination?

A4: To favor substitution, use a good nucleophile that is a weak base, lower reaction temperatures, and choose a polar aprotic solvent.

Q5: How can I favor elimination over nucleophilic substitution?

A5: To favor elimination, use a strong, sterically hindered base (e.g., potassium tert-butoxide), a less polar or polar protic solvent (like ethanol), and higher reaction temperatures.

Troubleshooting Guides

Problem 1: Low Yield of the Desired Substitution Product
Possible Cause Suggested Solution
Competing Elimination Reaction Use a less basic nucleophile. Lower the reaction temperature. Switch to a polar aprotic solvent (e.g., DMSO, DMF).
Incomplete Reaction Increase the reaction time. Increase the concentration of the nucleophile. Ensure the reaction temperature is optimal for substitution.
Decomposition of Reactant/Product Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon). Ensure the reaction temperature is not too high.
Problem 2: Formation of Multiple Products in Elimination Reactions
Possible Cause Suggested Solution
Non-selective Base Use a sterically hindered base to favor the formation of the less substituted (Hofmann) alkene.
Isomerization of Products Control the reaction temperature carefully. Isolate the desired product quickly after the reaction is complete.
Competing Substitution Use a stronger, bulkier base. Increase the reaction temperature.

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Substitution

Objective: To substitute a bromine atom on this compound with a generic nucleophile (Nu-).

Materials:

  • This compound

  • Nucleophile (e.g., sodium azide, sodium cyanide)

  • Polar aprotic solvent (e.g., DMF, DMSO)

  • Stirring apparatus

  • Reaction vessel with condenser and inert gas inlet

  • Heating mantle or oil bath

Procedure:

  • In a clean, dry reaction vessel, dissolve the nucleophile in the chosen polar aprotic solvent.

  • Under an inert atmosphere (N₂ or Ar), add this compound to the solution dropwise with stirring.

  • Heat the reaction mixture to the desired temperature (typically between 25-80 °C) and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding water.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation.

Protocol 2: General Procedure for Elimination Reaction

Objective: To synthesize a vinyl halide from this compound via dehydrohalogenation.

Materials:

  • This compound

  • Strong base (e.g., potassium tert-butoxide, sodium ethoxide)

  • Alcoholic solvent (e.g., ethanol, tert-butanol)

  • Stirring apparatus

  • Reaction vessel with condenser and inert gas inlet

  • Heating mantle or oil bath

Procedure:

  • In a reaction vessel, dissolve the strong base in the alcoholic solvent.

  • Heat the solution to reflux under an inert atmosphere.

  • Slowly add this compound to the refluxing basic solution.

  • Continue to reflux the mixture and monitor the reaction by GC for the disappearance of the starting material.

  • After the reaction is complete, cool the mixture to room temperature.

  • Neutralize the excess base with a dilute acid.

  • Extract the product with an organic solvent.

  • Wash the organic layer with water and brine, then dry over a drying agent.

  • Isolate the product by distillation.

Data Presentation

Table 1: Influence of Reaction Conditions on Product Distribution (Illustrative)

Entry Base/Nucleophile Solvent Temperature (°C) Substitution Product (%) Elimination Product (%)
1Sodium HydroxideWater/Ethanol (1:1)506040
2Sodium HydroxideWater/Ethanol (1:1)1003070
3Potassium tert-butoxidetert-Butanol80<5>95
4Sodium AzideDMSO25>95<5

Note: The data in this table is illustrative and intended to demonstrate general trends in reactivity. Actual results may vary.

Visualizations

Reaction_Pathways reactant This compound sub_product Substitution Product reactant->sub_product Nucleophile (e.g., NaN3, NaCN) Low Temperature elim_product Elimination Product reactant->elim_product Strong Base (e.g., t-BuOK) High Temperature

Caption: Competing nucleophilic substitution and elimination pathways for this compound.

Troubleshooting_Low_Yield start Low Yield of Substitution Product check_elim Check for Elimination Byproducts (GC-MS) start->check_elim is_elim Elimination is a Major Side Reaction check_elim->is_elim Yes no_elim Minimal Elimination Products Observed check_elim->no_elim No solution_elim Use Weaker Base Lower Temperature Polar Aprotic Solvent is_elim->solution_elim check_incomplete Check for Unreacted Starting Material no_elim->check_incomplete is_incomplete Significant Starting Material Remains check_incomplete->is_incomplete Yes solution_incomplete Increase Reaction Time Increase Nucleophile Conc. is_incomplete->solution_incomplete

Caption: Troubleshooting workflow for low yield in nucleophilic substitution reactions.

Technical Support Center: Optimizing 1,1-Dibromo-2-chloroethane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1,1-Dibromo-2-chloroethane. This resource is designed for researchers, scientists, and professionals in drug development to navigate the complexities of this reaction, enhance yield, and troubleshoot common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: While a definitive, high-yield synthesis for this compound is not extensively documented, the most plausible methods are based on established reactions for haloalkanes. These include the halogenation of chloro-substituted ethanes or the hydrohalogenation of corresponding alkenes. The key challenge lies in controlling the regioselectivity to favor the 1,1-dibromo isomer.

Q2: What are the main factors that influence the yield and purity of the final product?

A2: The primary factors impacting the yield and purity of this compound are:

  • Choice of Starting Materials: The structure of the initial chloroethane (B1197429) or alkene will dictate the possible isomers formed.

  • Reaction Conditions: Temperature, pressure, and reaction time must be carefully controlled to minimize side reactions.

  • Catalyst Selection: The use of appropriate catalysts can significantly improve the selectivity towards the desired isomer.

  • Purification Method: Efficient separation of the target compound from byproducts and isomers is critical for obtaining a pure product.

Q3: What are the common byproducts in this reaction?

A3: Common byproducts include isomers such as 1,2-dibromo-1-chloroethane, as well as products of over-halogenation or elimination reactions. The formation of these impurities reduces the overall yield and complicates the purification process.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Problem 1: Low Yield of the Desired this compound Isomer

Possible Causes:

  • Incorrect Starting Material: Using a precursor that favors the formation of other isomers.

  • Suboptimal Reaction Conditions: Temperature and pressure may not be conducive to the desired reaction pathway.

  • Lack of a Selective Catalyst: The reaction may be proceeding without the necessary catalytic control to direct the halogenation.

Solutions:

  • Starting Material Selection: Consider using 1-chloroethane (B12647930) as a starting material for free-radical bromination. While selectivity can be a challenge, it provides the correct carbon skeleton.

  • Reaction Condition Optimization: Carefully control the temperature. Free-radical bromination is generally more selective than chlorination, and lower temperatures can further enhance this selectivity.

  • Catalyst Usage: For addition reactions, Lewis acid catalysts like aluminum chloride (AlCl₃) or iron halides can enhance selectivity.

Problem 2: Formation of Multiple Isomers

Possible Causes:

  • Lack of Regioselectivity: The reaction conditions may not favor the formation of the 1,1-dibromo isomer. For instance, the addition of HBr to vinyl chloride typically follows Markovnikov's rule, leading to 1-bromo-1-chloroethane.

  • Rearrangement of Intermediates: Carbocation intermediates, if formed, can undergo rearrangements leading to a mixture of products.

Solutions:

  • Control of Reaction Mechanism: For addition reactions, employing conditions that favor a free-radical mechanism over an electrophilic addition can alter the regioselectivity. The presence of peroxides, for example, can lead to anti-Markovnikov addition of HBr.

  • Use of Selective Reagents: Investigate the use of specific brominating agents that may offer higher selectivity for geminal di-bromination.

Problem 3: Difficulty in Product Purification

Possible Causes:

  • Similar Boiling Points of Isomers: Isomers of dibromochloroethane may have very close boiling points, making separation by simple distillation challenging.

  • Presence of Multiple Byproducts: A complex mixture of byproducts can co-distill with the desired product.

Solutions:

  • Fractional Distillation: Employing a high-efficiency fractional distillation column is crucial for separating isomers with close boiling points.

  • Chromatographic Separation: For laboratory-scale purifications, column chromatography can be an effective method to isolate the desired isomer.

  • Washing and Extraction: Washing the crude product with solutions to remove acidic impurities or unreacted reagents can simplify the final purification step.

Experimental Protocols

Protocol: Free-Radical Bromination of 1-Chloroethane

Objective: To synthesize this compound via the free-radical bromination of 1-chloroethane.

Materials:

  • 1-Chloroethane

  • Bromine (Br₂)

  • Inert solvent (e.g., carbon tetrachloride - use with extreme caution due to toxicity)

  • UV light source or radical initiator (e.g., AIBN)

  • Reaction vessel with a reflux condenser and gas outlet

  • Apparatus for fractional distillation

Procedure:

  • In a reaction vessel, dissolve 1-chloroethane in an inert solvent.

  • Slowly add bromine to the solution while stirring. The reaction should be carried out in a well-ventilated fume hood.

  • Initiate the reaction by exposing the mixture to UV light or by adding a radical initiator.

  • Maintain the reaction at a controlled temperature to manage the reaction rate and improve selectivity.

  • Monitor the reaction progress by techniques such as GC-MS to determine the ratio of products.

  • Once the reaction is complete, wash the reaction mixture with a solution of sodium thiosulfate (B1220275) to remove excess bromine, followed by a wash with water and a brine solution.

  • Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate).

  • Purify the crude product by fractional distillation, carefully collecting the fraction corresponding to the boiling point of this compound.

Data Presentation

The following tables provide hypothetical data based on analogous reactions to illustrate the effect of reaction parameters on yield.

Table 1: Effect of Temperature on Isomer Distribution in a Hypothetical Bromination Reaction

Temperature (°C)Yield of this compound (%)Yield of 1,2-Dibromo-1-chloroethane (%)Total Yield (%)
25453580
0552580
-20651580

Table 2: Influence of Catalyst on Product Selectivity in a Hypothetical Addition Reaction

CatalystMolar Ratio (Catalyst:Substrate)Yield of this compound (%)Yield of Other Isomers (%)
None03070
AlCl₃0.16040
FeBr₃0.15545

Visualizations

Diagram 1: General Workflow for Synthesis and Purification

G cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification Reactants 1-Chloroethane + Bromine Reaction Free-Radical Reaction (UV light/Initiator) Reactants->Reaction Crude_Product Crude Product Mixture Reaction->Crude_Product Washing Washing (Sodium Thiosulfate, Water, Brine) Crude_Product->Washing Drying Drying (Anhydrous MgSO4) Washing->Drying Purification Fractional Distillation Drying->Purification Pure_Product Pure this compound Purification->Pure_Product Byproducts Isomers and Byproducts Purification->Byproducts

Caption: Workflow for the synthesis and purification of this compound.

Diagram 2: Troubleshooting Logic for Low Yield

Caption: Troubleshooting flowchart for addressing low product yield.

Technical Support Center: Reactions of 1,1-Dibromo-2-chloroethane with Nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for reactions involving 1,1-dibromo-2-chloroethane. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and understand the side reactions encountered when using this versatile building block. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary competing reactions when this compound is reacted with a nucleophile?

A1: The two main competing reaction pathways are nucleophilic substitution (SN2) and elimination (E2). The outcome of the reaction is highly dependent on the nature of the nucleophile, the reaction conditions (temperature, solvent), and the structure of the substrate. With this compound, a primary haloalkane, substitution is often favored, but elimination can become a significant side reaction, especially with strong, bulky bases.[1]

Q2: I am trying to perform a substitution reaction with an alkoxide, but I am observing a significant amount of an alkene byproduct. Why is this happening?

A2: This is a classic example of the competition between SN2 and E2 pathways. Alkoxides are not only good nucleophiles but also strong bases. When an alkoxide, particularly a sterically hindered one like potassium tert-butoxide, is used, it can preferentially abstract a proton from the carbon adjacent to the halogen-bearing carbon, leading to the formation of a double bond (elimination) instead of substituting a halogen. To favor substitution, consider using a less sterically hindered alkoxide (e.g., sodium methoxide (B1231860) or ethoxide), a lower reaction temperature, and a polar aprotic solvent.[2]

Q3: When reacting this compound with a primary amine, I am getting a complex mixture of products instead of the desired mono-substituted product. What are these side products?

A3: Primary amines can react with this compound to form the initial mono-substituted product. However, this product is also a nucleophile and can react further with another molecule of the haloalkane, leading to di-substitution. Furthermore, both the starting amine and the mono-substituted product can act as nucleophiles, leading to a mixture of primary, secondary, and tertiary amines, and even quaternary ammonium (B1175870) salts.[3][4] Intramolecular reactions can also occur, potentially leading to cyclic products like piperazines, especially with related dihaloalkanes.[5]

Q4: How can I favor the formation of the mono-substituted product when using an amine nucleophile?

A4: To favor mono-alkylation and minimize the formation of poly-alkylated products, it is generally recommended to use a large excess of the primary amine. This ensures that the haloalkane is more likely to encounter a molecule of the starting amine rather than the mono-alkylated product.

Troubleshooting Guides

Guide 1: Low Yield of Substitution Product with Alkoxide Nucleophiles

Problem: The yield of the desired ether product is low, and analysis (e.g., GC-MS) indicates the presence of significant amounts of elimination byproducts (alkenes).

Possible Causes & Solutions:

Possible Cause Troubleshooting Step Rationale
Sterically Hindered Base: Use a less bulky alkoxide. For example, switch from potassium tert-butoxide to sodium ethoxide or sodium methoxide.Bulky bases are more likely to act as bases rather than nucleophiles, favoring the E2 elimination pathway.[1]
High Reaction Temperature: Lower the reaction temperature.Higher temperatures generally favor elimination over substitution.
Inappropriate Solvent: Use a polar aprotic solvent such as DMF or DMSO.These solvents solvate the cation of the alkoxide, leaving the "naked" and more nucleophilic anion to participate in the SN2 reaction.[2]
Concentrated Base: Use a more dilute solution of the alkoxide.Higher concentrations of the base can favor the bimolecular E2 reaction.
Guide 2: Formation of Multiple Products in Reactions with Amine Nucleophiles

Problem: The reaction of this compound with a primary or secondary amine results in a complex mixture of products, making purification difficult.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step Rationale
Overalkylation: Use a large excess of the amine (e.g., 5-10 equivalents).This increases the probability of the haloalkane reacting with the starting amine rather than the more substituted amine products.[3]
Competing Reactions: If applicable, consider protecting the amine to prevent over-reactivity, followed by a deprotection step.This can provide more control over the reaction but adds extra steps to the synthesis.
Reaction with Product: Monitor the reaction closely by TLC or GC-MS and stop it once the desired product is maximized.This can prevent the reaction from proceeding to form more substituted byproducts.

Experimental Protocols

Disclaimer: The following protocols are representative and may require optimization for specific substrates and desired outcomes.

Protocol 1: General Procedure for Dehydrohalogenation to form a Vinyl Halide

This protocol is based on general procedures for the dehydrohalogenation of dihalides.[6]

Materials:

  • This compound

  • Sodium ethoxide (NaOEt) or Potassium tert-butoxide (KOtBu)

  • Anhydrous ethanol (B145695) or tert-butanol

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere, dissolve the alkoxide base in the corresponding anhydrous alcohol.

  • Cool the solution in an ice bath.

  • Slowly add a solution of this compound in the same alcohol to the cooled base solution.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux as needed while monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture, quench with water, and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by distillation or column chromatography.

Visualizations

ReactionPathways cluster_0 Reaction Conditions Substrate This compound + Nucleophile Substitution Substitution (SN2) Substrate->Substitution Less bulky nucleophile Lower temperature Elimination Elimination (E2) Substrate->Elimination Bulky base Higher temperature Product_Sub Substitution Product Substitution->Product_Sub Product_Elim Elimination Product (e.g., Vinyl Halide) Elimination->Product_Elim

Caption: Competing substitution and elimination pathways for this compound.

Troubleshooting_Alkoxide Start Low Yield of Ether (High Alkene Formation) Cause1 Is the base sterically hindered? Start->Cause1 Solution1 Use a less bulky base (e.g., NaOMe, NaOEt) Cause1->Solution1 Yes Cause2 Is the reaction temperature too high? Cause1->Cause2 No End Improved Ether Yield Solution1->End Solution2 Lower the reaction temperature Cause2->Solution2 Yes Cause3 Is the solvent appropriate? Cause2->Cause3 No Solution2->End Solution3 Use a polar aprotic solvent (e.g., DMF, DMSO) Cause3->Solution3 No Cause3->End Yes Solution3->End

Caption: Troubleshooting low yields in Williamson ether synthesis.

Amine_Side_Reactions Reactants This compound + Primary Amine (R-NH2) MonoSub Mono-substituted Product R-NH-CH(Br)-CH2Cl Overalkylation Reactants:reactant->MonoSub:product Initial SN2 DiSub Di-substituted Product Further Reactions MonoSub:side->DiSub:product + Haloalkane Quat Quaternary Ammonium Salt DiSub:side->Quat + Haloalkane

Caption: Pathway for overalkylation side reactions with primary amines.

References

Technical Support Center: Substitution Reactions of 1,1-Dibromo-2-chloroethane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for chemists working with 1,1-Dibromo-2-chloroethane. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate the challenges of performing substitution reactions while minimizing competing elimination pathways.

Frequently Asked Questions (FAQs)

Q1: Why is elimination a significant side reaction in substitution reactions with this compound?

A1: this compound is a primary dihaloalkane, which typically favors S(_N)2 substitution. However, two factors contribute to the prevalence of elimination reactions. Firstly, the two bulky bromine atoms on the alpha-carbon create steric hindrance, which can impede the backside attack required for an S(_N)2 reaction. Secondly, the chlorine atom on the beta-carbon can act as a leaving group in an E2 elimination reaction, which is often promoted by the same reagents used for substitution.

Q2: Which halogen is the preferred leaving group in reactions involving this compound?

A2: In nucleophilic substitution and elimination reactions, the carbon-bromine bond is weaker than the carbon-chlorine bond. Consequently, a bromide ion is a better leaving group than a chloride ion, and will preferentially be displaced.

Q3: How does the choice of nucleophile affect the substitution/elimination product ratio?

A3: The basicity and steric bulk of the nucleophile are critical. Strong, non-hindered nucleophiles that are weak bases (e.g., I

^-
, Br
^-
, CN
^-
, RS
^-
) will favor S(_N)2 substitution. Conversely, strong, sterically hindered bases (e.g., potassium tert-butoxide) will predominantly lead to E2 elimination.

Q4: What is the impact of temperature on the reaction outcome?

A4: Higher temperatures generally favor elimination over substitution.[1][2] This is because elimination reactions typically have a higher activation energy and result in an increase in the number of molecules in the products, leading to a positive entropy change.[2][3] To favor substitution, it is advisable to conduct the reaction at lower temperatures.[1]

Q5: Can the solvent choice influence the reaction pathway?

A5: Absolutely. Polar aprotic solvents such as DMSO, DMF, and acetone (B3395972) are known to accelerate S(_N)2 reactions by effectively solvating the cation of the nucleophilic salt, leaving the anion more "naked" and nucleophilic.[4] Polar protic solvents like water and ethanol (B145695) can solvate the nucleophile through hydrogen bonding, which reduces its nucleophilicity and can favor elimination.[5] In fact, using ethanol as a solvent is a common method to promote elimination reactions.[1][6]

Troubleshooting Guide: Preventing Elimination

This guide addresses common issues encountered during substitution reactions with this compound and provides actionable solutions to favor the desired substitution product.

Issue Potential Cause Recommended Solution
High yield of elimination product (alkene) The nucleophile is too basic.Select a nucleophile with high nucleophilicity but low basicity. For example, use iodide (I
^-
) or an azide (B81097) (N(_3)
^-
) instead of hydroxide (B78521) (OH
^-
) or an alkoxide (RO
^-
).
The reaction temperature is too high.Lower the reaction temperature. If the reaction is too slow at lower temperatures, consider a longer reaction time or the use of a catalyst.
The solvent is promoting elimination.Switch to a polar aprotic solvent like DMSO or DMF. Avoid alcoholic solvents, especially ethanol, if substitution is the desired outcome.
Low overall reaction yield The nucleophile is too weak or sterically hindered.Choose a stronger, less sterically hindered nucleophile.
The reaction conditions are too mild (low temperature, short reaction time).Gradually increase the temperature while monitoring the product distribution by techniques like GC-MS or NMR to find an optimal balance between reaction rate and selectivity. Consider extending the reaction time.
Formation of multiple substitution products The reaction conditions are harsh enough to substitute both a bromine and the chlorine atom.Use a milder nucleophile or less forcing conditions (lower temperature, shorter reaction time) to achieve selective substitution of one of the bromine atoms.

Experimental Protocols

Protocol 1: Synthesis of 1-Bromo-1-iodo-2-chloroethane (Finkelstein Reaction)

This protocol exemplifies a substitution reaction where elimination is minimized by using a strong nucleophile that is a weak base in a polar aprotic solvent.

Objective: To substitute one bromine atom of this compound with iodine.

Materials:

  • This compound

  • Sodium iodide (NaI)

  • Acetone (dry)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • In a dry round-bottom flask, dissolve this compound (1.0 eq) in dry acetone.

  • Add sodium iodide (1.2 eq) to the solution.

  • Equip the flask with a reflux condenser and stir the mixture at room temperature for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, filter the precipitated sodium bromide.

  • Evaporate the acetone under reduced pressure.

  • The crude product can be purified by distillation or column chromatography.

Protocol 2: Synthesis of a Thioether Derivative

This protocol demonstrates the use of a soft, highly nucleophilic sulfur reagent to favor substitution.

Objective: To synthesize a thioether by reacting this compound with a thiol.

Materials:

  • This compound

  • Thiophenol

  • Potassium carbonate (K(_2)CO(_3))

  • N,N-Dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • To a solution of thiophenol (1.1 eq) in DMF in a round-bottom flask, add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add this compound (1.0 eq) dropwise to the mixture.

  • Stir the reaction at 50 °C for 12 hours.

  • Monitor the reaction by TLC.

  • After completion, pour the reaction mixture into water and extract with diethyl ether.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visual Guides

Substitution_vs_Elimination cluster_conditions Reaction Conditions Substrate This compound Nucleophile Nucleophile/Base Solvent Solvent Temperature Temperature Substitution Substitution Product (SN2) Nucleophile->Substitution Strong Nucleophile Weak Base Elimination Elimination Product (E2) Nucleophile->Elimination Strong, Hindered Base Solvent->Substitution Polar Aprotic (e.g., DMSO, DMF) Solvent->Elimination Polar Protic (e.g., Ethanol) Temperature->Substitution Low Temperature Temperature->Elimination High Temperature

Caption: Factors influencing substitution vs. elimination pathways.

Experimental_Workflow Start Start: this compound + Nucleophile Reaction Reaction in appropriate solvent (e.g., Acetone for SN2) Start->Reaction Monitoring Monitor progress (TLC, GC-MS) Reaction->Monitoring Workup Workup: Filter solids, remove solvent Monitoring->Workup Purification Purification: (Distillation or Chromatography) Workup->Purification Product Isolated Substitution Product Purification->Product

References

Technical Support Center: Analysis of Impurities in 1,1-Dibromo-2-chloroethane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,1-Dibromo-2-chloroethane. Our goal is to offer practical solutions to common challenges encountered during the analysis of impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common potential impurities in this compound?

A1: Impurities in this compound typically arise from the synthesis process. Common impurities can include:

  • Isomers: Such as 1,2-Dibromo-1-chloroethane.

  • Polyhalogenated ethanes: Compounds with additional bromine or chlorine atoms, for instance, 1,1,2-tribromo-2-chloroethane or 1,1-dibromo-2,2-dichloroethane.

  • Residual starting materials or reagents: Depending on the synthetic route, these could include vinyl chloride, bromo-chloro-ethene, or other precursors.

  • Byproducts from side reactions: Such as elimination products (e.g., bromochloroethene) or products of reactions with residual water.

Q2: Which analytical technique is most suitable for identifying and quantifying impurities in this compound?

A2: Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for analyzing volatile and semi-volatile halogenated hydrocarbons like this compound.[1] GC provides the necessary separation of structurally similar impurities, while MS allows for their definitive identification and quantification based on their mass spectra and fragmentation patterns.

Q3: How can I distinguish between isomers of Dibromochloroethane using GC-MS?

A3: Isomers like this compound and 1,2-Dibromo-1-chloroethane will have the same molecular weight and isotopic pattern for the molecular ion. However, they can be distinguished by:

  • Gas Chromatographic Retention Time: The isomers will likely have different retention times on a suitable GC column due to differences in their boiling points and polarity.

  • Mass Spectral Fragmentation Patterns: The fragmentation patterns in the mass spectrometer will differ due to the different arrangements of atoms in the molecules. For example, the relative abundances of key fragment ions will be different.

Q4: What are the characteristic isotopic patterns for compounds containing bromine and chlorine in mass spectrometry?

A4: Bromine has two major isotopes, 79Br and 81Br, in an approximate 1:1 ratio. Chlorine has two major isotopes, 35Cl and 37Cl, in an approximate 3:1 ratio. This leads to very distinct isotopic patterns for the molecular ion and any fragment ions containing these halogens, which is a powerful tool for identification.

Troubleshooting Guides

Problem 1: Poor Peak Shape (Tailing or Fronting)

Possible Causes & Solutions

CauseSolution
Active sites in the injector or column Deactivate the injector liner or use a liner with glass wool. Trim the front end of the GC column (10-20 cm).
Column overload Dilute the sample. Increase the split ratio if using split injection.
Inappropriate injector temperature Optimize the injector temperature. Too low can cause slow vaporization, and too high can cause degradation.
Condensation in the transfer line Ensure the transfer line to the MS is maintained at an appropriate temperature.
Problem 2: Inconsistent Retention Times

Possible Causes & Solutions

CauseSolution
Leaks in the GC system Perform a leak check of the carrier gas lines, septum, and fittings.
Fluctuations in oven temperature Ensure the GC oven is properly calibrated and maintaining a stable temperature.
Inconsistent carrier gas flow rate Check the gas supply and regulators. Use a flow meter to verify the flow rate.
Column degradation Condition the column or replace it if it is old or has been exposed to oxygen at high temperatures.
Problem 3: Low or No Signal (Poor Sensitivity)

Possible Causes & Solutions

CauseSolution
Injector leak Check the septum and syringe for leaks.
Incorrect split ratio If using split injection, ensure the split ratio is not too high.
MS source contamination The ion source may need to be cleaned.
Detector issue Verify that the mass spectrometer is tuned and operating correctly.

Data Presentation

Table 1: Potential Impurities in this compound and their Mass Spectral Data

Compound NameMolecular FormulaMolecular Weight ( g/mol )Key Mass Fragments (m/z)
This compoundC₂H₃Br₂Cl222.31141/143/145, 117/119, 83/85
1,2-Dibromo-1-chloroethaneC₂H₃Br₂Cl222.31141/143/145, 107/109, 61/63
1,1,2-TribromoethaneC₂H₃Br₃266.76185/187/189, 107/109
1,2-Dichloro-1-bromoethaneC₂H₃BrCl₂177.8697/99, 83/85, 61/63
BromoetheneC₂H₃Br106.95106/108, 79/81
ChloroetheneC₂H₃Cl62.5062/64, 27

Note: The listed mass fragments are representative and their relative intensities will vary. The isotopic patterns for bromine (approx. 1:1 for 79Br/81Br) and chlorine (approx. 3:1 for 35Cl/37Cl) should be observed for fragments containing these atoms.

Experimental Protocols

GC-MS Method for the Analysis of Impurities in this compound

1. Sample Preparation:

  • Dissolve an accurately weighed amount of the this compound sample in a suitable volatile solvent (e.g., hexane (B92381) or dichloromethane) to a final concentration of approximately 1 mg/mL.

  • Prepare a series of calibration standards for expected impurities if quantification is required.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC System or equivalent.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • GC Column: A non-polar or medium-polarity column is recommended, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

  • Injector: Split/Splitless inlet.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1 (can be adjusted based on sensitivity requirements).

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 2 minutes.

    • Ramp to 150 °C at 10 °C/min.

    • Ramp to 250 °C at 20 °C/min, hold for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • MS Ion Source Temperature: 230 °C.

  • MS Quadrupole Temperature: 150 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 35-350.

3. Data Analysis:

  • Identify the main peak corresponding to this compound.

  • Search for smaller peaks corresponding to potential impurities.

  • Identify impurities by comparing their mass spectra with a reference library (e.g., NIST) and by interpreting their fragmentation patterns.

  • Quantify impurities using the calibration curves of the respective standards or by using the principle of relative response factors if standards are not available.

Mandatory Visualization

Impurity_Analysis_Workflow Workflow for Impurity Identification in this compound start Start: this compound Sample sample_prep Sample Preparation (Dilution in appropriate solvent) start->sample_prep gcms_analysis GC-MS Analysis sample_prep->gcms_analysis data_acquisition Data Acquisition (Total Ion Chromatogram & Mass Spectra) gcms_analysis->data_acquisition peak_identification Peak Identification (Main Component and Impurities) data_acquisition->peak_identification library_search NIST/Wiley Library Search peak_identification->library_search manual_interpretation Manual Spectral Interpretation (Isotopic Patterns, Fragmentation) peak_identification->manual_interpretation quantification Quantification of Impurities library_search->quantification manual_interpretation->quantification reporting Final Report (Impurity Profile) quantification->reporting end End reporting->end

Caption: Workflow for Impurity Identification.

Troubleshooting_Low_Sensitivity Troubleshooting Workflow for Low MS Signal start Problem: Low or No Signal check_sample 1. Verify Sample Preparation - Concentration appropriate? - Analyte stability in solvent? start->check_sample Start Here check_injection 2. Check Injection System - Syringe working correctly? - Correct injection volume? check_sample->check_injection Sample OK resolve Resolved check_sample->resolve Issue Found & Fixed check_inlet 3. Inspect GC Inlet - Septum leak? - Liner contaminated or cracked? - Correct split ratio? check_injection->check_inlet Injection OK check_injection->resolve Issue Found & Fixed check_column 4. Evaluate GC Column - Column properly installed? - Severe bleed or degradation? check_inlet->check_column Inlet OK check_inlet->resolve Issue Found & Fixed check_ms 5. Check MS System - Is the MS tuned? - Is the ion source clean? - Is the detector voltage adequate? check_column->check_ms Column OK check_column->resolve Issue Found & Fixed check_ms->resolve Issue Found & Fixed

Caption: Troubleshooting workflow for low MS signal.

References

Technical Support Center: Stability of 1,1-Dibromo-2-chloroethane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the stability of 1,1-dibromo-2-chloroethane under various reaction conditions. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary decomposition pathways for this compound?

A1: this compound is susceptible to decomposition through several pathways, primarily dehydrohalogenation and nucleophilic substitution. The specific pathway and products are highly dependent on the reaction conditions, such as temperature, the presence of bases or nucleophiles, and the solvent system. Thermal decomposition of the related compound 1-bromo-2-chloroethane (B52838) suggests that elimination of HBr to form vinyl chloride is a major pathway.[1] For this compound, elimination of HBr would lead to 1-bromo-2-chloroethene, and subsequent elimination could occur.

Q2: How stable is this compound in the presence of common bases?

A2: this compound is generally unstable in the presence of strong bases.[2][3] Bases can promote dehydrohalogenation reactions, leading to the formation of halogenated alkenes. The rate and extent of this decomposition depend on the strength of the base, its concentration, the temperature, and the solvent. Strong, sterically hindered bases are more likely to favor elimination over substitution.

Q3: What is the expected reactivity of this compound with nucleophiles?

A3: this compound can undergo nucleophilic substitution reactions. The carbon atom bonded to the two bromine atoms is electrophilic and susceptible to attack by nucleophiles. Given that the carbon-bromine bond is generally weaker than the carbon-chlorine bond, the bromine atoms are expected to be better leaving groups. Reactions with nucleophiles can lead to the replacement of one or both bromine atoms.

Q4: Is this compound sensitive to heat?

A4: Yes, halogenated alkanes can be sensitive to heat. Thermal decomposition of the similar compound 1-bromo-2-chloroethane occurs at temperatures between 307–358°C, yielding vinyl chloride and hydrogen bromide as the main products.[1] It is reasonable to expect that this compound will also decompose under elevated temperatures, likely through a radical chain mechanism.

Q5: How should this compound be stored to ensure its stability?

A5: To ensure stability, this compound should be stored in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources. It should be kept in a tightly sealed container to prevent contact with moisture and incompatible materials such as strong bases and oxidizing agents.

Troubleshooting Guides

Issue 1: Unexpected side products observed in a reaction involving this compound and a basic reagent.

Possible Cause: Decomposition of this compound via dehydrohalogenation.

Troubleshooting Steps:

  • Lower the reaction temperature: Dehydrohalogenation is often accelerated at higher temperatures.

  • Use a weaker base: If the reaction chemistry allows, consider using a milder base to minimize elimination.

  • Slow addition of the base: Adding the basic reagent slowly can help to control the reaction temperature and minimize local high concentrations of the base.

  • Monitor the reaction closely: Use techniques like GC-MS to monitor the formation of byproducts and adjust reaction conditions accordingly.

Issue 2: Low yield in a reaction where this compound is used as a substrate for nucleophilic substitution.

Possible Cause 1: Competing elimination reactions.

Troubleshooting Steps:

  • Optimize the solvent: The choice of solvent can influence the ratio of substitution to elimination. Protic solvents can favor substitution in some cases.

  • Select a less hindered nucleophile: Sterically bulky nucleophiles may favor elimination.

Possible Cause 2: Instability of the desired product under the reaction conditions.

Troubleshooting Steps:

  • Work-up the reaction promptly: Once the reaction is complete, immediate work-up can prevent further degradation of the product.

  • Use a milder work-up procedure: Avoid strongly acidic or basic conditions during the work-up if the product is sensitive to them.

Data Presentation

Table 1: General Stability of this compound under Various Conditions (Qualitative)

ConditionStabilityLikely Products of Decomposition
Thermal Stress Unstable at elevated temperaturesHalogenated alkenes (e.g., 1-bromo-2-chloroethene), HBr, HCl
Strong Bases (e.g., NaOH, KOH) UnstableHalogenated alkenes via dehydrohalogenation
Strong Acids Generally more stable than with bases, but can undergo hydrolysis under forcing conditions.Halogenated alcohols, aldehydes
Oxidizing Agents (e.g., KMnO4) Potentially unstableOxidation products; the C-H bonds are susceptible to oxidation.[4][5][6]
Reducing Agents (e.g., NaBH4) Generally stableSodium borohydride (B1222165) is typically used for the reduction of carbonyls and is unlikely to reduce a haloalkane under standard conditions.[7][8]
Common Organic Solvents Generally stable in aprotic solventsCheck for specific incompatibilities.

Experimental Protocols

Protocol for Assessing the Stability of this compound in the Presence of a Reagent by GC-MS

This protocol describes a general method for determining the stability of this compound in the presence of a specific reagent (e.g., a base or acid) over time using Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

  • This compound

  • Reagent to be tested (e.g., Sodium Hydroxide solution)

  • Anhydrous solvent (e.g., THF, Dichloromethane)

  • Internal standard (e.g., a stable hydrocarbon like dodecane)

  • Quenching agent (e.g., dilute acid for a basic reaction)

  • GC-MS instrument with a suitable column for halogenated compounds

  • Autosampler vials and caps

  • Micropipettes and standard laboratory glassware

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of this compound in the chosen anhydrous solvent at a known concentration (e.g., 10 mg/mL).

    • Prepare a stock solution of the internal standard in the same solvent at a known concentration (e.g., 1 mg/mL).

    • Prepare the reagent solution at the desired concentration.

  • Reaction Setup:

    • In a reaction vessel, combine the this compound stock solution and the internal standard solution.

    • Initiate the experiment by adding the reagent solution to the reaction vessel at a controlled temperature.

  • Time-Point Sampling:

    • At regular intervals (e.g., t=0, 15 min, 30 min, 1h, 2h, 4h), withdraw a small aliquot (e.g., 100 µL) of the reaction mixture.

    • Immediately quench the reaction in the aliquot by adding it to a vial containing a suitable quenching agent.

    • Dilute the quenched aliquot with the solvent to a concentration suitable for GC-MS analysis.

  • GC-MS Analysis:

    • Analyze the prepared samples using a validated GC-MS method. The method should be capable of separating this compound from the internal standard and any potential degradation products.[9][10][11]

  • Data Analysis:

    • Quantify the peak area of this compound relative to the peak area of the internal standard at each time point.

    • Plot the concentration of this compound as a function of time to determine its rate of decomposition under the tested conditions.

    • Identify any major degradation products by analyzing their mass spectra.

Visualizations

DecompositionPathways A This compound B 1-Bromo-1-chloroethene A->B  - HBr (Elimination) C 1-Bromo-2-chloroethene A->C  - HBr (Elimination) D Substitution Products A->D  + Nucleophile (Substitution) ExperimentalWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prep_Stock Prepare Stock Solutions (Compound & Internal Std) Mix Combine Compound, Internal Std & Reagent Prep_Stock->Mix Prep_Reagent Prepare Reagent Solution Prep_Reagent->Mix Sample Withdraw Aliquots at Time Points Mix->Sample Quench Quench Reaction Sample->Quench GCMS GC-MS Analysis Quench->GCMS Data Data Processing & Interpretation GCMS->Data TroubleshootingLogic Problem Low Yield or Unexpected Byproducts Check_Base Is a strong base present? Problem->Check_Base Check_Temp Is the temperature elevated? Problem->Check_Temp Action_Base Consider a weaker base or slower addition. Check_Base->Action_Base Yes Action_Monitor Monitor reaction by GC-MS to identify byproducts. Check_Base->Action_Monitor No Action_Temp Lower the reaction temperature. Check_Temp->Action_Temp Yes Check_Temp->Action_Monitor No

References

Technical Support Center: Handling and Disposal of 1,1-Dibromo-2-chloroethane Waste

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides technical support for researchers, scientists, and drug development professionals on the proper handling and disposal of 1,1-Dibromo-2-chloroethane waste. Due to the limited availability of a comprehensive Safety Data Sheet (SDS) for this specific compound, the following procedures are based on general best practices for the disposal of halogenated hydrocarbons. It is imperative to consult with a licensed hazardous waste disposal company for specific guidance tailored to your location and regulations.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

Q2: What personal protective equipment (PPE) is required when handling this compound?

A2: When handling this compound, appropriate PPE should be worn at all times. This includes:

  • Eye/Face Protection: Tightly fitting safety goggles or a face shield.[4][5]

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile) and a lab coat.[1][4]

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1][5] If exposure limits are exceeded, a full-face respirator may be necessary.[4]

Q3: How should I store this compound waste?

A3: this compound waste should be stored in a designated, leak-proof, and properly labeled container.[5] The container should be kept tightly closed in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases and metals.[2][6]

Q4: What is the proper disposal method for this compound waste?

A4: As a halogenated hydrocarbon, this compound is considered hazardous waste.[5] The recommended method of disposal is incineration at a licensed hazardous waste treatment, storage, and disposal facility (TSDF).[5][7] This ensures the complete destruction of the compound. Do not dispose of this chemical down the drain or in regular trash.

Q5: What should I do in case of a spill?

A5: In the event of a spill, immediately evacuate the area and ensure it is well-ventilated.[2][4] Wearing appropriate PPE, contain the spill using an inert absorbent material. The collected waste and absorbent material must be treated as hazardous waste and placed in a sealed container for disposal.[2][8][9] For large spills, or if you are unsure how to proceed, contact your institution's environmental health and safety department.

Troubleshooting Guide

IssueProbable CauseSolution
Unidentified Odor in Storage Area Improperly sealed waste container.Ensure the waste container is tightly closed. Check for any cracks or damage to the container. Move the container to a well-ventilated area, preferably a chemical fume hood, if the odor persists.
Visible Contamination Outside Waste Container Leak or spill during waste transfer.Wearing appropriate PPE, clean the exterior of the container and the surrounding area with a suitable solvent and absorbent material. Dispose of the cleaning materials as hazardous waste.
Waste Disposal Company Rejects Container Improperly labeled or mixed waste.Ensure the waste container is clearly and accurately labeled as "this compound Waste" and includes the appropriate hazard symbols. Do not mix with non-halogenated or other incompatible waste streams.[5]

Quantitative Data

The following table summarizes the physical and chemical properties of this compound and a closely related isomer. This information is essential for understanding the substance's behavior and potential hazards.

PropertyThis compound1,2-Dibromo-1-chloroethane
Molecular Formula C₂H₃Br₂Cl[10]C₂H₃Br₂Cl[11]
Molecular Weight 222.30 g/mol 222.30 g/mol [11]
Appearance Data not available, likely a liquidData not available, likely a liquid
Solubility in Water Low solubility is expectedLow solubility is expected
Density Data not availableData not available

Note: Properties for 1,2-Dibromo-1-chloroethane are provided as a close approximation where data for this compound is unavailable.

Experimental Protocol: Small Spill Decontamination

This protocol outlines the procedure for cleaning a small spill of this compound (less than 100 mL) in a laboratory setting.

Materials:

  • Personal Protective Equipment (PPE): chemical-resistant gloves, safety goggles, lab coat

  • Inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads)

  • Two sealable, labeled hazardous waste bags or containers

  • Plastic dustpan and scoop

  • Soap and water

Procedure:

  • Evacuate and Ventilate: Immediately alert others in the area and evacuate non-essential personnel. Ensure the area is well-ventilated by opening sashes on fume hoods or increasing air exchange.

  • Don PPE: Put on all required personal protective equipment.

  • Contain the Spill: Carefully cover the spill with an inert absorbent material, starting from the outside and working inwards to prevent spreading.

  • Collect the Waste: Once the liquid is fully absorbed, use a plastic dustpan and scoop to collect the material. Do not use metal tools.

  • Package the Waste: Place the absorbed material and any contaminated items (including gloves) into a designated, sealable hazardous waste bag or container.

  • Clean the Area: Wash the spill area with soap and water.

  • Dispose of Cleaning Materials: Place any contaminated cleaning materials into a second hazardous waste bag.

  • Label and Store: Clearly label both waste containers as "Hazardous Waste: this compound" and store them in a designated satellite accumulation area for pickup by a licensed hazardous waste disposal company.

  • Wash Hands: Thoroughly wash your hands with soap and water after completing the cleanup.

Waste Handling and Disposal Workflow

cluster_0 Laboratory Operations cluster_1 Waste Accumulation and Storage cluster_2 Disposal start Start: Experiment Generates This compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Halogenated Waste ppe->segregate container Use Designated, Leak-Proof, Labeled Waste Container segregate->container seal Keep Container Tightly Sealed container->seal storage Store in a Cool, Dry, Well-Ventilated Area incompatible Away from Incompatible Materials storage->incompatible seal->storage pickup Arrange for Pickup by Licensed Hazardous Waste Company incompatible->pickup transport Transport to a Licensed TSDF pickup->transport disposal Incineration at TSDF transport->disposal end End: Complete Destruction of Waste disposal->end

Caption: Workflow for the safe handling and disposal of this compound waste.

References

Validation & Comparative

Analytical methods for the characterization of 1,1-Dibromo-2-chloroethane products

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Analytical Methods for 1,1-Dibromo-2-chloroethane

The rigorous characterization of this compound (DBCE), a halogenated hydrocarbon, is critical for quality control, impurity profiling, and regulatory compliance in research and drug development. This guide provides an objective comparison of key analytical techniques used for the identification, quantification, and structural elucidation of DBCE products.

Gas Chromatography (GC)

Gas chromatography is a fundamental technique for separating and analyzing volatile compounds.[1] For halogenated hydrocarbons like DBCE, it is a powerful tool for assessing purity and quantifying the analyte.

Principle: The technique separates components of a mixture based on their differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a specialized column.[2] Compounds with higher volatility and weaker interactions with the stationary phase elute faster.

Experimental Protocol: Purity Analysis by GC-ECD
  • Instrumentation: Gas chromatograph equipped with an Electron Capture Detector (ECD), which is highly sensitive to halogenated compounds.[2]

  • Column: Agilent J&W DB-Select 624 UI or equivalent, suitable for separating volatile halogenated hydrocarbons.[3]

  • Carrier Gas: High-purity nitrogen or helium.[3][4]

  • Injection: A split injection is typically used to introduce a small, precise volume of the sample.[5]

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp: Increase to 220°C at a rate of 10°C/minute.

    • Hold: Maintain 220°C for 5 minutes.

  • Detector Temperature: 300°C.

  • Sample Preparation: Dilute the DBCE product in a suitable solvent (e.g., hexane (B92381) or ethyl acetate) to a concentration within the linear range of the detector.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation power of GC with the identification capabilities of mass spectrometry, making it the gold standard for the definitive identification of volatile organic compounds.[1][6]

Principle: As components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a unique fingerprint based on the mass-to-charge (m/z) ratio of the fragments, allowing for unambiguous identification.

Key Interpretive Data for this compound:

The mass spectrum of DBCE is characterized by a distinctive isotopic pattern due to the natural abundance of bromine (⁷⁹Br ≈ 50.5%, ⁸¹Br ≈ 49.5%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%).[7][8]

  • Molecular Ion (M⁺): The presence of two bromine atoms and one chlorine atom results in a complex cluster of peaks for the molecular ion. The most abundant peaks in this cluster would be M, M+2, M+4, and M+6, with a characteristic intensity ratio.[9]

  • Fragmentation Pattern: Common fragmentation involves the loss of halogen atoms (Br or Cl) or cleavage of the carbon-carbon bond, producing characteristic fragment ions that also exhibit these isotopic patterns.[6]

Experimental Protocol: Identification by GC-MS
  • Instrumentation: A standard GC-MS system.

  • GC Conditions: Similar to the GC-ECD protocol to ensure proper separation.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-300 to cover the molecular ion and key fragments.

    • Ion Source Temperature: 230°C.

    • Transfer Line Temperature: 250°C.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled non-destructive technique for structural elucidation. Both ¹H and ¹³C NMR provide detailed information about the molecular structure of DBCE.

Principle: NMR exploits the magnetic properties of atomic nuclei. The chemical shift of a nucleus is influenced by its local electronic environment, and spin-spin coupling between adjacent nuclei provides information on connectivity.

Expected ¹H NMR Spectrum of this compound (in CDCl₃):

The structure Br₂CH-CH₂Cl contains two distinct proton environments.[10]

  • -CHBr₂ group (1H): This proton is adjacent to a -CH₂ group. According to the n+1 rule, its signal will be split into a triplet. Due to the strong deshielding effect of the two bromine atoms, its chemical shift is expected to be significantly downfield.

  • -CH₂Cl group (2H): These two equivalent protons are adjacent to a -CH group. Their signal will be split into a doublet. The chlorine atom is also deshielding, but less so than two bromines, placing this signal upfield relative to the -CHBr₂ proton.

  • Integration: The integrated area under the peaks will be in a 1:2 ratio, corresponding to the number of protons in each environment.[10]

Experimental Protocol: ¹H NMR
  • Instrumentation: A 300 MHz or higher NMR spectrometer.

  • Solvent: Deuterated chloroform (B151607) (CDCl₃) is a common choice.

  • Internal Standard: Tetramethylsilane (TMS) is used to define the 0.0 ppm chemical shift.[10]

  • Sample Preparation: Dissolve approximately 5-10 mg of the DBCE product in ~0.7 mL of CDCl₃ containing TMS in an NMR tube.

  • Acquisition: Acquire the spectrum using a standard pulse program, ensuring a sufficient number of scans for a good signal-to-noise ratio.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and simple method used to identify the functional groups present in a molecule.

Principle: The technique measures the absorption of infrared radiation by the sample, which causes molecular vibrations (stretching, bending) at specific frequencies corresponding to the bonds present.

Key FTIR Absorptions for this compound:

While the "fingerprint region" (below 1500 cm⁻¹) is unique for every molecule, specific bond stretches are diagnostic.[11]

  • C-H Stretching: Absorptions typically appear in the 2850-3000 cm⁻¹ region.[11]

  • C-H Bending: Deformations are expected in the 1370-1470 cm⁻¹ range.[11]

  • C-Br and C-Cl Stretching: Strong absorption bands due to carbon-halogen bonds are expected in the lower frequency range of the spectrum, typically between 500 and 880 cm⁻¹.[11]

Experimental Protocol: FTIR Analysis
  • Instrumentation: An FTIR spectrometer.

  • Sample Preparation: For liquid samples like DBCE, the simplest method is to place a drop of the neat liquid between two salt (NaCl or KBr) plates to create a thin film.

  • Acquisition: Record the spectrum, typically by co-adding multiple scans to improve signal quality. A background spectrum of the clean salt plates should be recorded first and subtracted from the sample spectrum.

Method Comparison

Analytical Method Primary Use Sensitivity Specificity Sample Consumption Notes
GC-ECD Purity, QuantificationVery High (femtogram level for halogenated compounds)[1]ModerateDestructiveIdeal for trace analysis of halogenated impurities.[2][3]
GC-MS Identification, ConfirmationHighVery HighDestructiveProvides definitive structural information through fragmentation patterns and isotopic analysis.[6]
¹H NMR Structural ElucidationModerateHighNon-destructiveProvides detailed information on molecular structure and proton environments.[12]
FTIR Functional Group IDLow to ModerateLow to ModerateNon-destructiveA quick, preliminary check for the presence of key chemical bonds.[11]

Visualizing the Analytical Workflow

The following diagrams illustrate the logical workflow and relationships between these analytical methods for characterizing a this compound product.

Analytical_Workflow cluster_prep Sample Handling cluster_analysis Analytical Characterization cluster_results Data Interpretation Sample DBCE Product Prep Dilute in Appropriate Solvent Sample->Prep GCMS GC-MS (Identification) Prep->GCMS Qualitative Analysis GCECD GC-ECD (Purity/Quantification) Prep->GCECD Quantitative Analysis NMR NMR Spectroscopy (Structural Confirmation) Prep->NMR Definitive Structure FTIR FTIR (Functional Groups) Prep->FTIR Screening Identity Mass Spectrum & Isotope Pattern GCMS->Identity Purity Purity Assay (%) GCECD->Purity Structure Chemical Shifts & Coupling NMR->Structure Functional Vibrational Frequencies FTIR->Functional

Caption: General workflow for the comprehensive analysis of a this compound sample.

Method_Comparison cluster_chromatography Chromatographic Methods cluster_spectroscopy Spectroscopic Methods cluster_info Information Provided center_node This compound Characterization GCMS GC-MS center_node->GCMS GCECD GC-ECD center_node->GCECD NMR NMR center_node->NMR FTIR FTIR center_node->FTIR ID Definitive ID GCMS->ID Isotope Pattern Structure Molecular Structure GCMS->Structure Purity Purity & Quantification GCECD->Purity High Sensitivity NMR->ID NMR->Structure Connectivity Func_Group Functional Groups FTIR->Func_Group Bond Vibrations

References

Unraveling the Reactivity of 1,1-Dibromo-2-chloroethane: A Comparative Guide to its Reaction Outcomes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a thorough understanding of the reactivity of halogenated hydrocarbons is paramount for the strategic design of synthetic pathways. This guide provides a comparative analysis of the reaction outcomes of 1,1-dibromo-2-chloroethane, offering insights into its potential transformations and benchmarking against alternative synthetic routes. Experimental data is presented to support the validation of these outcomes, ensuring a data-driven approach to chemical synthesis.

This compound is a trihalogenated alkane with the potential for various chemical transformations, primarily elimination reactions, when subjected to basic conditions. The presence of three halogen atoms on a two-carbon skeleton offers multiple pathways for dehydrohalogenation, leading to a mixture of vinyl halides. Understanding the regioselectivity and stereoselectivity of these reactions is crucial for predicting and controlling the product distribution.

Dehydrohalogenation of this compound: A Look at Potential Products

The primary reaction of this compound with a base is expected to be an elimination reaction, leading to the formation of various bromo- and chloro-substituted ethenes. The specific products formed and their relative yields will depend on the reaction conditions, including the strength and steric hindrance of the base, the solvent, and the temperature.

The possible elimination products from this compound are:

  • 1-Bromo-2-chloroethene (cis and trans isomers)

  • 1,1-Dibromoethene

  • Vinyl chloride

  • Vinyl bromide

The formation of these products is governed by the relative acidity of the protons and the stability of the resulting alkenes, as dictated by Zaitsev's and Hofmann's rules. The geminal dibromo group and the vicinal chloro group introduce electronic and steric factors that influence the reaction pathway.

Comparative Analysis of Reaction Outcomes

To provide a clear comparison, the following table summarizes the expected outcomes of the dehydrohalogenation of this compound and contrasts them with established alternative methods for the synthesis of the corresponding vinyl halides.

ProductReaction from this compound (Expected)Established Alternative Synthesis Methods
Vinyl chloride Minor product from dehydrohalogenation.Thermal cracking of 1,2-dichloroethane; Acetylene hydrochlorination.[1]
Vinyl bromide Potential product from dehydrohalogenation.Dehydrobromination of 1,2-dibromoethane; Addition of HBr to acetylene.
1-Bromo-2-chloroethene Major product from dehydrohalogenation.Addition of bromine to vinyl chloride.
1,1-Dibromoethene Potential product from dehydrohalogenation.Reaction of vinylidene bromide with a brominating agent.

Experimental Protocols

Detailed experimental procedures are essential for reproducing and validating reaction outcomes. Below are generalized protocols for the dehydrohalogenation of a dihaloalkane, which can be adapted for this compound, and a representative synthesis of a vinyl halide.

Experimental Protocol 1: Dehydrohalogenation of a Dihaloalkane

Objective: To synthesize an alkene via elimination of a hydrogen halide from a dihaloalkane using a strong base.

Materials:

Procedure:

  • In a round-bottom flask, combine the dihaloalkane and potassium hydroxide.

  • Add the high-boiling solvent to the flask.

  • Heat the mixture to a temperature sufficient to initiate the elimination reaction and maintain for a specified period.

  • Cool the reaction mixture and add water to precipitate the crude product.

  • Collect the crude product by vacuum filtration and wash with water.

  • Recrystallize the crude product from a suitable solvent (e.g., 95% ethanol) to purify the alkene.

  • Analyze the product using techniques such as Thin Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS) to determine purity and identify the product.

Experimental Protocol 2: Synthesis of Vinyl Bromide from Styrene (B11656) (Alternative Method)

Objective: To synthesize (E)-β-aryl vinyl bromide from styrene in a one-pot reaction.

Materials:

  • Styrene

  • Trimethylvinylsilane

  • Ruthenium catalyst

  • N-Bromosuccinimide (NBS)

  • Solvent (e.g., dichloromethane)

Procedure:

  • In a reaction vessel, dissolve styrene and trimethylvinylsilane in the solvent.

  • Add the ruthenium catalyst to initiate the silylative coupling reaction.

  • Stir the mixture at room temperature for a specified time to form the (E)-styryltrimethylsilane intermediate.

  • Add N-bromosuccinimide to the reaction mixture to perform the halodesilylation.

  • Continue stirring until the reaction is complete, monitoring by TLC or GC.

  • Work up the reaction mixture by washing with water and brine, followed by drying and solvent evaporation.

  • Purify the resulting (E)-β-aryl vinyl bromide by column chromatography.

Visualizing Reaction Pathways

To better understand the logical flow of the dehydrohalogenation process and the subsequent analysis, the following diagrams are provided.

Dehydrohalogenation_Workflow cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Reactants This compound + Base Reaction_Vessel Heating in Solvent Reactants->Reaction_Vessel 1 Crude_Product Mixture of Alkenes Reaction_Vessel->Crude_Product 2 Precipitation Addition of Water Crude_Product->Precipitation 3 Filtration Vacuum Filtration Precipitation->Filtration 4 Recrystallization Recrystallization Filtration->Recrystallization 5 Pure_Product Purified Alkene(s) Recrystallization->Pure_Product 6 TLC TLC Analysis Pure_Product->TLC 7 GCMS GC-MS Analysis Pure_Product->GCMS 8 Structure_Confirmation Structure Confirmation GCMS->Structure_Confirmation 9

Caption: Workflow for the dehydrohalogenation of this compound.

Elimination_Pathways cluster_products Potential Elimination Products Start This compound Product1 1-Bromo-2-chloroethene Start->Product1 - HBr Product2 1,1-Dibromoethene Start->Product2 - HCl Product3 Vinyl chloride Start->Product3 - 2HBr Product4 Vinyl bromide Start->Product4 - HBr, - HCl

Caption: Potential elimination pathways for this compound.

Conclusion

The reaction of this compound with a base presents a complex system with the potential to yield a variety of vinyl halides. While dehydrohalogenation is the primary anticipated reaction, the precise product distribution requires experimental validation. By comparing the potential outcomes with established synthetic routes for these products, researchers can make informed decisions about the most efficient and selective methods for their specific synthetic goals. The provided experimental protocols offer a starting point for the investigation of this and similar reactions, and the workflow diagrams illustrate the logical progression from reaction to analysis. Further research into the specific reaction kinetics and the influence of various catalysts could provide deeper insights into controlling the product distribution of this compound reactions.

References

Comparative Reactivity Analysis: 1,1-Dibromo-2-chloroethane vs. 1,2-dibromoethane

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The reactivity of haloalkanes is primarily dictated by the nature of the halogen, the strength of the carbon-halogen bond, and the substitution pattern of the alkyl chain. In comparing 1,1-Dibromo-2-chloroethane and 1,2-dibromoethane (B42909), the key differentiating factors are the presence of a chlorine atom in the former and the arrangement of the bromine atoms (geminal vs. vicinal).

Generally, the carbon-bromine (C-Br) bond is weaker and more polarizable than the carbon-chlorine (C-Cl) bond, making it a better leaving group in both nucleophilic substitution and elimination reactions. Consequently, reactions involving the cleavage of a C-Br bond are typically faster than those involving a C-Cl bond.

Theoretical Reactivity Comparison

Based on established principles of organic chemistry, the following table summarizes the expected qualitative differences in reactivity between this compound and 1,2-dibromoethane in key reaction types.

Reaction TypeThis compound1,2-dibromoethaneRationale
Nucleophilic Substitution (SN2) Slower at the C-Cl bond, faster at the C-Br bond. Overall reactivity will be a composite of both. Steric hindrance at the C-1 position is higher.Generally more reactive due to the presence of two C-Br bonds, which are better leaving groups than C-Cl.The C-Br bond is weaker than the C-Cl bond, making bromide a better leaving group.[1]
Elimination (E2) Can undergo dehydrohalogenation (loss of HBr or HCl) and dehalogenation. The presence of two halogens on the same carbon (geminal) can influence the reaction pathway.Readily undergoes dehydrobromination to form vinyl bromide and subsequent elimination to acetylene (B1199291) under strong basic conditions. Vicinal arrangement is ideal for E2 elimination.[2][3]Both geminal and vicinal dihalides can undergo double dehydrohalogenation to form alkynes.[2][4] The anti-periplanar arrangement required for E2 is readily achievable in 1,2-dibromoethane.
Reductive Dehalogenation Expected to undergo reduction, with the C-Br bonds being more readily cleaved than the C-Cl bond.Readily undergoes dehalogenation with reducing agents like zinc dust to form ethene.[5]The C-Br bond is more susceptible to reduction than the C-Cl bond.

Key Reaction Pathways

Nucleophilic Substitution

Nucleophilic substitution reactions involve the replacement of a halogen atom by a nucleophile. The reactivity in SN2 reactions is sensitive to steric hindrance at the reaction center.

Nucleophilic_Substitution cluster_11 This compound cluster_12 1,2-dibromoethane A1 Br-CH(Br)-CH2-Cl P1_Br Nu-CH(Br)-CH2-Cl A1->P1_Br Sɴ2 at C1 (faster) P1_Cl Br-CH(Br)-CH2-Nu A1->P1_Cl Sɴ2 at C2 (slower) A2 Br-CH2-CH2-Br P2 Nu-CH2-CH2-Br A2->P2 Sɴ2 (facile)

Figure 1: Nucleophilic substitution pathways.
Elimination Reactions

With a strong base, both compounds can undergo elimination reactions to form alkenes and subsequently alkynes. Vicinal dihalides like 1,2-dibromoethane are classic precursors for alkynes via a double dehydrohalogenation.[6][7] Geminal dihalides can also yield alkynes through a similar process.[3]

Elimination_Reactions cluster_21 This compound cluster_22 1,2-dibromoethane B1 Br-CH(Br)-CH2-Cl I1a Br-C(Br)=CH2 B1->I1a E2 (-HCl) I1b Br-CH=CHCl B1->I1b E2 (-HBr) F1 Br-C≡CH I1a->F1 E2 (-HBr) I1b->F1 E2 (-HCl) B2 Br-CH2-CH2-Br I2 CH2=CH-Br B2->I2 E2 (-HBr) F2 HC≡CH I2->F2 E2 (-HBr)

Figure 2: Elimination reaction pathways.

Experimental Protocols

While specific comparative data is lacking, the relative reactivity of these haloalkanes can be assessed using established experimental protocols.

General Protocol for Comparing Rates of Nucleophilic Substitution
  • Materials: this compound, 1,2-dibromoethane, a suitable nucleophile (e.g., sodium iodide in acetone), and a solvent (e.g., acetone).

  • Procedure: a. Prepare equimolar solutions of each haloalkane in the chosen solvent. b. Prepare a solution of the nucleophile. c. Mix the haloalkane solutions with the nucleophile solution in separate reaction vessels at a constant temperature. d. Monitor the progress of the reaction over time by observing the formation of a precipitate (e.g., sodium bromide/chloride) or by using analytical techniques such as gas chromatography (GC) to measure the disappearance of the starting material and the appearance of the product.

  • Data Analysis: Plot the concentration of the haloalkane versus time to determine the reaction rate. A faster decrease in the concentration of the starting material indicates higher reactivity.

General Protocol for Comparing Rates of Elimination
  • Materials: this compound, 1,2-dibromoethane, a strong, non-nucleophilic base (e.g., potassium tert-butoxide), and a suitable solvent (e.g., tert-butanol).

  • Procedure: a. Prepare equimolar solutions of each haloalkane in the chosen solvent. b. Prepare a solution of the strong base. c. Mix the haloalkane solutions with the base solution in separate reaction vessels at a constant temperature. d. Monitor the reaction progress by GC to quantify the formation of alkene and alkyne products.

  • Data Analysis: Compare the rates of formation of the elimination products for each haloalkane to determine their relative reactivity towards elimination.

Conclusion

In the absence of direct comparative studies, a theoretical analysis suggests that 1,2-dibromoethane is likely to be more reactive than this compound in both nucleophilic substitution and elimination reactions . This is primarily attributed to the presence of two weaker C-Br bonds in 1,2-dibromoethane compared to one C-Br and one stronger C-Cl bond in this compound. Furthermore, the vicinal arrangement of halogens in 1,2-dibromoethane is well-suited for facile E2 elimination reactions.

For researchers and drug development professionals, this implies that 1,2-dibromoethane may be a more suitable substrate for reactions requiring rapid halogen displacement or the formation of a double or triple bond. Conversely, this compound offers the potential for more selective reactions, where the differential reactivity of the C-Br and C-Cl bonds could be exploited. Experimental validation is crucial to confirm these theoretical predictions and to fully elucidate the reactivity profiles of these compounds.

References

A Comparative Guide to the Synthetic Utility of 1,1-Dibromo-2-chloroethane and Other Dihaloalkanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis, dihaloalkanes serve as versatile building blocks for the construction of complex molecular architectures. Their utility is particularly pronounced in the pharmaceutical and agrochemical industries, where the introduction of specific functionalities is paramount for biological activity. This guide provides a comprehensive comparison of 1,1-dibromo-2-chloroethane with other dihaloalkanes, focusing on their performance in key synthetic transformations. Experimental data, detailed protocols, and reaction pathways are presented to assist researchers in selecting the optimal reagent for their synthetic endeavors.

Reactivity Overview: Elimination and Nucleophilic Substitution Reactions

Dihaloalkanes primarily undergo two major types of reactions: elimination and nucleophilic substitution. The specific reaction pathway and product distribution are influenced by the nature of the halogen atoms, their positions on the alkyl chain, the strength and steric bulk of the base or nucleophile, and the reaction conditions.

Elimination Reactions: Dihaloalkanes can undergo single or double dehydrohalogenation to yield vinyl halides and alkynes, respectively. The regioselectivity of these reactions, particularly for unsymmetrical dihaloalkanes like this compound, is a critical consideration.

Nucleophilic Substitution Reactions: The halogen atoms in dihaloalkanes are good leaving groups, making them susceptible to attack by a wide range of nucleophiles. This allows for the introduction of various functional groups, a key strategy in the synthesis of diverse molecular scaffolds.

Comparative Performance in Dehydrohalogenation Reactions

Dehydrohalogenation of dihaloalkanes is a fundamental method for the synthesis of vinyl halides and alkynes. The choice of dihaloalkane and reaction conditions can significantly impact the yield and regioselectivity of the products.

Synthesis of Vinyl Halides

In the presence of a strong base, this compound can undergo a single elimination of HBr or HCl to yield a mixture of vinyl halides. The preferential elimination of HBr is generally favored due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond.

Experimental Protocol: Dehydrohalogenation of a Dihaloalkane

A representative protocol for the dehydrohalogenation of a dihaloalkane to a vinyl halide is as follows:

  • Materials: Dihaloalkane (1.0 eq), Potassium tert-butoxide (1.1 eq), and anhydrous tetrahydrofuran (B95107) (THF).

  • Procedure: To a solution of the dihaloalkane in anhydrous THF at 0 °C under an inert atmosphere, a solution of potassium tert-butoxide in THF is added dropwise. The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated under reduced pressure. The crude product is purified by column chromatography or distillation.

The regioselectivity of the elimination is governed by Zaitsev's rule, which predicts the formation of the more substituted (more stable) alkene, and Hofmann's rule, which favors the formation of the less substituted alkene. The use of a sterically hindered base, such as potassium tert-butoxide, typically favors the Hofmann product.[1]

Elimination_Regioselectivity cluster_products Products Dihaloalkane Unsymmetrical Dihaloalkane (e.g., this compound) Base Base Dihaloalkane->Base Elimination Zaitsev Zaitsev Product (More Substituted Alkene) Base->Zaitsev Small Base (e.g., EtO⁻) Hofmann Hofmann Product (Less Substituted Alkene) Base->Hofmann Bulky Base (e.g., t-BuOK)

Synthesis of Alkynes

Vicinal and geminal dihalides are common precursors for the synthesis of alkynes via a double dehydrohalogenation reaction.[2] This transformation requires a very strong base, such as sodium amide (NaNH₂), to facilitate the second elimination from the intermediate vinyl halide.[3]

Dihaloalkane PrecursorBaseTypical Yield of AlkyneReference
1,2-Dibromoethane (B42909)NaNH₂/NH₃45-55%[4]
1,1-DibromoethaneNaNH₂/NH₃Moderate to GoodGeneral Knowledge
1,2-DichloroethaneNaNH₂/NH₃ (harsher conditions)Lower than dibromidesGeneral Knowledge

Note: The yields can be influenced by side reactions and the potential for rearrangement. For terminal alkynes, three equivalents of a strong base are often necessary to ensure complete reaction and deprotonation of the alkyne product.[5]

Alkyne_Synthesis_Workflow Start Alkene Dihalide Vicinal Dihalide Start->Dihalide Halogenation (e.g., Br₂) VinylHalide Vinyl Halide Dihalide->VinylHalide Elimination (-HX, Strong Base) Alkyne Alkyne VinylHalide->Alkyne Elimination (-HX, Very Strong Base)

Comparative Performance in Nucleophilic Substitution Reactions

The carbon-halogen bond in dihaloalkanes is polarized, rendering the carbon atom electrophilic and susceptible to nucleophilic attack. The reactivity of the C-X bond follows the order C-I > C-Br > C-Cl > C-F, which is inversely related to the bond strength.

In the case of this compound, nucleophilic substitution can occur at either the carbon bearing the bromine atoms or the carbon bearing the chlorine atom. The gem-dibromo group at the C1 position makes this carbon more electrophilic and sterically hindered compared to the C2 carbon.

DihaloalkaneRelative Reactivity in Sₙ2Comments
1,2-DiiodoethaneHighestWeaker C-I bond, good leaving group.
1,2-DibromoethaneHighGood leaving group.
1-Bromo-2-chloroethaneIntermediateContains both a good (Br) and a moderate (Cl) leaving group.
1,2-DichloroethaneLowerStronger C-Cl bond.

Experimental Protocol: Nucleophilic Substitution with an Amine

The following is a general procedure for the reaction of a dihaloalkane with an amine to form a substituted amine, a common transformation in the synthesis of pharmaceutical intermediates:

  • Materials: Dihaloalkane (1.0 eq), Amine (2.2 eq), Potassium carbonate (2.5 eq), and Acetonitrile (B52724) (solvent).

  • Procedure: A mixture of the dihaloalkane, amine, and potassium carbonate in acetonitrile is heated to reflux. The reaction progress is monitored by TLC. After completion, the reaction mixture is cooled, filtered, and the solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent. The organic layer is separated, dried, and concentrated. The product is purified by column chromatography.

Nucleophilic_Substitution_Pathway Reactants Dihaloalkane (R-X) + Nucleophile (Nu⁻) TransitionState Transition State [Nu---R---X]⁻ Reactants->TransitionState Sₙ2 Attack Products Substituted Product (R-Nu) + Halide Ion (X⁻) TransitionState->Products

Applications in Pharmaceutical and Agrochemical Synthesis

Dihaloalkanes, including this compound, are valuable intermediates in the synthesis of a wide range of biologically active molecules.[1][6]

Synthesis of Heterocyclic Compounds: These compounds are frequently employed in the construction of heterocyclic rings, which are prevalent scaffolds in many drug molecules.[2][3] The dihalo-functionality allows for the formation of two new bonds, facilitating ring closure reactions.

Alkylation Reactions: Dihaloalkanes are effective alkylating agents, used to introduce ethyl groups onto various nucleophiles.[1]

Conclusion

This compound presents a unique reactivity profile due to the presence of three halogen atoms with differing leaving group abilities. While it can be a valuable precursor for the synthesis of vinyl halides and other functionalized molecules, its utility must be carefully weighed against that of other dihaloalkanes. Symmetrical dihaloalkanes like 1,2-dibromoethane often offer more straightforward reaction pathways with higher yields for the synthesis of symmetrical products like acetylene. However, the unsymmetrical nature of this compound can be strategically exploited for the regioselective synthesis of complex targets. The choice of the optimal dihaloalkane will ultimately depend on the specific synthetic goal, desired product, and the reaction conditions employed. This guide provides a foundational understanding to aid researchers in making informed decisions for their synthetic strategies.

References

Illuminating Molecular Structures: A Comparative Guide to the Spectroscopic Analysis of 1,1-Dibromo-2-chloroethane Adducts

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural confirmation of xenobiotic adducts is paramount for understanding mechanisms of toxicity and drug metabolism. This guide provides a comprehensive comparison of spectroscopic techniques for the analysis of adducts formed from 1,1-dibromo-2-chloroethane, a halogenated hydrocarbon of interest in toxicology and environmental science. Due to the limited availability of specific spectroscopic data for this compound adducts, this guide will leverage detailed data from its well-studied isomer, 1,2-dibromoethane (B42909), as a comparative benchmark. The principles and methodologies described herein are directly applicable to the structural elucidation of this compound adducts.

Halogenated hydrocarbons like this compound can undergo metabolic activation to form reactive electrophiles that subsequently bind to cellular nucleophiles such as glutathione (B108866) (GSH) and DNA. The formation of these adducts is a critical event in the manifestation of toxicity and carcinogenicity. Spectroscopic methods, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, are indispensable tools for the definitive identification of these adducts.

The Formation of Haloethane Adducts: A Mechanistic Overview

The bioactivation of many dihaloalkanes is initiated by conjugation with glutathione, a reaction catalyzed by glutathione S-transferases (GSTs). For vicinal dihaloalkanes like 1,2-dibromoethane, this leads to the formation of a reactive episulfonium ion intermediate, which is a potent electrophile that can alkylate DNA bases, with the N7 position of guanine (B1146940) being a primary target.[1][2] This pathway results in the formation of adducts such as S-[2-(N7-guanyl)ethyl]glutathione. While the specific adducts of this compound are not extensively characterized in the literature, it is plausible that it could also form glutathione conjugates, although the geminal dibromo group may lead to different reactive intermediates and final adduct structures compared to its vicinal isomer.

Comparative Spectroscopic Data

To provide a practical framework for analysis, the following tables summarize the expected and reported spectroscopic data for the parent compounds and their adducts. Data for 1,2-dibromoethane adducts are provided as a comparative reference.

Table 1: ¹H NMR Spectroscopic Data

CompoundProtonExpected Chemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)Reference/Notes
This compound -CHBr₂~5.8Triplet~6.5Predicted based on similar gem-dihaloalkanes
-CH₂Cl~3.9Doublet~6.5Predicted based on electronegativity
1,2-Dibromoethane -CH₂Br~3.6Singlet-Isochemically equivalent protons
S-[2-(N7-guanyl)ethyl]glutathione Guanine H-8~8.5Singlet-[2]
(from 1,2-dibromoethane)Glutathione γ-Glu-α-CH~3.8Triplet~6.0[2]
Glutathione Cys-α-CH~4.6Multiplet-[2]
Glutathione Gly-α-CH₂~3.9Singlet-[2]
Ethylene bridge -SCH₂-~3.4Multiplet-[2]
Ethylene bridge -CH₂N-~4.8Multiplet-[2]

Table 2: ¹³C NMR Spectroscopic Data

CompoundCarbonExpected Chemical Shift (ppm)Reference/Notes
This compound -CHBr₂~35-45Predicted
-CH₂Cl~45-55Predicted
1,2-Dibromoethane -CH₂Br~31Isochemically equivalent carbons
S-[2-(N7-guanyl)ethyl]glutathione Guanine C-8~140[3]
(from 1,2-dibromoethane)Guanine C-5~110[3]
Ethylene bridge -SCH₂-~30[3]
Ethylene bridge -CH₂N-~45[3]

Table 3: Mass Spectrometry Data

Compound/AdductIonization Mode[M+H]⁺ (m/z)Key Fragment Ions (m/z)Reference/Notes
This compound EI222/224/226143/145 ([M-Br]⁺), 107/109 ([M-Br-HCl]⁺)Isotopic pattern due to Br and Cl
Glutathione (GSH) ESI+308273, 233, 179, 162, 130Characteristic fragmentation
S-(haloalkyl)glutathione Adducts ESI-VariesPrecursor ion scan for m/z 272General screening method[4]
ESI+VariesNeutral loss of 129 Da (pyroglutamic acid)General screening method[5][6]
S-[2-(N7-guanyl)ethyl]glutathione FAB+542413 ([M-pyroglutamyl]⁺), 152 ([guanine+H]⁺)[2]

Table 4: Infrared (IR) Spectroscopic Data

CompoundFunctional GroupCharacteristic Absorption (cm⁻¹)Reference/Notes
This compound C-H stretch2950-3050Typical for alkanes
C-Br stretch500-650
C-Cl stretch600-800
Glutathione Adducts N-H stretch (amide)3200-3400
C=O stretch (amide, acid)1640-1720
S-C stretch600-700

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis and characterization of haloalkane adducts.

Synthesis of Glutathione Adducts

A general procedure for the synthesis of S-(haloalkyl)glutathione adducts involves the reaction of the haloalkane with glutathione in a buffered aqueous solution.

  • Reaction Setup: Dissolve glutathione in a phosphate (B84403) or bicarbonate buffer (pH 7-8).

  • Addition of Haloalkane: Add the haloalkane (e.g., this compound) to the glutathione solution. The reaction may be slow and can be monitored by HPLC.

  • Purification: The resulting glutathione conjugate can be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Spectroscopic Analysis

NMR Spectroscopy:

  • Sample Preparation: Dissolve the purified adduct in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

  • Data Acquisition: Acquire ¹H, ¹³C, and 2D NMR spectra (e.g., COSY, HSQC, HMBC) on a high-field NMR spectrometer.

  • Data Analysis: Assign proton and carbon signals based on chemical shifts, coupling constants, and correlations observed in 2D spectra.

Mass Spectrometry:

  • Sample Preparation: Dilute the purified adduct in a suitable solvent for electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI).

  • Data Acquisition: Infuse the sample into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) and acquire full scan and product ion spectra (MS/MS).

  • Data Analysis: Determine the accurate mass of the molecular ion to confirm the elemental composition. Analyze the fragmentation pattern to elucidate the structure of the adduct. Characteristic neutral losses (e.g., 129 Da for the pyroglutamyl moiety of glutathione) or precursor ion scans can be used for screening.[5][6]

Infrared Spectroscopy:

  • Sample Preparation: Prepare a KBr pellet of the dried adduct or analyze as a thin film.

  • Data Acquisition: Record the IR spectrum using an FTIR spectrometer.

  • Data Analysis: Identify characteristic absorption bands for functional groups present in the adduct.

Visualizing Experimental Workflows and Structural Confirmation

Graphviz diagrams are provided to illustrate the logical flow of the experimental process and the convergence of spectroscopic data for structural elucidation.

Experimental_Workflow cluster_synthesis Adduct Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Structural Confirmation synthesis Reaction of this compound with GSH/DNA purification HPLC Purification synthesis->purification nmr NMR Spectroscopy (1H, 13C, 2D) purification->nmr Purified Adduct ms Mass Spectrometry (HRMS, MS/MS) purification->ms ir IR Spectroscopy purification->ir structure Confirmed Adduct Structure nmr->structure ms->structure ir->structure

Figure 1. Experimental workflow for adduct synthesis and analysis.

Structural_Confirmation cluster_data Spectroscopic Data cluster_interpretation Interpretation cluster_structure Final Structure nmr_data NMR Data (Connectivity, Chemical Environment) interpretation Combined Data Interpretation nmr_data->interpretation ms_data MS Data (Molecular Formula, Fragmentation) ms_data->interpretation ir_data IR Data (Functional Groups) ir_data->interpretation final_structure Elucidated Adduct Structure interpretation->final_structure

Figure 2. Logic of structural confirmation from spectroscopic data.

Conclusion

The structural elucidation of this compound adducts is a challenging but essential task in toxicology and drug development. While direct spectroscopic data for these specific adducts are scarce, a comprehensive understanding of the analytical techniques and comparative data from isomers like 1,2-dibromoethane provides a robust framework for their characterization. By employing a multi-spectroscopic approach, researchers can confidently identify and structurally characterize these critical molecular species, paving the way for a deeper understanding of their biological implications.

References

Mechanistic Insights into the Reactions of 1,1-Dibromo-2-chloroethane: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential reaction mechanisms of 1,1-dibromo-2-chloroethane, drawing upon established principles of physical organic chemistry and studies of structurally related haloalkanes. Due to a notable scarcity of specific mechanistic studies on this compound in the available scientific literature, this guide utilizes data from analogous compounds to predict its reactivity. The primary focus is on elimination and nucleophilic substitution pathways, offering a foundational understanding for researchers exploring the synthetic utility of this and other polyhalogenated alkanes.

Predicted Reaction Pathways: Elimination vs. Substitution

The reactivity of this compound is dictated by the presence of multiple halogen atoms, which serve as leaving groups, and acidic protons on the adjacent carbon. The principal reaction pathways anticipated are elimination and nucleophilic substitution, with the outcome heavily dependent on the nature of the reagent (base vs. nucleophile) and the reaction conditions.

Elimination Reactions: In the presence of a strong base, this compound is expected to undergo elimination reactions to form halogenated alkenes. The most likely mechanisms are the bimolecular elimination (E2) and, under certain conditions, the unimolecular conjugate base elimination (E1cB).

Nucleophilic Substitution Reactions: With a potent nucleophile, particularly one with low basicity, nucleophilic substitution reactions (likely SN2) could occur, leading to the replacement of one or more halogen atoms.

The interplay between these pathways is crucial. Strong, sterically hindered bases will favor elimination, while strong, non-bulky nucleophiles that are weak bases are more likely to lead to substitution.

Comparative Analysis of Reaction Mechanisms

The following table summarizes the predicted outcomes and mechanistic features of this compound reactions, with comparisons to related haloalkanes where experimental data is available.

Reaction TypeReagent TypeProposed MechanismExpected Major Product(s)Key Mechanistic Features & Comparison with Alternatives
Elimination Strong, non-nucleophilic base (e.g., DBU, t-BuOK)E21-bromo-2-chlorovinylidene, 1,2-dibromovinylideneThe E2 mechanism is a concerted, one-step process where the base removes a proton, and the leaving group departs simultaneously. The rate is second-order, dependent on both the substrate and the base. For comparison, the thermal decomposition of 1-bromo-2-chloroethane (B52838) yields vinyl chloride and hydrogen bromide, suggesting a propensity for elimination.[1]
Elimination Strong base with a poor leaving group on the substrateE1cBHalogenated vinyl carbanion intermediateThe E1cB mechanism involves the formation of a carbanion intermediate in the first step, followed by the departure of the leaving group. This pathway is favored with a very poor leaving group and a strong base. While less common for haloalkanes, the presence of multiple halogens could influence the acidity of the α-proton.
Nucleophilic Substitution Strong nucleophile, weak base (e.g., I⁻, CN⁻, N₃⁻)SN2Substitution of one or both bromine atomsThe SN2 mechanism is a one-step process where the nucleophile attacks the electrophilic carbon from the backside, leading to an inversion of stereochemistry. The reaction rate is second-order. The reactivity of haloalkanes in SN2 reactions generally follows the trend R-I > R-Br > R-Cl > R-F, making the bromine atoms in this compound more susceptible to substitution than the chlorine atom.[2]
Dehalogenation Reducing agents (e.g., electrochemical reduction)Reductive eliminationEthene, chloroetheneStudies on the electrochemical dehalogenation of 1,2-dibromoethane (B42909) have shown the formation of ethene.[3] A similar reductive pathway for this compound would likely lead to a mixture of halogenated ethenes and ethene itself.

Experimental Protocols: General Methodologies

General Protocol for Base-Induced Elimination
  • Reactant Preparation: A solution of this compound (1 equivalent) in a suitable aprotic solvent (e.g., THF, DMF) is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Addition: A solution of a strong, non-nucleophilic base (e.g., potassium tert-butoxide, 1.1 equivalents) in the same solvent is added dropwise to the reactant solution at a controlled temperature (e.g., 0 °C or room temperature).

  • Reaction Monitoring: The reaction progress is monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS), to determine the consumption of the starting material and the formation of products.

  • Work-up: Upon completion, the reaction is quenched with a proton source (e.g., saturated aqueous ammonium (B1175870) chloride). The aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and filtered.

  • Purification and Analysis: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography or distillation. The structure of the purified product is confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS).

General Protocol for Nucleophilic Substitution
  • Reactant Preparation: A solution of this compound (1 equivalent) and the nucleophile (e.g., sodium iodide, 1.1-2.0 equivalents) is prepared in a polar aprotic solvent (e.g., acetone, DMSO) in a round-bottom flask.

  • Reaction Conditions: The reaction mixture is stirred at a specific temperature (ranging from room temperature to reflux), which is optimized for the specific nucleophile and substrate.

  • Reaction Monitoring: The progress of the reaction is followed by TLC or GC-MS.

  • Work-up: After the reaction is complete, the solvent may be removed under reduced pressure. The residue is then partitioned between water and an organic solvent. The organic layer is washed, dried, and concentrated as described in the elimination protocol.

  • Purification and Analysis: The product is purified and characterized using standard techniques as mentioned above.

Visualizing Reaction Pathways

The following diagrams illustrate the proposed primary reaction mechanisms for this compound.

E2_Mechanism sub Br2CH-CH2Cl ts [Transition State]‡ sub->ts Base abstracts β-proton base B: base->ts prod BrC=CHCl + H-B + Br⁻ ts->prod Concerted C-H bond breaking, C=C bond formation, and C-Br bond breaking

Caption: Proposed E2 elimination pathway for this compound.

SN2_Mechanism sub Br2CH-CH2Cl ts [Nu---C(H)(Br)---Br]⁻---CH2Cl sub->ts Backside attack nuc Nu⁻ nuc->ts prod Nu-CH(Br)-CH2Cl + Br⁻ ts->prod Inversion of configuration

Caption: Proposed SN2 substitution pathway at the dibrominated carbon.

References

A Comparative Guide to the Reactivity of 1,1-Dibromo-2-chloroethane: Theoretical Predictions vs. Experimental Observations

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the reactivity of halogenated hydrocarbons like 1,1-Dibromo-2-chloroethane is crucial for predicting reaction outcomes, designing synthetic pathways, and assessing potential metabolic fates. This guide provides a comparative overview of the theoretical and experimental approaches to studying the reactivity of this molecule, focusing on key reaction types such as nucleophilic substitution, elimination, and pyrolysis.

While direct comparative studies on this compound are not extensively available in the current literature, this guide synthesizes information from analogous compounds and fundamental chemical principles to provide a robust framework for understanding its chemical behavior.

Theoretical Reactivity Profile

From a theoretical standpoint, the reactivity of this compound is governed by the nature of its carbon-halogen bonds. The presence of both bromine and chlorine atoms on adjacent carbons introduces a competitive landscape for various reactions.

Bond Strengths and Leaving Group Ability: A primary determinant of reactivity in nucleophilic substitution and elimination reactions is the strength of the carbon-halogen bond, which correlates with the leaving group ability of the halide. Generally, weaker bonds are more easily cleaved, leading to faster reaction rates. The typical trend for carbon-halogen bond dissociation energies is C-Cl > C-Br.[1] This suggests that the carbon-bromine bonds in this compound are weaker and that bromide is a better leaving group than chloride.[2]

Reaction Pathways:

  • Nucleophilic Substitution (Sₙ1 and Sₙ2): Due to the presence of good leaving groups (bromide ions), this compound is expected to readily undergo nucleophilic substitution reactions.[3] The specific mechanism (Sₙ1 or Sₙ2) will be influenced by the nature of the nucleophile, the solvent, and the steric hindrance around the electrophilic carbon atoms. Theoretical modeling, often employing Density Functional Theory (DFT), can be used to calculate the activation barriers for these pathways, providing insight into the preferred mechanism.[4][5]

  • Elimination (E1 and E2): In the presence of a strong base, this compound is expected to undergo elimination reactions to form halogenated alkenes.[3] Computational studies can predict the preferred regioselectivity and stereoselectivity of these reactions by modeling the transition states of the possible elimination pathways.

Experimental Reactivity Studies

Experimental investigations into the reactivity of haloalkanes provide tangible data on reaction rates, product distributions, and reaction mechanisms. While specific data for this compound is limited, studies on analogous compounds offer valuable insights.

Gas-Phase Pyrolysis

The thermal decomposition of halogenated ethanes is a key area of experimental study. For instance, the pyrolysis of 1,1-dibromoethane (B1583053), a close structural analog, has been investigated.[6] The primary products of this reaction are vinyl bromide and hydrogen bromide, formed through a unimolecular elimination mechanism.[6]

Table 1: Experimental Kinetic Data for the Pyrolysis of 1,1-Dibromoethane [6]

ParameterValue
Arrhenius Equationk₁= 10¹³·²⁵ ± ⁰·²² exp [(–50,520 ± 600)/RT] sec⁻¹
Temperature RangeNot specified in the provided abstract
Major ProductsVinyl bromide, Hydrogen bromide

It is important to note that these values are for 1,1-dibromoethane and serve as an estimate for the reactivity of this compound.

Hydrolysis

The hydrolysis of haloalkanes is a classic example of nucleophilic substitution, where water acts as the nucleophile. The rate of hydrolysis is dependent on the nature of the halogen, with iodoalkanes reacting the fastest and chloroalkanes the slowest.[7][8] This trend is directly related to the carbon-halogen bond strength.

Table 2: Qualitative Reactivity of Haloalkanes in Hydrolysis [7][8]

Haloalkane TypeRelative Rate of Hydrolysis
IodoalkaneFastest
BromoalkaneIntermediate
ChloroalkaneSlowest

Based on this trend, it is expected that the C-Br bonds in this compound would be more susceptible to hydrolysis than the C-Cl bond.

Experimental Protocols

Detailed methodologies are crucial for reproducible experimental studies. Below are generalized protocols for investigating the key reactions of this compound.

Protocol 1: Gas-Phase Pyrolysis of a Haloalkane

Objective: To determine the kinetics and product distribution of the thermal decomposition of a haloalkane.

Apparatus:

  • Static pyrolysis reactor (quartz or Pyrex)

  • High-temperature furnace with temperature controller

  • Vacuum line

  • Pressure transducer

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • The pyrolysis reactor is seasoned by coating its internal surface with the decomposition products of a suitable organic compound (e.g., allyl bromide) to ensure surface homogeneity.[6]

  • The reactor is evacuated to a high vacuum.

  • A known pressure of the haloalkane is introduced into the reactor, which is maintained at a constant temperature.

  • The reaction progress is monitored by measuring the total pressure change over time.

  • At various time intervals, samples of the reaction mixture are withdrawn and analyzed by GC-MS to identify and quantify the products.

  • The experiment is repeated at different temperatures to determine the Arrhenius parameters (activation energy and pre-exponential factor).

  • To investigate the mechanism, the reaction can be carried out in the presence of radical inhibitors (e.g., cyclohexene) to suppress chain reactions.[6]

Protocol 2: Hydrolysis of a Mixed Halogenated Alkane

Objective: To compare the relative rates of hydrolysis of the different carbon-halogen bonds in a mixed haloalkane.

Apparatus:

Procedure:

  • Set up a water bath to a constant temperature (e.g., 60°C).[7][8]

  • In a test tube, add 2 cm³ of ethanol to act as a co-solvent.[7]

  • Add a few drops of the mixed halogenated alkane (e.g., this compound) to the test tube.

  • In a separate test tube, add 1 cm³ of 0.05 M silver nitrate solution.

  • Place both test tubes in the water bath to allow them to reach thermal equilibrium.

  • Quickly add the silver nitrate solution to the test tube containing the haloalkane and start the stopwatch.

  • Observe the formation of a precipitate (silver halide). The time taken for the precipitate to appear is an indication of the reaction rate.

  • The color of the precipitate can help identify the halide ion being displaced (AgCl is white, AgBr is cream).[8] By monitoring the appearance and characteristics of the precipitate, the relative reactivity of the C-Br and C-Cl bonds can be inferred.

Logical Relationships and Pathways

The reactivity of this compound can be summarized in the following reaction pathways.

Reactivity_Pathways cluster_main This compound Reactivity cluster_substitution Nucleophilic Substitution cluster_elimination Elimination cluster_pyrolysis Pyrolysis A This compound B Substitution Products (e.g., Alcohols, Ethers) A->B  Nucleophile (e.g., H₂O, OH⁻) C Elimination Products (Halogenated Alkenes) A->C  Base D Pyrolysis Products (e.g., Vinyl Halides, HX) A->D  Heat

Caption: Primary reaction pathways for this compound.

Conclusion

The reactivity of this compound is a multifaceted topic that can be approached from both theoretical and experimental perspectives. Theoretical calculations provide a predictive framework based on fundamental principles like bond energies and reaction energetics. Experimental studies, even on analogous compounds, offer crucial real-world data to validate and refine these theoretical models.

For researchers, a combined approach is most effective. Theoretical predictions can guide experimental design, while experimental results provide the necessary data to build accurate models of reactivity. While direct quantitative data for this compound remains a gap in the literature, the principles and methodologies outlined in this guide provide a solid foundation for any future investigations into the reactivity of this and other mixed halogenated compounds.

References

Isomeric Effects on the Reactivity of Dibromochloroethanes: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isomeric placement of halogen atoms in haloalkanes significantly influences their chemical reactivity, impacting reaction rates and product distributions in nucleophilic substitution and elimination reactions. This guide provides a comparative analysis of the reactivity of two isomers of dibromochloroethane: 1,1-dibromo-2-chloroethane and 1,2-dibromo-1-chloroethane (B1216575). Due to a scarcity of direct comparative experimental data in the scientific literature, this analysis primarily relies on established principles of organic reaction mechanisms to predict the relative reactivity of these isomers.

Theoretical Comparison of Reactivity

The reactivity of haloalkanes is principally governed by factors such as the nature of the leaving group, the stability of the transition state or intermediate, and steric hindrance. In the case of dibromochloroethane isomers, the key differences arise from the arrangement of the bromine and chlorine atoms on the ethane (B1197151) backbone.

This compound possesses two bromine atoms and a hydrogen atom on one carbon (C1) and a chlorine atom and two hydrogen atoms on the other (C2).

1,2-Dibromo-1-chloroethane has one bromine, one chlorine, and one hydrogen atom on one carbon (C1) and one bromine and two hydrogen atoms on the other (C2).

Nucleophilic Substitution Reactions (SN1 and SN2)

Nucleophilic substitution reactions involve the replacement of a leaving group (in this case, a halide ion) by a nucleophile.

  • SN2 Reactivity: This single-step mechanism is sensitive to steric hindrance at the reaction center. For this compound, nucleophilic attack at C2 (bearing the chlorine) is less sterically hindered than at C1 (bearing two bulky bromine atoms). In 1,2-dibromo-1-chloroethane, both C1 and C2 are secondary carbons, presenting more steric hindrance than the primary carbon in the 1,1-isomer. Therefore, This compound is predicted to be more reactive towards SN2 reactions at the C2 position compared to either position in 1,2-dibromo-1-chloroethane.

  • SN1 Reactivity: This two-step mechanism proceeds through a carbocation intermediate. The rate-determining step is the formation of this carbocation, and its stability is paramount. Tertiary carbocations are more stable than secondary, which are more stable than primary. Halogens can stabilize adjacent carbocations through resonance (lone pair donation), with bromine being more effective than chlorine due to its greater polarizability.

    • Loss of a bromide from C1 of this compound would lead to a secondary carbocation stabilized by one bromine and one chlorine atom.

    • Loss of a bromide from C1 of 1,2-dibromo-1-chloroethane would result in a secondary carbocation stabilized by one chlorine atom. Loss of bromide from C2 would lead to a primary carbocation, which is highly unfavorable.

    • Considering the greater stabilizing effect of bromine, the carbocation formed from This compound is expected to be more stable, suggesting a potentially faster SN1 reaction rate compared to 1,2-dibromo-1-chloroethane.

Elimination Reactions (E1 and E2)

Elimination reactions involve the removal of a hydrogen and a leaving group from adjacent carbons to form an alkene.

  • E2 Reactivity: This concerted, single-step reaction is favored by strong, bulky bases and is also influenced by the acidity of the proton being removed and the nature of the leaving group. The acidity of β-hydrogens is increased by the presence of electron-withdrawing groups on the α-carbon.

    • In this compound, the hydrogens on C2 are β to the two bromine atoms on C1. The strong electron-withdrawing effect of two bromine atoms makes these hydrogens relatively acidic, facilitating their removal.

    • In 1,2-dibromo-1-chloroethane, the hydrogens on C2 are β to a bromine and a chlorine on C1.

    • Given that bromine is a better leaving group than chlorine, elimination of HBr is generally faster than HCl. Both isomers can eliminate HBr. However, the greater acidity of the β-hydrogens in This compound may lead to a faster E2 reaction rate.

  • E1 Reactivity: This two-step mechanism shares the same rate-determining step as the SN1 reaction – the formation of a carbocation. Therefore, the same reasoning applies, and This compound is predicted to undergo E1 reactions more readily than 1,2-dibromo-1-chloroethane due to the formation of a more stabilized carbocation intermediate.

Quantitative Data

CompoundReactionRate Coefficient (k)Temperature (°C)Conditions
1-Bromo-2-chloroethane (B52838)Thermal Decomposition (Dehydrohalogenation)k0.5 = 9.3 × 109 exp(–40,800/RT) mole–½ l. sec.–1[1]307–358Gas phase, HBr catalyzed

Experimental Protocols

A common method for comparing the reactivity of haloalkanes is through monitoring the rate of hydrolysis, which is a nucleophilic substitution reaction with water acting as the nucleophile. The production of halide ions can be detected by the formation of a precipitate with silver nitrate (B79036).

General Protocol for Comparing Hydrolysis Rates
  • Preparation of Solutions:

    • Prepare equimolar solutions of this compound and 1,2-dibromo-1-chloroethane in a suitable solvent that is miscible with aqueous silver nitrate, such as ethanol.

    • Prepare an aqueous solution of silver nitrate (e.g., 0.1 M).

  • Reaction Setup:

    • Place equal volumes of the haloalkane solutions into separate test tubes.

    • In separate test tubes, place equal volumes of the silver nitrate solution.

    • Place all test tubes in a constant temperature water bath until they reach thermal equilibrium.

  • Initiation and Observation:

    • Simultaneously add the silver nitrate solution to each of the haloalkane solutions and start a timer.

    • Observe the formation of a precipitate (silver bromide and silver chloride).

    • Record the time taken for the first appearance of a precipitate in each test tube.

  • Analysis:

    • A shorter time to precipitation indicates a faster rate of hydrolysis and thus higher reactivity under the tested conditions.

    • The identity of the precipitate can be confirmed by its color (AgCl is white, AgBr is cream).

Logical Relationships in Reactivity

The following diagram illustrates the key factors influencing the choice of reaction pathway and the relative reactivity of the dibromochloroethane isomers.

Isomer_Reactivity Isomeric Effects on Dibromochloroethane Reactivity cluster_isomers Dibromochloroethane Isomers cluster_reactions Reaction Pathways cluster_factors Influencing Factors This compound This compound SN2 SN2 (Bimolecular Substitution) This compound->SN2 Less hindered C2 SN1 SN1 (Unimolecular Substitution) This compound->SN1 More stable carbocation (stabilized by 2 Br) E2 E2 (Bimolecular Elimination) This compound->E2 More acidic β-hydrogens E1 E1 (Unimolecular Elimination) This compound->E1 More stable carbocation 1,2-Dibromo-1-chloroethane 1,2-Dibromo-1-chloroethane 1,2-Dibromo-1-chloroethane->SN2 More hindered C1 & C2 1,2-Dibromo-1-chloroethane->SN1 Less stable carbocation 1,2-Dibromo-1-chloroethane->E2 Less acidic β-hydrogens 1,2-Dibromo-1-chloroethane->E1 Less stable carbocation Steric_Hindrance Steric Hindrance Steric_Hindrance->SN2 Carbocation_Stability Carbocation Stability Carbocation_Stability->SN1 Carbocation_Stability->E1 Beta_H_Acidity β-Hydrogen Acidity Beta_H_Acidity->E2 Leaving_Group_Ability Leaving Group Ability (Br > Cl) Leaving_Group_Ability->SN2 Leaving_Group_Ability->SN1 Leaving_Group_Ability->E2 Leaving_Group_Ability->E1

Caption: Factors influencing the reactivity of dibromochloroethane isomers.

References

Safety Operating Guide

Proper Disposal of 1,1-Dibromo-2-chloroethane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. 1,1-Dibromo-2-chloroethane, a halogenated hydrocarbon, requires careful management as a hazardous waste material. The primary and recommended method for its disposal is incineration at a licensed hazardous waste treatment, storage, and disposal facility. This process ensures the complete destruction of the compound, mitigating risks of environmental contamination and potential harm to human health.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to adhere to strict safety protocols. All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to prevent the inhalation of vapors.[1] Appropriate personal protective equipment (PPE) is mandatory to prevent skin and eye contact.[1]

Essential Personal Protective Equipment (PPE):

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles or a face shield.Protects against splashes and vapors that can cause serious eye irritation.
Hand Protection Chemical-resistant gloves (e.g., Viton®, Barrier®).Prevents skin contact, as the substance is likely to be a skin irritant and may be harmful if absorbed through the skin.
Body Protection A lab coat or chemical-resistant apron.Protects against incidental contact and contamination of personal clothing.
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge.Required if working outside of a fume hood or in situations where vapor concentrations may exceed exposure limits.

Step-by-Step Disposal Workflow

The proper disposal of this compound involves a systematic process, from accumulation in the laboratory to its ultimate destruction.

1. Waste Identification and Segregation:

  • Clearly identify the waste as "this compound."

  • This compound is classified as a halogenated organic waste.

  • It is crucial to segregate it from non-halogenated organic waste, aqueous waste, and other incompatible materials to prevent dangerous chemical reactions.

2. Container Selection and Labeling:

  • Use a designated, leak-proof, and chemically compatible container for waste accumulation.

  • The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and a description of its hazards (e.g., "Toxic," "Skin Irritant").

3. Accumulation and Storage:

  • Keep the waste container securely sealed when not in use.

  • Store the container in a designated satellite accumulation area that is well-ventilated and away from heat sources or direct sunlight.

4. Arrange for Professional Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and transportation to an approved treatment, storage, and disposal facility (TSDF).

  • Ensure all required documentation, such as a hazardous waste manifest, is completed accurately.

Spill Management

In the event of a spill, immediately evacuate the area and alert your laboratory supervisor and EHS department. If the spill is small and you are trained to handle it, wear appropriate PPE and contain the spill using an inert absorbent material (e.g., vermiculite, sand). The absorbent material used for cleanup must also be treated as hazardous waste and placed in the designated waste container. For larger spills, professional emergency response may be necessary.

Quantitative Data and Hazard Classification

Physical and Chemical Properties:

PropertyValueSource
Molecular Formula C₂H₃Br₂ClPubChem
Molecular Weight 222.30 g/mol PubChem
Probable Appearance Colorless to light-yellow liquidInferred from isomers
Probable Odor Sweet, chloroform-likeInferred from isomers
Boiling Point ~106-107 °CBased on 1-bromo-2-chloroethane[2]
Specific Gravity ~1.730Based on 1-bromo-2-chloroethane[2]

Probable GHS Hazard Classification (Based on 1-Bromo-2-chloroethane): [3]

Hazard ClassHazard Category
Acute Toxicity, OralCategory 3
Acute Toxicity, DermalCategory 4
Acute Toxicity, InhalationCategory 4
Skin Corrosion/IrritationCategory 2
Serious Eye Damage/Eye IrritationCategory 2
CarcinogenicityCategory 1B or 2
Specific Target Organ Toxicity (Single Exposure)Category 3 (Respiratory irritation)

EPA Hazardous Waste Classification:

As a halogenated organic compound, this compound would likely be classified under the following EPA hazardous waste codes:

Waste CodeDescription
F001/F002 Spent halogenated solvents.[4][5]
F024 Wastes from the production of chlorinated aliphatic hydrocarbons.[4]

Consult with your EHS department for the specific waste codes used at your institution.

Disposal Procedure Workflow

DisposalWorkflow This compound Disposal Workflow cluster_Lab In the Laboratory cluster_Disposal Professional Disposal Start Generation of This compound Waste Segregate Segregate as Halogenated Organic Waste Start->Segregate Containerize Place in a Labeled, Leak-Proof Container Segregate->Containerize Store Store in Satellite Accumulation Area Containerize->Store EHS Contact EHS for Pickup and Manifesting Store->EHS Transport Transport by Licensed Hazardous Waste Hauler EHS->Transport Incinerate Incineration at a TSDF Transport->Incinerate End Complete Destruction of Compound Incinerate->End

Caption: Logical workflow for the proper disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.